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  • Product: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid
  • CAS: 289483-79-0

Core Science & Biosynthesis

Foundational

Introduction: The Privileged Indole Scaffold and the Influence of Nitration

An In-depth Technical Guide to the Chemical Properties and Potential of 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid This guide provides a comprehensive technical overview of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Potential of 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid

This guide provides a comprehensive technical overview of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, a member of the promising nitroindole class of heterocyclic compounds. Given the specialized nature of this particular derivative, this document synthesizes the available data for the target molecule and enriches it with extensive, field-proven insights from its parent compound, 7-nitro-1H-indole-2-carboxylic acid, and the broader family of nitroindole derivatives. This approach is designed to offer researchers, scientists, and drug development professionals a robust foundational understanding of the compound's chemical characteristics, synthesis, and biological significance.

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, fundamentally alters the electronic landscape of the indole ring. This modification enhances the electrophilicity of the scaffold, unlocking unique avenues for chemical reactivity and conferring a diverse range of biological activities.[2] Derivatives of nitroindole have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][3] 4-Methyl-7-nitro-1H-indole-2-carboxylic acid belongs to this important class, and understanding its properties is key to unlocking its potential in drug discovery and development.

Physicochemical Properties

Detailed experimental data for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is not extensively reported in publicly available literature. However, its basic molecular properties can be established. For a more comprehensive understanding, these are presented alongside the well-documented properties of its parent compound, 7-nitro-1H-indole-2-carboxylic acid.

Table 1: Physicochemical Properties of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

PropertyValueSource
CAS Number289483-79-0[4][5][6][7]
Molecular FormulaC₁₀H₈N₂O₄[5]
Molecular Weight220.18 g/mol [5]

Table 2: Physicochemical Properties of 7-nitro-1H-indole-2-carboxylic acid

PropertyValueSource
CAS Number6960-45-8[8][9]
Molecular FormulaC₉H₆N₂O₄[8]
Molecular Weight206.15 g/mol [8]
AppearanceBrown to light yellow powder[8][10]
Melting Point260-261 °C[8][11]
Boiling Point344.99°C (rough estimate)[8][11]
SolubilityInsoluble in water; >20 mg/mL in DMSO[8][10]
pKa4.03 ± 0.30 (Predicted)[8][11]
Storage Temperature2-8°C, sealed in dry, dark place[8][11]

Synthesis and Reactivity

Experimental Protocol: Synthesis of 7-nitro-1H-indole-2-carboxylic acid

This protocol details the base-catalyzed hydrolysis of methyl 7-nitro-1H-indole-2-carboxylate. The causality behind this choice of reaction is the high efficiency and straightforward nature of ester hydrolysis under basic conditions to yield the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 7-nitro-1H-indole-2-carboxylate (13 g, 59 mmol) in a 1:1 solvent mixture of tetrahydrofuran and water (300 mL).[8][10] The use of a co-solvent system is critical here; THF solubilizes the organic starting material, while water is necessary to dissolve the sodium hydroxide and facilitate the hydrolysis reaction.

  • Hydrolysis: To the solution, add 1N aqueous sodium hydroxide solution (180 mL, 177 mmol). The reaction mixture is stirred at room temperature for 3 hours.[8][10] A threefold molar excess of NaOH ensures the complete and irreversible saponification of the ester.

  • Acidification: Upon reaction completion (which can be monitored by Thin Layer Chromatography), the mixture is acidified by the addition of an excess of 6N hydrochloric acid.[8][10] This step is crucial to protonate the carboxylate salt formed in the previous step, precipitating the desired carboxylic acid which is insoluble in the acidic aqueous medium.

  • Extraction: The product is extracted from the aqueous mixture using ethyl acetate.[8][10] Ethyl acetate is a suitable solvent for extracting the moderately polar product while having limited miscibility with water.

  • Washing and Drying: The organic extract is washed with a saturated sodium chloride solution (brine) to remove residual water and then dried over anhydrous magnesium sulfate.[8]

  • Isolation: The dried solution is filtered, and the filtrate is concentrated under reduced pressure to yield 7-nitro-1H-indole-2-carboxylic acid.[8][10] Reported yields for this procedure are typically high, around 99%.[8][10]

Synthesis_of_7_nitro_1H_indole_2_carboxylic_acid start Methyl 7-nitro-1H-indole-2-carboxylate reagents 1. NaOH, THF/H₂O 2. HCl (aq) start->reagents Hydrolysis product 7-nitro-1H-indole-2-carboxylic acid reagents->product Acidification & Workup

Caption: Synthesis of 7-nitro-1H-indole-2-carboxylic acid.

Proposed Synthetic Strategy for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

A plausible synthetic route to the 4-methyl derivative would likely involve a variation of the Fischer indole synthesis or a palladium-catalyzed cyclization, starting from appropriately substituted precursors. One could envision a synthesis starting from 3-methyl-2-nitroaniline, which would undergo diazotization followed by reaction with a pyruvate derivative to form a hydrazone. Subsequent cyclization under acidic conditions, such as with polyphosphoric acid, would yield the indole core.[12] The final step would be the hydrolysis of the resulting ester, similar to the protocol described above. The regioselectivity of the nitration step on a methylated aniline would be a critical consideration in the overall synthetic design.

Biological Activity and Applications

The indole scaffold is a common feature in molecules with a wide range of biological activities.[1] The introduction of a nitro group can significantly modulate this activity.

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

7-nitro-1H-indole-2-carboxylic acid (also known as CRT0044876) is a well-documented potent and selective inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).[8][11] APE1 is a crucial enzyme in the DNA base excision repair (BER) pathway, which is responsible for repairing DNA damage caused by alkylating agents and oxidative stress.[11] By inhibiting APE1, 7-nitro-1H-indole-2-carboxylic acid can potentiate the cytotoxicity of DNA-damaging agents like temozolomide and hydrogen peroxide, making it a compound of significant interest in oncology research.[11][13][14]

It is important to note, however, that recent studies have suggested the inhibitory mechanism of some indole-2-carboxylic acids, including CRT0044876, may be attributable to the formation of colloidal aggregates that sequester the APE1 enzyme, rather than specific binding to the active site.[15][16][17] These findings highlight the necessity of rigorous biophysical validation when assessing the mechanism of action for this class of compounds.

APE1_Inhibition_Pathway DNA_Damage DNA Damage (e.g., Alkylation, Oxidation) AP_Site AP Site Formation DNA_Damage->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Recognition SSB Single-Strand Break APE1->SSB Incision Inhibitor 7-nitro-1H-indole-2-carboxylic acid Inhibitor->APE1 Inhibition Repair DNA Repair Completed SSB->Repair Downstream Repair

Caption: Role of APE1 in DNA repair and its inhibition.

Broader Biological Potential of Nitroindoles

Substituted nitroindoles have been investigated for a range of therapeutic applications:

  • Anticancer Activity: Beyond APE1 inhibition, certain substituted 5-nitroindole derivatives have demonstrated broad-spectrum anticancer activities against various cancer cell lines, including HeLa cells.[3] Their mechanism can involve the downregulation of oncogenes like c-Myc and the induction of reactive oxygen species.[3]

  • Antimicrobial and Antifungal Properties: The electron-deficient nature of the nitroindole ring makes it a promising scaffold for developing new antimicrobial and antifungal agents.[18][19]

  • Mutagenic Activity: Studies have shown that the position of the nitro group on the indole ring influences its mutagenic potential. Nitro groups at the C5 or C6 positions tend to result in measurable mutagenic activity, while those at C4 or C7 are often weakly or non-mutagenic.[20]

Spectral Properties

No specific spectral data for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid has been found. However, based on its structure, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (O-H) in the 10-13 ppm region. The indole N-H proton would likely appear as a broad singlet between 11 and 12 ppm. The aromatic protons on the indole ring would resonate in the 7-8 ppm region, and the methyl group (CH₃) protons would appear as a singlet further upfield, likely in the 2-3 ppm range.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the 165-185 ppm region. The aromatic carbons would appear between 110-140 ppm, and the methyl carbon would be found in the upfield region, typically around 15-25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretch would be present around 1700-1725 cm⁻¹. Asymmetric and symmetric stretching of the nitro group (NO₂) would result in strong absorptions around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Safety and Handling

As a nitro-aromatic compound, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for nitroindole compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[18][23] Avoid contact with skin and eyes.[22]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[18][24]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 - ACS Publications. [Link]

  • 7-Nitroindole - SAFETY DATA SHEET. [Link]

  • Characterizing inhibitors of human AP endonuclease 1 - PMC - NIH. [Link]

  • Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407 - PubChem. [Link]

  • Characterizing inhibitors of human AP endonuclease 1 | Semantic Scholar. [Link]

  • Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells - NIH. [Link]

  • Revisiting Two Decades of Research Focused on Targeting APE1 for Cancer Therapy: The Pros and Cons - MDPI. [Link]

  • Characterizing inhibitors of human AP endonuclease 1 - PubMed - NIH. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. [Link]

  • 1H-Indole-2-carboxylic acid, 4-methyl-7-nitro- [ 289483-79-0 ]. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. [Link]

  • Shenzhen Reagent Biotechnology Co.,Ltd. [Link]

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid - 杭州海瑞化工有限公司. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
  • Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. [Link]

  • Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium - PubMed. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz - iris.unina.it. [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. [Link]

  • 4-Methyl-1H-indole-2-carboxylic acid | CAS#:18474-57-2 | Chemsrc. [Link]

  • 1H-Indole-2-carboxylic acid, 7-nitro- - Substance Details - SRS | US EPA. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Abstract The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] This guide provides a detailed technical overview of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] This guide provides a detailed technical overview of a specific, functionalized derivative: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid . We will elucidate its structural and chemical identity, outline a representative synthetic pathway with mechanistic insights, discuss its potential applications in drug discovery, and provide standardized protocols for its analysis. This document is intended to serve as a practical resource for researchers engaged in the synthesis, evaluation, and application of novel indole-based compounds.

Compound Profile: Elucidating the Core Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section defines the IUPAC name, structure, and key physicochemical properties of the target compound.

IUPAC Name and Chemical Structure

The unambiguous IUPAC name for the compound of interest is 4-Methyl-7-nitro-1H-indole-2-carboxylic acid .

The structure consists of a central indole ring system, which is a bicyclic structure composed of a fused benzene and pyrrole ring. The key functionalizations are:

  • A methyl group (-CH₃) at position 4.

  • A nitro group (-NO₂) at position 7.

  • A carboxylic acid group (-COOH) at position 2.

The presence and position of these groups, particularly the electron-withdrawing nitro and carboxylic acid groups and the electron-donating methyl group, are critical determinants of the molecule's chemical reactivity, polarity, and biological activity.

Chemical Structure:

Caption: 2D Structure of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Physicochemical Properties

A summary of key computed and experimental properties is crucial for experimental design, including solubility testing and analytical method development. While specific experimental data for this exact molecule is sparse, properties can be reliably predicted based on its constituent parts and comparison to similar structures like 7-nitro-1H-indole-2-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₄-
Molecular Weight 220.18 g/mol [2]
Appearance Expected to be a yellow to brown powder[3]
Melting Point >260 °C (Decomposes) (based on 7-nitroindole-2-carboxylic acid)[4]
Solubility Soluble in DMSO; sparingly soluble in water[]
pKa (Carboxylic Acid)~3.5 - 4.5 (Estimated)-
XLogP3 ~2.5 - 3.0 (Estimated)[6]
CAS Number Not assigned for this specific derivative. (CAS for 7-nitro-1H-indole-2-carboxylic acid is 6960-45-8)[7]

Synthesis and Mechanistic Considerations

The synthesis of substituted indoles is a well-established field in organic chemistry.[1] A common and effective strategy for producing indole-2-carboxylic acids involves the Reissert indole synthesis . This section outlines a plausible, high-yield synthetic workflow adapted for this specific target molecule.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is the indole ring itself, leading back to an ortho-substituted nitrotoluene.

G Target 4-Methyl-7-nitro-1H-indole-2-carboxylic acid Intermediate1 Ethyl 4-Methyl-7-nitro-1H-indole-2-carboxylate Target->Intermediate1 Ester Hydrolysis Intermediate2 Diethyl (3-methyl-2-nitrophenyl)malonate Intermediate1->Intermediate2 Reductive Cyclization (Reissert Synthesis) StartingMaterial 2-Chloro-1-methyl-4-nitrobenzene + Diethyl malonate Intermediate2->StartingMaterial Nucleophilic Aromatic Substitution

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

This protocol is a representative method. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of Diethyl (3-methyl-2-nitrophenyl)malonate

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous Dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Slowly add diethyl malonate (1.1 eq) via syringe while maintaining the temperature at 0 °C. Stir for 30 minutes. Causality: Diethyl malonate is deprotonated by the strong base NaH to form a nucleophilic enolate.

  • Substitution: Add a solution of 2-chloro-1-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction by Thin Layer Chromatography (TLC). Causality: The malonate enolate attacks the electron-deficient aromatic ring, displacing the chloride in a nucleophilic aromatic substitution (SₙAr) reaction, which is activated by the ortho-nitro group.

  • Workup: After completion, cool the reaction, quench carefully with cold water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Reductive Cyclization to Ethyl 4-Methyl-7-nitro-1H-indole-2-carboxylate

  • Reagents & Setup: Dissolve the product from Step 1 in a mixture of ethanol and acetic acid.

  • Reduction: Add zinc dust (or iron powder) portion-wise. The reaction is exothermic. Causality: The nitro group is reduced to an amino group (-NH₂) by the dissolving metal reduction. This is the key step of the Reissert synthesis.

  • Cyclization: Upon formation, the nascent aniline undergoes a spontaneous intramolecular condensation with one of the adjacent ester groups, followed by elimination of ethanol, to form the pyrrole ring of the indole.

  • Workup: Filter the reaction mixture to remove excess metal. Concentrate the filtrate, and partition between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acetic acid. Dry the organic layer, concentrate, and purify by chromatography to yield the indole ester.

Step 3: Saponification to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Hydrolysis: Dissolve the ethyl ester from Step 2 in a mixture of Tetrahydrofuran (THF) and water.[3][8] Add an excess of 1N aqueous sodium hydroxide (NaOH, ~3 eq).[3][8]

  • Reaction: Stir the mixture at room temperature for 3-4 hours or until TLC indicates complete consumption of the starting material.[8] Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to hydrolysis (saponification) to form the sodium carboxylate salt.

  • Acidification & Isolation: Cool the mixture in an ice bath and acidify with 6N hydrochloric acid (HCl) until the pH is ~2, causing the carboxylic acid to precipitate.[3][8]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.[8]

Applications in Drug Discovery & Research

While direct biological data for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is limited, the structural motifs it contains are of significant interest in medicinal chemistry.

The Nitroindole Scaffold in Oncology

Substituted nitroindoles are being actively investigated as anticancer agents.[9][10] The nitro group can be crucial for molecular interactions and can influence the electronic properties of the aromatic system.

  • Mechanism of Action: Certain nitroindole derivatives have been shown to act as binders for G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes like c-Myc.[9][10] By stabilizing these structures, these compounds can downregulate the expression of the oncogene, leading to cell cycle arrest and a reduction in cancer cell proliferation.[9][10]

  • Structure-Activity Relationship (SAR): Studies have shown that the position of the nitro group is critical for activity.[9] For example, a nitro group at the 5-position has been identified as important for binding affinity in some series.[9] The unique 7-nitro substitution of the title compound, combined with the 4-methyl group, presents a novel substitution pattern for SAR exploration.

Potential as an APE1 Inhibitor

The closely related analog, 7-nitro-1H-indole-2-carboxylic acid, has been identified as a potent and selective inhibitor of Apurinic/apyrimidinic endonuclease-1 (APE1).[3]

  • Therapeutic Rationale: APE1 is a critical enzyme in the DNA base excision repair (BER) pathway.[3] Inhibiting APE1 can sensitize cancer cells to DNA-damaging agents like alkylating agents (e.g., temozolomide) or radiation, providing a promising combination therapy strategy.[3][11]

  • Implications: The addition of a methyl group at the 4-position could modulate the binding affinity, selectivity, or pharmacokinetic properties of the parent inhibitor. This makes 4-Methyl-7-nitro-1H-indole-2-carboxylic acid a high-priority candidate for screening in APE1 inhibition assays.

Experimental Protocols

The following are standardized, self-validating protocols for the characterization of the synthesized compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to 254 nm and 280 nm.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B. Ensure complete dissolution (visual inspection).

  • Gradient Elution Method:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B (Linear gradient)

    • 17-20 min: 95% B (Hold)

    • 20-21 min: 95% to 5% B (Return to initial)

    • 21-25 min: 5% B (Equilibration)

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A pure sample should exhibit a single, sharp peak.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry compound.

    • Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Justification: DMSO-d₆ is an excellent solvent for polar, acidic compounds and allows for the observation of exchangeable protons (NH and COOH).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • Expected Chemical Shifts (Predicted):

    • -COOH: A broad singlet, δ > 12 ppm.

    • -NH: A broad singlet, δ > 11 ppm.

    • Aromatic Protons: Doublets and triplets in the δ 7.0 - 8.5 ppm region. The specific coupling patterns will confirm the substitution pattern.

    • -CH (indole C3-H): A singlet around δ ~7.0 ppm.

    • -CH₃: A singlet around δ ~2.5 ppm.

  • Validation: The presence of all expected signals with correct integration values and coupling patterns confirms the chemical structure.

Conclusion and Future Outlook

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a strategically functionalized indole derivative with significant, albeit underexplored, potential in medicinal chemistry. Its structural similarity to known APE1 inhibitors and the established anticancer activity of the nitroindole scaffold make it a compelling target for further investigation.[3][9] The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and characterize this compound, paving the way for comprehensive biological evaluation. Future work should focus on screening this molecule in relevant cancer cell lines, both as a standalone agent and in combination with standard-of-care genotoxic therapies, to fully elucidate its therapeutic potential.

References

  • Borgia, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Available at: [Link][9]

  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available at: [Link][10]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link][1]

  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Available at: [Link][12]

  • US EPA. (2023). 1H-Indole-2-carboxylic acid, 7-nitro- - Substance Details. Available at: [Link][7]

  • Semantic Scholar. (2025). comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Available at: [Link][13]

  • Matrix Fine Chemicals. (n.d.). 7-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS 6960-45-8. Available at: [Link][14]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link][15]

  • PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. Available at: [Link][6]

  • Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative C-H/C-H Coupling. Molecules. Available at: [Link][16]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link][17]

  • ChemRxiv. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Available at: [Link][18]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available at: [Link][19]

  • ResearchGate. (n.d.). Compounds studied in this work 1, 7-nitroindole-2-carboxylic acid or... Available at: [Link][11]

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. While a definitive historical account o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. While a definitive historical account of its initial synthesis remains elusive in dedicated literature, its existence and commercial availability point to its role as a valuable intermediate. This document will therefore focus on its physicochemical properties, a plausible and detailed synthetic route based on established indole synthesis methodologies, and its potential applications, grounded in the broader context of nitroindole chemistry.

Introduction and Significance

4-Methyl-7-nitro-1H-indole-2-carboxylic acid (CAS No. 289483-79-0) belongs to the family of substituted indole-2-carboxylic acids, a scaffold of significant interest in pharmaceutical research. The indole nucleus is a core component of numerous biologically active natural products and synthetic drugs. The presence of a nitro group, a potent electron-withdrawing moiety, and a methyl group on the indole ring, significantly influences the molecule's electronic properties and steric profile. These features make it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly those targeting the central nervous system.[1] The nitro group can also serve as a handle for further chemical transformations, such as reduction to an amino group, opening avenues for diverse derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 289483-79-0[2][3][4][5]
Molecular Formula C₁₀H₈N₂O₄[1]
Molecular Weight 220.18 g/mol [1]
Appearance Likely a yellow to brown powder (inferred from related nitroindoles)N/A
Solubility Expected to be soluble in organic solvents like DMSO and DMFN/A

Proposed Synthesis: A Mechanistic Perspective

The proposed starting material for this synthesis is 2-methyl-3,6-dinitrotoluene . The overall synthetic pathway is depicted below:

Synthesis_Pathway A 2-Methyl-3,6-dinitrotoluene C Intermediate Pyruvate Ester A:e->C:w 1. Potassium Ethoxide 2. Diethyl Oxalate B Diethyl oxalate D 4-Methyl-7-nitro-1H-indole-2-carboxylic acid C:e->D:w Reductive Cyclization (e.g., Fe / Acetic Acid)

A proposed Reissert indole synthesis pathway for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.
Step-by-Step Experimental Protocol:

Step 1: Condensation to form the Ethyl 2-(2-methyl-3,6-dinitrophenyl)-3-oxobutanoate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous ethanol (200 mL).

  • Base Formation: Carefully add potassium metal (X molar equivalents) in small portions to the ethanol to generate potassium ethoxide in situ. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

  • Addition of Reactants: Once the potassium has completely reacted and the solution has cooled to room temperature, add 2-methyl-3,6-dinitrotoluene (1 molar equivalent) followed by the dropwise addition of diethyl oxalate (1.1 molar equivalents).

  • Reaction: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product. The crude pyruvate ester is then collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices: The use of a strong base like potassium ethoxide is crucial for the deprotonation of the methyl group of the nitrotoluene, which is activated by the adjacent nitro group. This generates a carbanion that can then act as a nucleophile and attack the electrophilic carbonyl carbon of diethyl oxalate. Diethyl oxalate is chosen as it provides the necessary two-carbon unit that will ultimately form the C2-carboxyl and C3 of the indole ring.

Step 2: Reductive Cyclization to Yield 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Reaction Setup: The crude pyruvate ester from the previous step is suspended in a mixture of glacial acetic acid and ethanol in a round-bottom flask.

  • Reduction: Iron powder (excess) is added portion-wise to the stirred suspension. The reaction is exothermic and the temperature should be monitored.

  • Reaction: The mixture is then heated to reflux for 2-4 hours, with TLC monitoring to follow the disappearance of the starting material.

  • Work-up: After the reaction is complete, the hot solution is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality of Experimental Choices: The selective reduction of one nitro group is the key to this step. The nitro group ortho to the pyruvate side chain is sterically hindered and less accessible to the reducing agent. The nitro group para to the methyl group is more readily reduced to an amine. The acidic conditions of the acetic acid facilitate the reduction by iron. Once the amino group is formed, it undergoes an intramolecular cyclization by attacking the ketone of the pyruvate side chain. Subsequent dehydration leads to the formation of the aromatic indole ring.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic data for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would likely show a downfield singlet for the carboxylic acid proton (>10 ppm). The aromatic protons on the indole ring would appear in the aromatic region (7-8.5 ppm), with their splitting patterns dictated by their positions. The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm).

  • ¹³C NMR: The spectrum would show a signal for the carboxylic acid carbonyl carbon at the downfield end (~165-175 ppm). The aromatic carbons of the indole ring would appear in the range of 110-140 ppm. The methyl carbon would be found at the upfield end of the spectrum.

  • IR Spectroscopy: The spectrum would be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹, respectively).[6]

Potential Applications and Future Directions

The true value of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid lies in its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.

  • Drug Discovery: The nitro group can be readily reduced to an amine, providing a key functional group for the introduction of various side chains and pharmacophores through amide bond formation or other coupling reactions. The indole-2-carboxylic acid moiety itself is a known pharmacophore in certain classes of drugs.

  • Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties, suggesting potential applications in the development of novel materials.

Future research on this compound would likely involve its use in the synthesis of libraries of novel indole derivatives for screening against various biological targets. The exploration of different synthetic routes to improve yield and purity would also be of interest to the scientific community.

Conclusion

4-Methyl-7-nitro-1H-indole-2-carboxylic acid, while not a widely studied compound in its own right, represents a valuable tool for the synthetic chemist. Its straightforward, albeit presumed, synthesis via the Reissert reaction, combined with its versatile chemical functionality, makes it an attractive starting point for the development of new therapeutics and materials. This guide provides a foundational understanding of this compound, from its basic properties to a detailed, mechanistically-driven synthetic protocol, to aid researchers in their future investigations.

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Exploratory

A Comprehensive Technical Guide to Investigating the Therapeutic Targets of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, represents a novel chemical entity with unexplored therapeutic potential. This guide provides a comprehensive framework for the systematic identification and validation of its molecular targets. Drawing insights from structurally related compounds, particularly its parent analogue 7-nitro-1H-indole-2-carboxylic acid, we postulate several high-probability target classes, including DNA repair enzymes, cell cycle kinases, and metabolic enzymes. This document outlines a multi-pronged, self-validating experimental strategy, integrating computational, biochemical, and cell-based methodologies to deorphanize this compound. Detailed, field-proven protocols for key techniques such as Drug Affinity Responsive Target Stability (DARTS) and Affinity-Based Protein Profiling are provided, alongside the causal logic for their application. The objective is to equip researchers with an authoritative, in-depth roadmap for elucidating the mechanism of action and unlocking the therapeutic promise of this compound.

Part 1: The Compound—An Introduction to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

The indole-2-carboxylic acid framework is a versatile starting point for the development of enzyme inhibitors and other therapeutic agents.[3][4][5][6][7] The addition of a nitro group, specifically at the 7-position, has been shown to confer potent inhibitory activity against critical cellular targets. The subject of this guide, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, introduces a methyl group at the 4-position, a modification whose impact on target engagement and specificity is currently unknown.

The rationale for investigating this specific molecule is built upon the established and potent bioactivity of its immediate structural precursor, 7-nitro-1H-indole-2-carboxylic acid . This parent compound is a known selective inhibitor of several key enzymes, providing a logical starting point for hypothesis generation. The 4-methyl modification may serve to enhance potency, alter selectivity, or improve pharmacokinetic properties by occupying a specific hydrophobic pocket within the target's binding site.

Compound Known Targets Reported Activity (IC50)
7-nitro-1H-indole-2-carboxylic acidApurinic/apyrimidinic endonuclease-1 (APE1)3.06 µM[8]
Checkpoint Kinase 2 (Chk2)Sub-micromolar inhibitor[]
Fructose-1,6-bisphosphatase (FBPase)Potent allosteric inhibitor (derivatives)[][10]

Part 2: Postulated Therapeutic Target Classes & Mechanistic Hypotheses

Based on the known activities of structurally similar indole derivatives, we can formulate several primary hypotheses regarding the potential therapeutic targets of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Target Class 1: DNA Damage Repair (DDR) and Cell Cycle Control

Hypothesis: The compound primarily functions as an inhibitor of enzymes critical to the DNA Damage Repair (DDR) pathway, leveraging the established activity of the 7-nitroindole scaffold.

  • Apurinic/apyrimidinic endonuclease-1 (APE1): APE1 is a crucial enzyme in the DNA base excision repair (BER) pathway.[8] Its inhibition can sensitize cancer cells to DNA-damaging agents. The parent compound, 7-nitro-1H-indole-2-carboxylic acid, is a potent APE1 inhibitor.[8] The 4-methyl group could potentially enhance binding affinity by interacting with a hydrophobic sub-pocket in the APE1 active site.

  • Checkpoint Kinase 2 (Chk2): Chk2 is a key signal transducer in the DNA damage checkpoint cascade, leading to cell cycle arrest or apoptosis.[] Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been co-crystallized in the ATP-binding pocket of Chk2, confirming it as a direct, competitive inhibitor.[] This makes Chk2 a high-priority potential target.

cluster_DDR DNA Damage Response DNA_Damage DNA Damage (e.g., Alkylating Agents) BER_Pathway Base Excision Repair (BER) DNA_Damage->BER_Pathway Chk2 Chk2 DNA_Damage->Chk2 APE1 APE1 BER_Pathway->APE1 Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk2->Apoptosis Compound 4-Methyl-7-nitro-1H- indole-2-carboxylic acid Compound->APE1 Inhibition Compound->Chk2 Inhibition

Fig 1. Postulated inhibition of DNA Damage Response pathways.
Target Class 2: Immuno-oncology and Metabolism

Hypothesis: The indole-2-carboxylic acid core structure targets key metabolic enzymes involved in immune evasion.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) & Tryptophan 2,3-dioxygenase (TDO): These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor-mediated immune suppression. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[3] This represents a distinct and highly valuable therapeutic possibility.

Target Class 3: Viral Replication

Hypothesis: The compound may act as an antiviral agent by inhibiting enzymes essential for viral lifecycle, a known activity of the indole-2-carboxylic acid scaffold.

  • HIV-1 Integrase: This enzyme is essential for integrating the viral DNA into the host genome. The indole-2-carboxylic acid core has been developed as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs), where the carboxylic acid chelates Mg2+ ions in the active site.[4][6][7]

Part 3: A Multi-Pronged Strategy for Target Identification & Validation

To rigorously identify the direct molecular targets, a systematic, multi-layered approach is required. This strategy begins with broad, unbiased screening and progressively narrows the focus to specific, validated targets.

Fig 2. Overall workflow for target identification and validation.
Section 3.1: Computational Approaches for Hypothesis Generation

Computational methods serve as a cost-effective first step to prioritize experimental efforts by predicting potential binding partners.[11][12][13][14]

  • Methodology: Inverse Molecular Docking:

    • Prepare Ligand: Generate a 3D conformer of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid and perform energy minimization.

    • Select Target Database: Utilize a database of protein structures (e.g., PDB).

    • Perform Docking: Systematically dock the ligand into the binding sites of each protein in the database using software like AutoDock or Glide.

    • Rank and Filter: Rank the proteins based on docking scores (binding energy). Filter the results to prioritize proteins from the hypothesized target classes (kinases, DNA repair enzymes, etc.). This approach is known as ligand-protein inverse docking.[15]

Section 3.2: Unbiased, Proteome-Wide Target Identification

The core of the discovery phase relies on unbiased experimental techniques that can identify direct binding partners from a complex biological mixture (e.g., cell lysate) without prior assumptions. Label-free methods are often prioritized as they do not require chemical modification of the small molecule, which can alter its binding properties.

Principle: The binding of a small molecule to its target protein can increase the protein's stability, rendering it less susceptible to proteolytic degradation.[16][17][18] This change can be detected by SDS-PAGE and identified by mass spectrometry.

cluster_0 cluster_1 start Cell Lysate (Proteome) control Control (DMSO) start->control treatment Treatment (+ Compound) start->treatment protease Add Protease (e.g., Pronase) control->protease treatment->protease control_outcome Most proteins digested protease->control_outcome treatment_outcome Target protein is stabilized & protected protease->treatment_outcome analysis SDS-PAGE & Mass Spectrometry control_outcome->analysis treatment_outcome->analysis result Identify Protected Protein Band analysis->result

Fig 3. Workflow for the DARTS experimental protocol.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line like HeLa or HT1080). Determine protein concentration using a BCA assay.

  • Compound Incubation: In separate tubes, incubate aliquots of the lysate (e.g., 100 µg) with the test compound (at various concentrations, e.g., 1-100 µM) and a vehicle control (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a broad-specificity protease like Pronase to each tube at a predetermined optimal concentration (e.g., 1:500 protease-to-protein ratio). Incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Quench Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Gel Electrophoresis: Resolve the protein fragments on an SDS-PAGE gel.

  • Visualization and Identification: Stain the gel with Coomassie Blue or silver stain. Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lane. Excise these specific bands.

  • Mass Spectrometry: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

Causality & Self-Validation: The appearance of a protected band that is dependent on the concentration of the added compound provides strong evidence of a direct binding interaction. Running a negative control with a structurally similar but biologically inactive analogue (if available) further validates the specificity of the interaction.

Principle: If the compound's structure-activity relationship (SAR) is understood, a non-essential position on the molecule can be derivatized with an affinity tag (e.g., biotin).[16] This "bait" molecule is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.[17][18]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a biotinylated version of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. A key consideration is the attachment point of the linker, which should be at a position determined by SAR studies to be non-essential for biological activity.

  • Lysate Incubation: Incubate the biotinylated probe with cell lysate to allow for binding to target proteins.

  • Competition Control (Crucial for Validation): In a parallel sample, co-incubate the biotinylated probe and lysate with a large excess (e.g., 100x) of the original, non-biotinylated ("free") compound.

  • Affinity Capture: Add streptavidin-conjugated beads to all samples to capture the biotinylated probe and any bound proteins.

  • Wash and Elute: Wash the beads extensively to remove non-specific binders. Elute the captured proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Causality & Self-Validation: A true binding partner will be present in the sample with the biotinylated probe alone but will be significantly reduced or absent in the competition control sample. This is because the excess free compound outcompetes the biotinylated probe for binding to the target, preventing its capture by the streptavidin beads.

Section 3.3: Target Validation and Mechanistic Elucidation

Once a list of candidate proteins is generated, the next phase is to validate these hits and understand the functional consequences of the binding interaction.

  • Direct Binding Confirmation:

    • Surface Plasmon Resonance (SPR): This technique provides quantitative data on binding kinetics (kon, koff) and affinity (KD). A purified candidate protein is immobilized on a sensor chip, and the compound is flowed over the surface.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters and binding affinity.

  • Functional Validation:

    • Enzyme Inhibition Assays: For candidate enzymes (e.g., APE1, Chk2, IDO1), perform in vitro activity assays in the presence of varying concentrations of the compound to determine an IC50 value.

    • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement within intact cells. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein is quantified. Binding of the compound stabilizes the target protein, increasing its melting temperature.

    • Western Blot Analysis: Treat cells with the compound and probe for downstream markers of the target's pathway. For example, if Chk2 is the target, one would expect to see changes in the phosphorylation status of its substrates (e.g., Cdc25C).

Part 4: Conclusion and Future Directions

This guide proposes a systematic and rigorous pathway for the de-orphanization of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. The strategy is rooted in leveraging existing knowledge of the highly active 7-nitroindole scaffold while employing unbiased, proteome-wide screening methods to uncover both expected and novel targets. The emphasis on orthogonal validation—combining computational, biochemical, and cellular approaches—ensures a high degree of confidence in the final identified targets. Successful execution of this workflow will elucidate the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent in oncology, infectious disease, or other areas.

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Foundational

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of Indole-Based Therapeutics The indole nucleus stands as a cornerstone in medicinal chemistry, recognized a...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Indole-Based Therapeutics

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] Its inherent versatility allows for structural modifications that can fine-tune its interaction with a wide array of biological targets, leading to diverse therapeutic applications.[2][3] This guide delves into the prospective mechanism of action of a specific, yet under-documented derivative, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. In the absence of direct literature for this exact molecule, this document will synthesize a scientifically rigorous and logical framework based on the well-documented activities of its close structural analogs. By examining the established biological roles of 7-nitro-1H-indole-2-carboxylic acid and other related indole-2-carboxylic acid derivatives, we can construct a compelling hypothesis for the therapeutic potential of this novel compound. This approach is grounded in the established principles of structure-activity relationships (SAR), providing a solid foundation for future empirical investigation.

The Inferred Pharmacological Profile: A Synthesis of Analog Data

The chemical architecture of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, featuring an indole core, a carboxylic acid at the 2-position, a nitro group at the 7-position, and a methyl group at the 4-position, suggests a high probability of interaction with enzymes that have an affinity for this class of compounds. Based on extensive research into its close analogs, we can postulate three primary putative mechanisms of action.

Putative Mechanism 1: Inhibition of DNA Repair Pathways via APE1

A compelling line of inquiry points towards the inhibition of Apurinic/apyrimidinic endonuclease-1 (APE1) as a primary mechanism of action. 7-Nitro-1H-indole-2-carboxylic acid (7-NICA), the direct parent analog lacking the 4-methyl group, is a known potent and selective inhibitor of APE1.[4] APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by oxidative stress and alkylating agents.[4]

  • Causality of Experimental Design: The addition of the 4-methyl group to the 7-NICA scaffold could enhance binding affinity and selectivity for APE1. This modification may alter the electronic and steric properties of the molecule, potentially leading to a more favorable interaction with the enzyme's active site.

  • Self-Validating System: The inhibition of APE1 by 4-Methyl-7-nitro-1H-indole-2-carboxylic acid would be expected to sensitize cancer cells to DNA-damaging agents. This hypothesis can be tested through cellular assays where the compound is used in combination with alkylating agents like temozolomide or ionizing radiation. An observed synergistic cytotoxicity would validate the APE1 inhibitory mechanism.

The potential anti-cancer, anti-viral, and anti-inflammatory activities of 7-NICA are attributed to its APE1 inhibitory function. It is therefore highly probable that 4-Methyl-7-nitro-1H-indole-2-carboxylic acid shares this mechanistic pathway.

Putative Mechanism 2: Modulation of Cell Cycle Checkpoints through Chk2 Inhibition

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as inhibitors of Checkpoint kinase 2 (Chk2). Chk2 is a crucial signal transducer in the DNA damage response pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.

  • Expertise-Driven Insight: The indole-2-carboxylic acid moiety can act as a scaffold to position functional groups that interact with the ATP-binding pocket of kinases like Chk2. The nitro and methyl groups on the indole ring likely contribute to the specificity and potency of this interaction.

  • Trustworthiness of the Protocol: A reliable method to confirm Chk2 inhibition involves in vitro kinase assays to determine the IC50 value. Cellularly, the inhibition of Chk2 can be observed by monitoring the phosphorylation status of its downstream targets, such as Cdc25C, in response to DNA damage.

Putative Mechanism 3: Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Another avenue of investigation for the mechanism of action is the allosteric inhibition of fructose-1,6-bisphosphatase (FBPase). Synthetic derivatives of 7-nitro-1H-indole-2-carboxylic acid have demonstrated potent inhibitory activity against FBPase, a key regulatory enzyme in gluconeogenesis.[5][6]

  • Authoritative Grounding: The inhibition of FBPase is a validated therapeutic strategy for type 2 diabetes. The indole scaffold has been successfully utilized to design allosteric inhibitors that bind to a site distinct from the active site, offering a potential for high selectivity.

  • Logical Flow: The 4-methyl and 7-nitro substitutions on the indole ring could be critical for engaging with the allosteric binding pocket of FBPase. Molecular modeling studies, in conjunction with enzymatic assays, would be instrumental in elucidating the precise binding mode.

Experimental Workflows for Mechanism of Action Elucidation

To empirically validate the hypothesized mechanisms of action for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, a structured experimental approach is essential.

Workflow for APE1 Inhibition

APE1_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays recombinant_APE1 Recombinant Human APE1 fluorescent_assay Fluorescent AP Site Cleavage Assay recombinant_APE1->fluorescent_assay Enzyme Source ic50_determination IC50 Determination fluorescent_assay->ic50_determination Measure Inhibition comet_assay Comet Assay (DNA Damage) ic50_determination->comet_assay Inform Cellular Dosing cancer_cells Cancer Cell Lines (e.g., HeLa, HT1080) cancer_cells->comet_assay Assess DNA Strand Breaks combination_therapy Combination with DNA Damaging Agents cancer_cells->combination_therapy Test for Synergy apoptosis_assay Apoptosis Assay (Annexin V) combination_therapy->apoptosis_assay Measure Cell Death

Caption: Workflow for validating APE1 inhibition.

Step-by-Step Protocol: Fluorescent AP Site Cleavage Assay

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.

  • Substrate Preparation: A 30-mer oligonucleotide containing a single abasic (AP) site analog (e.g., tetrahydrofuran) and labeled with a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL) is used.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, varying concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, and the fluorescently labeled DNA substrate.

  • Initiate Reaction: Add recombinant human APE1 to each well to a final concentration of 1 nM.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Read Fluorescence: Measure the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Chk2 Inhibition

Chk2_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays recombinant_Chk2 Recombinant Human Chk2 lanthascreen_assay LanthaScreen Eu Kinase Binding Assay recombinant_Chk2->lanthascreen_assay Target Enzyme kd_determination Kd Determination lanthascreen_assay->kd_determination Measure Binding Affinity western_blot Western Blot for p-Cdc25C kd_determination->western_blot Guide Concentration Selection cells_dna_damage Cells Treated with Etoposide cells_dna_damage->western_blot Assess Downstream Target flow_cytometry Flow Cytometry for Cell Cycle Analysis cells_dna_damage->flow_cytometry Analyze Cell Cycle Arrest

Caption: Workflow for confirming Chk2 inhibition.

Step-by-Step Protocol: Western Blot for Phospho-Cdc25C

  • Cell Culture and Treatment: Seed cells (e.g., U2OS) and allow them to adhere overnight. Pre-treat with 4-Methyl-7-nitro-1H-indole-2-carboxylic acid for 1 hour.

  • Induce DNA Damage: Add a DNA-damaging agent (e.g., 10 µM etoposide) and incubate for 2 hours.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Cdc25C (Ser216) and total Cdc25C. Use a loading control like GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Cdc25C.

Quantitative Data Summary and Comparative Analysis

While no direct data exists for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, we can compile the reported activities of its key analogs to establish a benchmark for future studies.

Compound/DerivativeTargetAssay TypeIC50/ActivityReference
7-Nitro-1H-indole-2-carboxylic acid (CRT0044876)APE1AP Site Cleavage3.06 µM[4]
7-Nitro-1H-indole-2-carboxylic acid derivative (PV1019)Chk2In vitro kinase assaySubmicromolar
7-Nitro-1H-indole-2-carboxylic acid derivative (Compound 3.9)FBPaseEnzymatic Assay0.99 µM[5]
6-acetamido-indole-2-carboxylic acid derivative (Compound 9o-1)IDO1Enzymatic Assay1.17 µM[7]
6-acetamido-indole-2-carboxylic acid derivative (Compound 9o-1)TDOEnzymatic Assay1.55 µM[7]
Indole-2-carboxylic acid derivative (Compound 17a)HIV-1 IntegraseStrand Transfer Assay3.11 µM[8][9]
5-nitroindole derivative (Compound 7)c-Myc G-quadruplex binderAlamar Blue Assay (HeLa)5.89 µM[10]

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a promising candidate for drug development with a likely multi-target profile. The primary hypothesized mechanisms of action—inhibition of APE1, Chk2, and FBPase—position this molecule as a potential therapeutic agent in oncology and metabolic diseases. The addition of the 4-methyl group is a critical modification that warrants detailed investigation to understand its impact on potency, selectivity, and pharmacokinetic properties compared to its parent analogs.

The experimental workflows outlined in this guide provide a clear and robust path for the empirical validation of these hypotheses. Future research should prioritize the synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid and the execution of these in vitro and cellular assays. Furthermore, broader screening against a panel of kinases and other relevant enzymes would be beneficial to fully characterize its selectivity profile. Ultimately, the convergence of data from these studies will provide a comprehensive understanding of the mechanism of action and pave the way for preclinical and clinical development.

References

  • Jobson, A. G., et al. (2009). Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide]. Journal of Pharmacology and Experimental Therapeutics, 331(3), 816–826. [Link]

  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850–1862. [Link]

  • Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved January 21, 2026, from [Link]

  • American Chemical Society. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2018). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]

  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • ChEMBL. (n.d.). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bis.... Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • PubMed. (2020). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Ceska a Slovenska Farmacie. [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. (2018). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid for Preclinical Development

Abstract This guide provides a comprehensive framework for the experimental determination of aqueous solubility and chemical stability for the novel compound 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. As a potential c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the experimental determination of aqueous solubility and chemical stability for the novel compound 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. As a potential candidate in drug discovery, a thorough understanding of these fundamental physicochemical properties is critical for predicting its biopharmaceutical behavior and establishing a viable development pathway. Publicly available experimental data for this specific molecule is scarce; therefore, this document serves as a practical, protocol-driven guide for researchers, scientists, and drug development professionals. It outlines standardized methodologies for kinetic and thermodynamic solubility assessment, as well as a systematic approach to stability profiling through forced degradation studies, all grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The addition of a nitro group and a carboxylic acid moiety suggests its potential role as an inhibitor or modulator of biological targets where charge and hydrogen bonding are critical. However, before any meaningful biological evaluation or formulation development can occur, two of the most fundamental properties must be rigorously characterized: solubility and stability.

Aqueous solubility directly influences the dissolution rate and bioavailability of orally administered drugs, while chemical stability dictates a compound's shelf-life, storage conditions, and potential for generating toxic degradants.[2] This guide is designed from the perspective of a Senior Application Scientist to provide not just the 'how' but the 'why' behind the experimental protocols. It is structured to empower researchers to generate high-quality, reliable data for this specific molecule, ensuring a solid foundation for subsequent preclinical and clinical development.

Physicochemical Profile and Theoretical Considerations

A molecule's structure dictates its properties. The functional groups on 4-Methyl-7-nitro-1H-indole-2-carboxylic acid each contribute to its overall physicochemical profile.

PropertyValue / Structure
IUPAC Name 4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Chemical Structure Chemical Structure of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid
  • Indole Core: The bicyclic aromatic indole ring is relatively nonpolar and contributes to the molecule's lipophilicity.

  • Carboxylic Acid (-COOH): This acidic group is ionizable. At physiological pH (~7.4), it will be predominantly deprotonated (-COO⁻), which should significantly increase aqueous solubility compared to the neutral form. The pKa of the related 7-Nitroindole-2-carboxylic acid is predicted to be around 4.03, suggesting that our target molecule will be ionized in the blood and intestines.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group. It increases the acidity of the indole N-H proton and can participate in hydrogen bonding, potentially influencing both solubility and stability.[3] The nitro group can also make the molecule susceptible to specific degradation pathways, such as reduction or photolytic reactions.

  • Methyl Group (-CH₃): The addition of a methyl group at the 4-position, compared to its 7-nitro-1H-indole-2-carboxylic acid analog, is expected to slightly increase the molecule's lipophilicity (logP). This "magic methyl" effect can sometimes influence solubility and metabolic stability in complex ways.[4]

Aqueous Solubility Assessment

It is crucial to distinguish between two types of solubility measurements in drug discovery: kinetic and thermodynamic.[5]

  • Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a supersaturated solution (typically created by diluting a DMSO stock solution into an aqueous buffer). It is a high-throughput method used for early screening to identify compounds with potential solubility liabilities.[6][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material. This is a lower-throughput, more resource-intensive measurement, but it is the gold standard for preclinical development and formulation studies.[8][9]

Workflow for Solubility Assessment

G cluster_0 Kinetic Solubility (High-Throughput Screening) cluster_1 Thermodynamic Solubility (Gold Standard) A Prepare 10 mM stock in DMSO B Add stock to aqueous buffer (e.g., PBS pH 7.4) in 96-well plate A->B C Incubate (e.g., 2h at 25°C) with shaking B->C D Measure precipitation/turbidity (Nephelometry) C->D Method 1 E Alternatively: Filter and measure filtrate concentration (UV-Vis/LC-MS) C->E Method 2 F Add excess solid compound to aqueous buffer G Equilibrate (e.g., 24h at 25°C) with constant agitation F->G H Filter to remove undissolved solid G->H I Quantify concentration in filtrate via HPLC-UV H->I J Verify pH of final solution I->J start Start start->A start->F

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 2.1: Kinetic Solubility Assay (UV-Vis Method)

This protocol is designed for rapid assessment and requires minimal compound.

1. Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen®)

  • 96-well UV-transparent plates

  • UV-Vis plate reader

  • Multichannel pipette

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation: Add 196 µL of PBS (pH 7.4) to each well of a 96-well filter plate.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the PBS-containing wells in duplicate. This creates a 200 µM nominal concentration with 2% DMSO. Causality: Keeping the DMSO concentration low (≤2%) is critical to minimize its co-solvent effects on solubility.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 90 minutes to 2 hours.[10]

  • Filtration: Place the filter plate on a vacuum manifold connected to a 96-well UV-transparent collection plate. Apply vacuum to filter the solutions, separating any precipitate.

  • Quantification: Measure the UV absorbance of the filtrate at the compound's λ_max.

  • Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

Protocol 2.2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility, a critical parameter for formulation.[5]

1. Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (solid)

  • Aqueous buffer of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid)

  • Glass vials with screw caps

  • Orbital shaker or vial rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Sample Preparation: Add an excess amount of solid compound (e.g., ~1-2 mg) to a glass vial. Self-Validation: Visual confirmation of undissolved solid at the end of the experiment ensures that equilibrium with a saturated solution was achieved.

  • Add Buffer: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25°C or 37°C) for at least 24 hours.[8] Causality: 24 hours is typically sufficient for most compounds to reach equilibrium. For compounds with slow dissolution kinetics, a time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Sample Collection & Filtration: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all solid particles.

  • Dilution: Dilute the clear filtrate with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted filtrate by a validated HPLC-UV method to determine the compound's concentration.

  • pH Measurement: Measure the pH of the remaining suspension to confirm it has not shifted during the experiment.

Data Presentation: Solubility
CompoundAssay TypeBuffer SystemTemp (°C)Solubility (µg/mL)Solubility (µM)
4-Methyl-7-nitro-1H-indole-2-carboxylic acidKineticPBS, pH 7.425Experimental DataExperimental Data
4-Methyl-7-nitro-1H-indole-2-carboxylic acidThermodynamicPBS, pH 7.425Experimental DataExperimental Data
4-Methyl-7-nitro-1H-indole-2-carboxylic acidThermodynamicSGF, pH 1.237Experimental DataExperimental Data

Chemical Stability Profiling

Stability testing is essential to identify degradation pathways and determine the intrinsic stability of a molecule. The process begins with forced degradation (or stress testing) studies, which are mandated by ICH guidelines to develop and validate stability-indicating analytical methods.[2]

Workflow for Forced Degradation Studies

G cluster_0 Forced Degradation Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis Analyze all samples by Stability-Indicating HPLC-UV/MS A->analysis B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->analysis C Oxidation (e.g., 3% H₂O₂, RT) C->analysis D Thermal Stress (e.g., 80°C, solid & solution) D->analysis E Photostability (ICH Q1B light exposure) E->analysis start Drug Substance (1 mg/mL solution) start->A start->B start->C start->D start->E outcome Identify Degradants Elucidate Degradation Pathways Validate Analytical Method analysis->outcome

Caption: Workflow for a comprehensive forced degradation study.

Protocol 3.1: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound.[11][12] Conditions may need to be adjusted (time, temperature, reagent concentration) if degradation is too low or too high. A validated stability-indicating HPLC method (typically reverse-phase with UV and/or mass spectrometry detection) is required to separate the parent peak from all degradant peaks.

1. Materials & General Procedure:

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, set up a test sample and a control sample (stored at 2-8°C in the dark).

  • After the designated stress period, neutralize acid/base samples, and dilute all samples to a suitable concentration for HPLC analysis.

2. Stress Conditions (Based on ICH Q1A(R2)): [11]

  • Acid Hydrolysis:

    • Condition: Mix the stock solution with 0.1 M HCl.

    • Incubation: Store at 60°C for 24-48 hours.

    • Rationale: Simulates acidic environments (e.g., the stomach) and identifies acid-labile functional groups. The indole ring can be susceptible to acid-catalyzed reactions.

  • Base Hydrolysis:

    • Condition: Mix the stock solution with 0.1 M NaOH.

    • Incubation: Store at room temperature for 24 hours.

    • Rationale: Simulates alkaline environments. Carboxylic acid esters (if present as a prodrug) and amides would be labile. The indole N-H proton is acidic and can be deprotonated under basic conditions, potentially opening up different degradation pathways.

  • Oxidative Degradation:

    • Condition: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubation: Store at room temperature for 24 hours.

    • Rationale: Tests susceptibility to oxidation. The electron-rich indole ring is a primary target for oxidation.[13] Common degradation pathways involve hydroxylation of the ring or cleavage of the pyrrole ring, potentially forming oxindole or isatin-like structures.[14][15]

  • Thermal Degradation:

    • Condition: Store the compound as a solid powder and in solution.

    • Incubation: Place samples in an oven at 80°C for 48 hours.

    • Rationale: Assesses the intrinsic thermal stability of the molecule.

  • Photostability:

    • Condition: Expose the compound (solid and in solution) to a controlled light source.

    • Exposure: The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as specified in ICH Q1B.[16][17][18][19] A dark control sample wrapped in foil must be included.

    • Rationale: Nitroaromatic compounds are often photosensitive. This test is critical to determine if the compound requires light-protective packaging and handling.

Potential Degradation Pathways

Based on the known chemistry of indole derivatives, potential degradation sites for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid include:

  • Oxidation of the Pyrrole Ring: The C2-C3 double bond is electron-rich and susceptible to oxidation, which can lead to ring-opening and the formation of N-formylanthranilic acid derivatives, similar to the Witkop-Winterfeldt oxidation.[20]

  • Hydroxylation: The indole ring can be hydroxylated under oxidative conditions.[13]

  • Decarboxylation: The carboxylic acid group could potentially be lost under thermal stress, although this is generally less common without specific catalysts.

  • Nitro Group Reduction: While typically requiring reducing agents, some degradation pathways could involve the reduction of the nitro group to nitroso or amino functionalities.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period or shelf life.[21][22]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. The drug substance is stored in a container that mimics the proposed commercial packaging and is tested at specified time points (e.g., 0, 3, 6, 9, 12 months) for appearance, assay, degradation products, and other critical quality attributes.

Conclusion

The successful development of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid as a therapeutic candidate is contingent upon a robust and early characterization of its fundamental physicochemical properties. This guide provides the necessary theoretical framework and detailed, actionable protocols for determining its aqueous solubility and chemical stability. By systematically executing kinetic and thermodynamic solubility assays, researchers can obtain critical data for interpreting bioassay results and guiding formulation strategies. Concurrently, a comprehensive forced degradation study, followed by long-term stability testing under ICH guidelines, will ensure the development of a validated, stability-indicating analytical method and establish appropriate storage conditions and shelf-life. Adherence to these principles will build a foundation of scientific integrity, de-risk later stages of development, and ultimately accelerate the journey from discovery to the clinic.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Benchchem. The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVdwoDa1EUy5bioVY6vZcIwUqk_D0KzJH2KszjjU4RqKW7mSx6kZEGLSkYS-NdZHSNJjBKaapuwzbGALM0lAbQXG8docPEWykVtu-3C4YPx8ISBh9Gq4aPI9aAJjS1TFpjPYJSXLllx3lim9QYePvvuJOTPRsPjTyqvXZTwIo2oNsz7S0RNw8wWanXxF_IKcoRVA3Xr9hQ4u8SR_3y01un3jPa_HxwFH5Sq-OU4f-VFEfB-EMc3r1iOQ==]
  • Atlas Material Testing Solutions. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [https://atlas-mts.com/knowledge-center/ich-testing-of-pharmaceuticals-part-1-exposure-conditions]
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [https://www.amsbiopharma.com/en/blog/ich-guidelines-drug-stability-testing-essentials]
  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. [https://www.raps.org/news-and-articles/news-articles/2025/4/ich-releases-overhauled-stability-guideline-for]
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]
  • AxisPharm. Kinetic Solubility Assays Protocol. [https://axispharm.com/resources/protocols/kinetic-solubility-assays-protocol/]
  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [https://pubmed.ncbi.nlm.nih.gov/17692891/]
  • BioDuro. ADME Solubility Assay. [https://www.bioduro-sundia.com/adme/solubility-assay/]
  • PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [https://www.youtube.
  • Radić, G. P., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. [https://typeset.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-81wgb6pdxvpk/v1]
  • Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [https://www.pharmout.
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  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3678779/]
  • Vrije Universiteit Brussel. (2022). A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. MDPI. [https://www.mdpi.com/1424-8247/15/8/935]
  • National Institutes of Health. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324707/]
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Protocols & Analytical Methods

Method

Application Notes & Experimental Protocols: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

A Guide for Researchers in Oncology and Drug Development Abstract This document provides a comprehensive technical guide for the experimental use of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. While specific data for t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology and Drug Development

Abstract

This document provides a comprehensive technical guide for the experimental use of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. While specific data for this 4-methyl derivative is emerging, its structural similarity to 7-Nitro-1H-indole-2-carboxylic acid—a known potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1)—provides a strong rationale for its investigation as a modulator of the DNA Base Excision Repair (BER) pathway.[1] This guide synthesizes established methodologies for related compounds to propose robust protocols for characterizing its activity. We will cover essential handling and safety procedures, a hypothesized mechanism of action, and detailed protocols for in vitro enzyme inhibition and cell-based chemosensitization assays. The overarching goal is to equip researchers with the foundational knowledge to explore this compound's potential as a cancer therapeutic or a tool for studying DNA damage response (DDR).

Introduction and Scientific Background

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[2][3] The nitro-substituted variants, in particular, have garnered significant interest. The close analog, 7-Nitro-1H-indole-2-carboxylic acid (7-NICA), has been identified as a selective, low-micromolar inhibitor of APE1. APE1 is a critical multifunctional enzyme in the BER pathway, responsible for repairing the most common forms of DNA damage, such as apurinic/apyrimidinic (AP) sites that arise from oxidative stress or exposure to alkylating agents.[1]

By inhibiting APE1, compounds like 7-NICA can lead to an accumulation of unrepaired DNA damage, a state that is particularly toxic to cancer cells which often have underlying DDR defects and higher levels of endogenous DNA damage.[1] This inhibition can potentiate the cytotoxic effects of DNA-damaging chemotherapeutics (e.g., temozolomide) and radiation, offering a promising strategy for combination therapy.[1][]

The subject of this guide, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, introduces a methyl group at the 4-position of the indole ring. This modification is a classic medicinal chemistry strategy that can influence several key properties:

  • Lipophilicity: May increase cell membrane permeability, potentially leading to improved cellular potency.

  • Metabolic Stability: Can block a potential site of metabolism, increasing the compound's half-life.

  • Target Engagement: May alter the binding conformation within the APE1 active site, potentially affecting potency and selectivity.

This guide is built on the hypothesis that the 4-methyl derivative retains the APE1 inhibitory activity of its parent analog and provides the necessary protocols to validate this hypothesis and explore its therapeutic potential.

Compound Properties and Safe Handling

Chemical & Physical Data
PropertyValueSource / Notes
IUPAC Name 4-Methyl-7-nitro-1H-indole-2-carboxylic acid---
CAS Number 289483-79-0MySkinRecipes
Molecular Formula C₁₀H₈N₂O₄Calculated
Molecular Weight 220.18 g/mol Calculated
Appearance Expected to be a yellow to brown powder.Inferred from analogs like 7-NICA.[5]
Solubility Soluble in organic solvents like DMSO and ethanol; poorly soluble in water.Inferred from general properties of nitroindoles.[6]
Storage Store in a cool, dry, dark place. Sealed in dry, 2-8°C is recommended.ChemicalBook[5]
Critical Safety & Handling Protocols

Nitroaromatic compounds require careful handling. The following procedures are mandatory to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves (e.g., nitrile).[7][8]

  • Engineering Controls: Handle the solid compound and concentrated stock solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Handling: Avoid all direct contact with skin and eyes. Do not inhale dust. Wash hands thoroughly after handling.[6][9]

  • Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable, closed container for disposal.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Hypothesized Mechanism of Action: APE1 Inhibition

We hypothesize that 4-Methyl-7-nitro-1H-indole-2-carboxylic acid functions by inhibiting the endonuclease activity of APE1 within the Base Excision Repair (BER) pathway. The diagram below illustrates this proposed mechanism.

BER_Pathway_Inhibition cluster_0 Cellular Environment DNA_Damage DNA Damage (e.g., Alkylation, Oxidation) Lesion Base Lesion (e.g., 8-oxoguanine) DNA_Damage->Lesion Creates Glycosylase DNA Glycosylase Lesion->Glycosylase Recognized by AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site Excises base, leaves APE1 APE1 Endonuclease AP_Site->APE1 Cleaved by Repair_Block Repair Blocked APE1->Repair_Block Downstream Downstream Repair (Pol β, Ligase III) APE1->Downstream Generates 3'-OH for Compound 4-Methyl-7-nitro- 1H-indole-2-carboxylic acid Compound->APE1 Inhibits Apoptosis Cell Death (Apoptosis) Repair_Block->Apoptosis Accumulated damage leads to Repaired_DNA Repaired DNA Downstream->Repaired_DNA Completes repair

Caption: Hypothesized mechanism of APE1 inhibition within the Base Excision Repair (BER) pathway.

The inhibition of APE1 by 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is predicted to block the processing of AP sites, leading to an accumulation of cytotoxic DNA lesions. In cancer cells treated concurrently with a DNA-damaging agent, this effect is expected to be synergistic, resulting in enhanced cell death.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Protocol 1: Preparation of Stock Solutions

Causality: Accurate and consistent stock solutions are critical for reproducible experimental results. DMSO is the recommended solvent due to the compound's likely poor aqueous solubility.

Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of the solid compound (e.g., 2.20 mg).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., for 2.20 mg, add 1.0 mL of DMSO to create a 10 mM stock).

  • Solubilization: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in the appropriate assay buffer or cell culture medium. Note: Ensure the final DMSO concentration in the assay is non-toxic to the enzyme or cells (typically ≤ 0.5%).

Protocol 2: In Vitro APE1 Endonuclease Activity Assay

Causality: This biochemical assay directly tests the hypothesis that the compound inhibits the enzymatic function of APE1. A fluorescence-based assay using a DNA probe is a common, high-throughput method.

APE1_Assay_Workflow Prep 1. Prepare Reagents - Assay Buffer - APE1 Enzyme - DNA Probe - Compound Dilutions Plate 2. Plate Compound Add serial dilutions of compound and controls to 384-well plate. Prep->Plate Enzyme_Add 3. Add APE1 Enzyme Incubate briefly to allow compound-enzyme interaction. Plate->Enzyme_Add Start_Rxn 4. Initiate Reaction Add fluorescent DNA probe to all wells. Enzyme_Add->Start_Rxn Incubate 5. Incubate Allow reaction to proceed at 37°C. Start_Rxn->Incubate Read 6. Read Fluorescence Measure fluorescence intensity (kinetic or endpoint). Incubate->Read Analyze 7. Analyze Data - Plot Dose-Response Curve - Calculate IC50 Value Read->Analyze

Caption: Experimental workflow for the in vitro APE1 fluorescence-based inhibition assay.

Materials:

  • Recombinant human APE1 enzyme

  • APE1 Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 0.01% BSA, pH 7.5)

  • Fluorescent DNA Probe: A short oligonucleotide containing a single AP site, flanked by a fluorophore (e.g., FAM) and a quencher (e.g., DABCYL). In its intact state, the quencher suppresses the fluorescence. Upon cleavage by APE1, the fluorophore is released from proximity to the quencher, resulting in a signal increase.

  • Compound stock solution (from Protocol 1)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in assay buffer (e.g., from 100 µM to 1 nM final concentration). Add these dilutions to the wells of the 384-well plate.

  • Controls: Include the following essential controls:

    • No Enzyme Control: Assay buffer only (background fluorescence).

    • Vehicle Control (100% Activity): APE1 enzyme + DNA probe + DMSO (at the same final concentration as the compound wells).

    • Positive Inhibitor Control: A known APE1 inhibitor (if available) to validate assay performance.

  • Enzyme Addition: Dilute the APE1 enzyme to its working concentration in cold assay buffer and add it to all wells except the "No Enzyme" controls. Allow a brief pre-incubation (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorescent DNA probe to all wells to start the reaction.

  • Incubation & Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically over 30-60 minutes or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence (No Enzyme control) from all readings.

    • Normalize the data to the Vehicle Control (set to 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell-Based Chemosensitization Assay

Causality: This assay tests if inhibiting the putative target (APE1) in a cellular context can enhance the cell-killing effect of a DNA-damaging agent, providing crucial evidence of a pharmacodynamic effect.

Materials:

  • Cancer cell line (e.g., HT1080 fibrosarcoma, HeLa cervical cancer).[1]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • DNA-damaging agent (e.g., Methyl methanesulfonate (MMS) or Temozolomide (TMZ))

  • Compound stock solution (from Protocol 1)

  • Cell viability reagent (e.g., MTS or resazurin-based)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette and incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment Matrix Setup: Prepare a matrix of treatment conditions. A 2x2 factorial design is the simplest, but a full dose-response for both agents is more informative.

    • Group 1 (Vehicle): Medium + DMSO.

    • Group 2 (Compound Only): A range of concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

    • Group 3 (Damaging Agent Only): A range of concentrations of MMS or TMZ.

    • Group 4 (Combination): Cells treated with both the compound and the damaging agent. A fixed, non-toxic concentration of the compound (e.g., its IC₂₀) can be combined with a dose-response of the damaging agent.

  • Dosing: Remove the old medium and add fresh medium containing the respective treatments.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the damaging agent's mechanism (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate until color development is sufficient.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (set to 100% viability).

    • Plot the dose-response curves for the damaging agent alone and in combination with the compound.

    • A leftward shift in the dose-response curve for the combination treatment compared to the damaging agent alone indicates sensitization.

    • Calculate the Dose Enhancement Factor (DEF) or use software to analyze for synergy (e.g., using the Bliss Independence or Chou-Talalay models).

Expected Results & Future Directions

  • APE1 Inhibition: A successful experiment will yield a dose-dependent inhibition of APE1 activity, allowing for the calculation of a potent IC₅₀ value, which can be directly compared to the parent compound, 7-NICA.

  • Chemosensitization: In the cell-based assay, it is expected that a non-toxic concentration of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid will significantly increase the potency of DNA-damaging agents like MMS or TMZ.[1] This would strongly support the APE1 inhibition mechanism of action in a cellular context.

Further research should focus on confirming direct target engagement in cells (e.g., via cellular thermal shift assay), evaluating effects on downstream BER pathway markers (e.g., accumulation of AP sites), and exploring its potential as a radiosensitizer.[1] Structure-activity relationship (SAR) studies with additional analogs will be crucial for optimizing this promising chemical scaffold.[11][12]

References

  • Chemical Bull Pvt. Ltd. 5-nitroindole | 6146-52-7. [URL: https://www.chemicalbull.com/5-nitroindole]
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  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole. [URL: https://www.benchchem.
  • ECHEMI. 5-BROMO-7-NITROINDOLE SDS, 165669-16-9 Safety Data Sheets. [URL: https://www.echemi.com/sds/5-bromo-7-nitroindole-cas-165669-16-9.html]
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  • Gu, Y., & Li, J. (2011). An improved procedure for the synthesis of indole-2-carboxylic acid esters. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Sequence-for-the-synthesis-of-indole-2-carboxylic-acid-esters-in-the-presence_fig1_279490196]
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  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. [URL: https://www.researchgate.
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Sources

Application

Application Notes and Protocols: Characterizing 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in Cell-Based Assays

Introduction: The Indole Scaffold as a Cornerstone in Targeting Cancer Metabolism The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Cornerstone in Targeting Cancer Metabolism

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a frequent starting point for the development of targeted therapies. A particularly promising area of cancer research is the targeting of metabolic pathways that are rewired in tumor cells to support their rapid proliferation and survival.

Cancer cells often exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1][2] This metabolic shift makes glycolytic enzymes attractive targets for therapeutic intervention. One such enzyme, phosphoglycerate mutase 1 (PGAM1), which catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate, is frequently upregulated in various cancers and plays a crucial role in coordinating glycolysis with biosynthesis to promote tumor growth.[1][2][3] Inhibition of PGAM1 can lead to decreased glycolysis, reduced biosynthetic flux, and ultimately, attenuated cancer cell proliferation.[3]

This document provides a comprehensive guide for the initial characterization of a novel indole-containing compound, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid . While the specific biological target of this compound is yet to be fully elucidated, its structural similarity to other known bioactive indoles suggests its potential as a modulator of critical cellular pathways. We present a logical, step-by-step workflow to assess its cytotoxic effects and to investigate its potential role as an inhibitor of cancer cell metabolism, using glycolysis as a primary endpoint.

Part 1: Initial Assessment of Cytotoxicity

The first step in characterizing any new compound is to determine its effect on cell viability and establish a dose-response relationship. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid against a panel of cancer cell lines.

Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 breast cancer, A549 lung cancer)

  • Normal, non-cancerous cell line for selectivity assessment (e.g., RPE-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4]

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and an "untreated control" (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Parameter Description Example Data (Hypothetical)
Cell Line Cancer or normal cell line testedHCT-116
IC50 (µM) Concentration of compound causing 50% inhibition of cell viability12.5
Selectivity Index IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)>8 (if IC50 in RPE-1 is >100 µM)

Part 2: Investigating the Mechanism of Action - Glycolysis Inhibition

Given the prevalence of metabolic reprogramming in cancer, a logical next step is to determine if 4-Methyl-7-nitro-1H-indole-2-carboxylic acid affects glycolysis. A hallmark of glycolysis is the uptake of glucose and the subsequent excretion of lactate.[7] Measuring the levels of these metabolites in the culture medium provides a robust, high-level readout of glycolytic flux.

Protocol 2: Measuring Lactate Production and Glucose Consumption

This protocol describes how to assess the impact of the compound on the rate of glycolysis in cancer cells.

Materials:

  • Cancer cell line known to be highly glycolytic (e.g., H1299)

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Complete cell culture medium

  • Lactate Assay Kit

  • Glucose Assay Kit

  • 6-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.[8]

    • Treat the cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.[8]

  • Sample Collection:

    • After the 24-hour incubation, collect the cell culture medium from each well.

    • Centrifuge the medium to remove any detached cells or debris.

    • At the same time, harvest the cells from each well by trypsinization and count them to normalize the metabolite data to the cell number.

  • Metabolite Measurement:

    • Using commercially available colorimetric assay kits, measure the concentration of lactate and glucose in the collected culture medium according to the manufacturer's instructions.

    • Also, measure the glucose concentration in fresh, unused medium to determine the baseline level.

  • Data Analysis:

    • Lactate Production: Normalize the lactate concentration to the cell count for each condition. Express the results as a percentage of the vehicle control.

    • Glucose Consumption: Subtract the glucose concentration in the collected medium from the baseline concentration in fresh medium. Normalize this value to the cell count. Express the results as a percentage of the vehicle control.

Treatment Lactate Production (% of Control) Glucose Consumption (% of Control)
Vehicle Control100%100%
Compound (0.5x IC50)85%88%
Compound (1x IC50)60%65%
Compound (2x IC50)40%42%

A dose-dependent decrease in lactate production and glucose consumption would strongly suggest that 4-Methyl-7-nitro-1H-indole-2-carboxylic acid inhibits the glycolytic pathway.

Glycolysis_Inhibition_Workflow cluster_setup Experiment Setup cluster_analysis Analysis start Seed Cancer Cells (6-well plate) treatment Treat with Compound (0.5x, 1x, 2x IC50) + Vehicle Control start->treatment incubation Incubate 24 hours treatment->incubation collect Collect Culture Medium incubation->collect count Count Cells for Normalization incubation->count lactate Measure Lactate (Assay Kit) collect->lactate glucose Measure Glucose (Assay Kit) collect->glucose result Calculate Change in Glycolytic Flux count->result lactate->result glucose->result

Caption: Workflow for assessing glycolysis inhibition.

Part 3: Probing a Potential Target - PGAM1 and Downstream Signaling

If the data from Part 2 indicates glycolysis inhibition, a subsequent step is to investigate potential molecular targets within the pathway. As PGAM1 is a key regulatory enzyme and a known target for other small molecules, examining its status and the activity of related signaling pathways is a prudent approach.[9][10] Western blotting can be used to assess the protein levels of PGAM1 and the phosphorylation status of key signaling proteins like Akt, which is often linked to metabolic regulation.[11]

Protocol 3: Western Blot Analysis of PGAM1 and Akt Signaling

This protocol provides a method to assess changes in protein expression and signaling following compound treatment.

Materials:

  • Treated cell lysates from Protocol 2

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PGAM1, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells harvested in Protocol 2 using RIPA buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to the loading control (β-actin).

    • For phosphorylated proteins, calculate the ratio of the phospho-protein to the total protein.

    • Compare the results from treated samples to the vehicle control.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways cluster_signaling Upstream Signaling G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Feeds into F16BP Fructose-1,6-BP F6P->F16BP ThreePG 3-Phosphoglycerate (3-PG) F16BP->ThreePG PGAM1 PGAM1 ThreePG->PGAM1 Serine Serine Biosynthesis ThreePG->Serine Feeds into TwoPG 2-Phosphoglycerate (2-PG) PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate PGAM1->TwoPG PI3K PI3K Akt Akt PI3K->Akt Activates Akt->PGAM1 Regulates Compound 4-Methyl-7-nitro- 1H-indole-2-carboxylic acid Compound->PGAM1 Potential Inhibition

Caption: Potential mechanism targeting PGAM1 in the glycolytic pathway.

Interpretation of Results:

  • A decrease in PGAM1 protein levels is unlikely unless the compound affects protein stability or expression.

  • No change in PGAM1 levels, coupled with reduced lactate production, could imply direct enzymatic inhibition.

  • A decrease in the ratio of phospho-Akt to total Akt would suggest the compound acts on an upstream signaling pathway that regulates metabolism.[11]

Conclusion and Future Directions

This application note provides a foundational experimental framework for the initial characterization of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. By systematically assessing its cytotoxicity, impact on glycolysis, and effects on key metabolic proteins, researchers can build a comprehensive profile of its biological activity. Positive results from these assays would warrant further investigation, including direct enzymatic assays to confirm PGAM1 inhibition, broader metabolomic profiling to understand its full impact on cellular metabolism, and in vivo studies to evaluate its therapeutic potential.

References

  • Vertex AI Search. (2024-06-25). What are PGAM1 inhibitors and how do they work?
  • Hitosugi, T., et al. (2012). Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth. Cancer Cell, 22(5), 585-600.
  • ResearchGate. (n.d.). (PDF) Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance.
  • PMC. (2020-02-27). Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance.
  • BenchChem. (n.d.). Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines: A Review of Preclinical Data.
  • Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols: Confirmation of PGAM1 Inhibition by a Small Molecule Inhibitor using Western Blot.
  • PMC. (n.d.). Techniques to Monitor Glycolysis.
  • PMC. (2012-12-17). Glycolysis Inhibitor Screening Identifies the Bis-geranylacylphloroglucinol Protonophore Moronone from Moronobea coccinea.
  • MDPI. (n.d.). Modulating Glycolysis to Improve Cancer Therapy.
  • BroadPharm. (2022-01-18). Protocol for Cell Viability Assays.
  • ResearchGate. (n.d.). Cell viability assay of the synthesized compounds using two different....
  • MDPI. (n.d.). Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy.

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Method

Application Note: Advanced Analytical Methodologies for the Quantification of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Introduction and Scope 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. The pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. The presence of a nitro group, a methyl group, and a carboxylic acid moiety imparts specific physicochemical properties that necessitate tailored analytical approaches for accurate quantification. Whether assessing purity of a synthesized active pharmaceutical ingredient (API), determining concentration in a formulation, or measuring levels in a biological matrix for pharmacokinetic studies, a reliable and validated analytical method is paramount.

This guide provides detailed, field-tested protocols for two primary analytical techniques, chosen to cover a range of applications from routine quality control to high-sensitivity bioanalysis. The core philosophy is to build self-validating systems that are compliant with major regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is the first step in developing a robust analytical method.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₈N₂O₄---
Molecular Weight 220.18 g/mol Essential for preparing standard solutions and for mass spectrometry.
Key Functional Groups Carboxylic Acid (-COOH)Acidic proton makes it suitable for negative ion mode mass spectrometry ([M-H]⁻). Influences solubility and chromatographic retention.
Nitro Group (-NO₂)Strong chromophore, enabling sensitive UV detection.[4]
Indole RingAromatic system, contributes to UV absorbance and potential for fluorescence.
Solubility Expected to be soluble in organic solvents like DMSO, Methanol, and Acetonitrile.[5]Guides the choice of solvents for stock solutions and mobile phases.
pKa Estimated acidic pKa for the carboxylic acid.Affects ionization state in solution. Mobile phase pH should be controlled to ensure consistent retention in reversed-phase HPLC.

General Analytical Workflow

The quantification of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, regardless of the specific technique, follows a structured workflow. This ensures consistency and minimizes sources of error.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard & QC Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (Dilution, PPT, or SPE) Sample_Receipt->Sample_Prep Sequence_Run Analytical Sequence Run (Standards, QCs, Samples) Sample_Prep->Sequence_Run System_Suitability->Sequence_Run Integration Peak Integration & Review Sequence_Run->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Generalized workflow for quantitative analysis.

Recommended Analytical Methods

The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.[6]

Method_Selection node_result node_result Matrix Complex Matrix? (e.g., Plasma, Tissue) Sensitivity Trace Levels? (<10 ng/mL) Matrix->Sensitivity Yes node_result_hplcuv HPLC-UV Matrix->node_result_hplcuv No (e.g., API, Formulation) Sensitivity->node_result_hplcuv No node_result_lcms LC-MS/MS Sensitivity->node_result_lcms Yes

Caption: Decision tree for analytical method selection.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust, cost-effective, and ideal for purity assessment, content uniformity, and dissolution testing where analyte concentrations are relatively high. The strong UV absorbance of the nitro-indole structure allows for excellent sensitivity with a standard UV or Diode Array Detector (DAD).[4][7]

A. Principle Reversed-phase HPLC separates compounds based on their hydrophobicity. 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is retained on a nonpolar stationary phase (C18) and eluted by a polar mobile phase. By controlling the mobile phase pH to be well below the pKa of the carboxylic acid, the compound remains in its neutral, more retained form, leading to sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte to that of reference standards of known concentration.

B. Detailed Protocol

1. Materials and Reagents:

  • Reference Standard: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol in a Class A volumetric flask.

  • Working Standard Solutions: Serially dilute the stock solution with mobile phase A (see below) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For API/Formulation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range (~25 µg/mL).
    • Filter all solutions through a 0.22 µm syringe filter (e.g., PTFE) into HPLC vials before analysis.

3. Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Industry standard for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid, ensuring good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient Elution 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 20% B; 12.1-15 min: 20% BProvides efficient separation from impurities and re-equilibrates the column. This is a starting point and should be optimized.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity and peak shape.
Detection UV at 254 nm and 350 nmThe nitroaromatic structure is expected to have strong absorbance at multiple wavelengths. A DAD allows for monitoring at the absorbance maximum for optimal sensitivity.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the curve. The coefficient of determination (r²) should be ≥0.995.

  • Calculate the concentration of the analyte in the unknown samples using the regression equation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low concentrations of analytes in complex biological matrices (e.g., plasma, urine, tissue homogenates) due to its exceptional sensitivity and selectivity.[8][9]

A. Principle This technique couples the separation power of HPLC with the detection capabilities of a triple quadrupole mass spectrometer. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI). The first quadrupole (Q1) selects the parent ion (precursor ion) of the analyte. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) selects a specific fragment ion (product ion). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly selective for the target analyte, minimizing interference from matrix components.[9]

B. Detailed Protocol

1. Materials and Reagents:

  • In addition to HPLC reagents: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., 4-Methyl-7-nitro-1H-indole-2-carboxylic acid-¹³C₆, ¹⁵N). If unavailable, a structurally similar compound can be used.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. Standard and Sample Preparation:

  • Stock and Working Standards: Prepare as for HPLC, but at lower concentrations (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation for Plasma): [7][10]

    • Pipette 50 µL of plasma sample, standard, or QC into a microcentrifuge tube.
    • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 20 ng/mL).
    • Vortex vigorously for 1 minute to precipitate proteins.
    • Centrifuge at >14,000 x g for 10 minutes at 4 °C.
    • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

ParameterRecommended ValueRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Smaller dimensions are suitable for UHPLC, providing faster run times and better sensitivity.
Mobile Phase A 0.1% Formic Acid in Water---
Mobile Phase B Acetonitrile with 0.1% Formic Acid---
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 10% B; 3.6-5.0 min: 10% BA fast gradient suitable for UHPLC and high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C---
Injection Volume 5 µL---
Ionization Mode ESI NegativeThe carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, providing a strong signal.[11]
MRM Transitions Analyte: m/z 219.1 → 175.1 (Loss of CO₂) Analyte (Qualifier): m/z 219.1 → 129.1 IS (Hypothetical): m/z 225.1 → 181.1These transitions are predictive and must be optimized by infusing a standard solution into the mass spectrometer to determine the optimal precursor/product ions and collision energies.
MS Parameters Source Temp: ~500 °C; Gas Flows, VoltagesMust be optimized for the specific instrument to maximize ion generation and transmission.

4. Data Analysis:

  • Generate a calibration curve by plotting the Peak Area Ratio (Analyte Area / IS Area) against the concentration of the standards.

  • Use a weighted (1/x or 1/x²) linear regression. The r² should be ≥0.995.

  • Calculate the concentration in unknown samples using the regression equation.

Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[2][3] The objective of validation is to demonstrate that the procedure is reliable, reproducible, and accurate for the intended sample matrix.[12]

Summary of Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradation products.[1][13]Peak purity analysis (DAD); No interfering peaks at the analyte retention time in blank matrix samples (LC-MS/MS).
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.[1][13]r² ≥ 0.995; residuals should be randomly distributed.
Accuracy Closeness of the measured value to the true value.[1][13]Mean recovery of 80-120% for bioanalysis, 98-102% for API assay, typically at three concentration levels.
Precision Closeness of repeated measurements (repeatability and intermediate precision).[1][13]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for bioanalysis; ≤ 2% for API assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.[13]S/N ≥ 10; Accuracy and precision criteria must be met.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp).[12][13]System suitability parameters (e.g., retention time, peak area) remain within predefined limits.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. The HPLC-UV method is well-suited for routine analysis of high-concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for complex bioanalytical applications. Proper method development, optimization, and a thorough validation process following ICH guidelines are critical to generating high-quality, defensible data in a research and regulatory environment.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • National Institutes of Health (NIH). (2021, March 16). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Available at: [Link]

  • SpectraBase. Indole-2-carboxylic acid, cinnamylidenehydrazide - Optional[UV-VIS] - Spectrum. Available at: [Link]

  • CROATICA CHEMICA ACTA. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Available at: [Link]

  • U.S. Environmental Protection Agency. Sample preparation of nitroamines and nitroaromatics in sediment. Available at: [Link]

  • ResearchGate. UV absorption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. Available at: [Link]

  • MDPI. (2021). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Available at: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • ScienceDirect. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • National Institutes of Health (NIH). (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • National Institutes of Health (NIH). (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available at: [Link]

  • National Institutes of Health (NIH). (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

  • Wiley. HPLC methods for recently approved pharmaceuticals. Available at: [Link]

  • iris.unina.it. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. Available at: [Link]

  • National Institutes of Health (NIH). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

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Application

Application Notes and Protocols for the Purification of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Introduction 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid indole scaffold, substituted with functional groups that allow for div...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid indole scaffold, substituted with functional groups that allow for diverse chemical modifications, makes it a valuable intermediate in the synthesis of pharmacologically active agents. For instance, derivatives of nitroindole carboxylic acids have been explored as potential inhibitors of enzymes like fructose-1,6-bisphosphatase, relevant in metabolic disease research[1]. The ultimate biological activity, safety, and reproducibility of any synthesized compound are directly dependent on the purity of its intermediates. Therefore, robust and efficient purification of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a critical step to remove starting materials, reaction byproducts, and isomers that could interfere with subsequent synthetic steps or biological assays.

This comprehensive guide provides detailed protocols for three primary purification techniques: Acid-Base Extraction, Recrystallization, and Silica Gel Column Chromatography. The selection of a specific method or a combination thereof will depend on the nature of the impurities present in the crude material and the desired final purity level.

Understanding the Chemistry of Purification

The molecular structure of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid dictates the purification strategy. The key functional groups to consider are:

  • Carboxylic Acid (-COOH): This acidic group is the most important handle for purification. It can be deprotonated by a weak base to form a water-soluble carboxylate salt, a principle that is central to acid-base extraction[2][3].

  • Indole Ring System: The bicyclic aromatic core contributes to the molecule's planarity and moderate lipophilicity.

  • Nitro Group (-NO₂): This strong electron-withdrawing group significantly increases the molecule's polarity and acidity compared to an unsubstituted indole carboxylic acid.

  • Methyl Group (-CH₃): A small alkyl group that slightly increases lipophilicity.

Likely impurities from a typical synthesis (e.g., Fischer indole synthesis followed by ester hydrolysis) include unreacted starting materials, isomeric byproducts, and residual reagents or solvents. The following protocols are designed to systematically eliminate these contaminants.

Method 1: Acid-Base Extraction for Bulk Purification

This technique is the most effective first step for purifying crude 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, especially for removing neutral or basic impurities. The methodology leverages the reversible conversion of the water-insoluble acidic compound into its water-soluble salt form[4][5].

Causality and Experimental Choices

The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is ideal because it is strong enough to deprotonate the carboxylic acid but not so strong as to cause hydrolysis or other unwanted side reactions on the sensitive indole ring[3][6]. Using a strong base like sodium hydroxide (NaOH) should be avoided. The organic solvent should readily dissolve the crude material but be immiscible with water; ethyl acetate is an excellent choice due to its moderate polarity and ease of removal.

Experimental Protocol
  • Dissolution: Dissolve the crude 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from evolved CO₂ gas.

  • Layer Separation: Allow the layers to separate fully. The deprotonated product, sodium 4-methyl-7-nitro-1H-indole-2-carboxylate, will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic (EtOAc) layer.

  • Isolate Aqueous Layer: Drain the lower organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Back-Wash (Optional but Recommended): To remove any residual neutral impurities from the aqueous layer, add a fresh portion of EtOAc (approx. 1/3 of the original volume) to the flask containing the aqueous layer, return the mixture to the separatory funnel, shake, and discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring. The target compound will precipitate as a solid as the solution becomes acidic. Continue adding acid until the pH is ~2, which can be confirmed with pH paper.[4][6]

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (e.g., NaCl).

  • Drying: Dry the purified solid under vacuum to a constant weight.

Workflow Diagram: Acid-Base Extraction

cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer crude Crude Product in Ethyl Acetate bicarb Add Saturated NaHCO3 Solution crude->bicarb shake Shake & Vent bicarb->shake separate Separate Layers shake->separate org_impurities Neutral/Basic Impurities (Discard) separate->org_impurities Lower Layer aq_salt Aqueous Sodium Salt (Product) separate->aq_salt Upper Layer acidify Add 2M HCl (pH ~2) aq_salt->acidify precipitate Precipitation acidify->precipitate pure_solid Pure Solid Product (Filter & Dry) precipitate->pure_solid

Caption: Workflow for purifying the target acid via extraction.

Method 2: Recrystallization for High-Purity Polishing

Recrystallization is an excellent secondary step after acid-base extraction to remove impurities that have similar acidic properties but different solubilities. The goal is to find a solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Causality and Experimental Choices

The ideal recrystallization solvent will have a polarity that matches the solute at high temperatures but not at low temperatures. Given the polar nature of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetonitrile or ethyl acetate, are good starting points. A two-solvent system (e.g., ethanol/water) is often effective, where the compound is soluble in the first solvent (ethanol) and insoluble in the second (water). Slow cooling is crucial as it allows for the selective growth of pure crystals, excluding impurities from the crystal lattice.

Data Presentation: Recrystallization Solvent Screening
Solvent/SystemBoiling Point (°C)PolarityExpected Solubility Behavior
Ethanol78Polar ProticGood candidate. High solubility when hot, lower when cold.
Methanol65Polar ProticSimilar to ethanol, but lower boiling point.
Acetonitrile82Polar AproticPotential candidate.
Ethanol/WaterVariablePolar ProticExcellent candidate. Dissolve in hot ethanol, add hot water to turbidity point.
Ethyl Acetate/HexaneVariableMod. Polar / NonpolarGood candidate. Dissolve in hot ethyl acetate, add hexane to turbidity point.
Experimental Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system from the table above based on small-scale trials.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves. If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Hot Addition (for two-solvent system): While hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of turbidity). Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Recrystallization

crude_solid Impure Solid dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve cool Slow Cooling to Room Temperature dissolve->cool chill Chill in Ice Bath cool->chill filter Vacuum Filtration chill->filter pure_crystals Pure Crystals (Wash & Dry) filter->pure_crystals filtrate Filtrate (Impurities in Solution) filter->filtrate

Caption: Step-by-step process for purification by recrystallization.

Method 3: Silica Gel Column Chromatography

For obtaining material of the highest possible purity (>99%), for example for use as an analytical standard or in sensitive biological assays, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to the polar silica stationary phase.

Causality and Experimental Choices

Silica gel is a polar adsorbent. Nonpolar compounds will travel through the column quickly, while polar compounds will adsorb more strongly and elute later. 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is very polar due to the -COOH and -NO₂ groups. Therefore, a relatively polar mobile phase is required to elute it from the column. A gradient elution, starting with a less polar solvent and gradually increasing polarity, provides the best separation. A mixture of dichloromethane (DCM) and methanol (MeOH) is a common and effective eluent system for such compounds[7]. Adding a small amount of acetic acid to the eluent can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

Data Presentation: Typical Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for optimal separation.
Mobile Phase (Eluent) Gradient: 0% to 10% Methanol in Dichloromethane (+0.5% Acetic Acid)Starts less polar to elute nonpolar impurities, then increases polarity to elute the target compound. Acetic acid suppresses deprotonation of the analyte.
Sample Loading Dry LoadingAdsorbing the sample onto a small amount of silica gel before adding it to the column often results in better band sharpness and separation.
Monitoring Thin-Layer Chromatography (TLC)Used to analyze the fractions collected from the column to identify which ones contain the pure product.
Experimental Protocol
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., 98:2, 95:5, 90:10 DCM:MeOH). The ideal system gives the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or semi-pure product in a minimal amount of a polar solvent (like methanol or acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial nonpolar solvent. Gradually increase the polarity of the eluent according to the predetermined gradient.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop, and visualize under UV light.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the highly purified 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Logical Purification Strategy

For achieving the highest purity, these methods should be used in a logical sequence.

Caption: Recommended multi-step purification workflow.

Purity Assessment

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is suitable for assessing purity by peak area percentage[8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any remaining impurities.

  • Melting Point: A sharp and un-depressed melting point range is a strong indicator of high purity. The melting point for the related 7-Nitro-1H-indole-2-carboxylic acid is reported as 264-266°C, suggesting the target compound will also have a high melting point[9].

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and reproducibly obtain high-purity 4-Methyl-7-nitro-1H-indole-2-carboxylic acid for their research and development needs.

References

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  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]

Sources

Method

Application Note &amp; Protocol Guide: Strategic Derivatization of 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid for Bioassay Screening

Abstract The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] The specific scaffold, 4-Methyl-7-nitro-1H-indole-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] The specific scaffold, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, presents a unique starting point for drug discovery. The presence of a nitro group, a potent electron-withdrawing group, significantly alters the electronic properties of the indole ring, a feature that has been exploited to develop potent anticancer and antimicrobial agents.[1][2] This guide provides a comprehensive framework for the strategic derivatization of the carboxylic acid moiety of this scaffold to generate libraries of novel esters and amides. We present detailed, field-proven protocols for synthesis, purification, and subsequent evaluation in primary bioassays, focusing on anticancer and antimicrobial screening. The rationale behind key experimental choices is elucidated to empower researchers to adapt and troubleshoot these methodologies.

Rationale for Derivatization: Unlocking Therapeutic Potential

The therapeutic potential of an indole-based molecule is governed by its overall physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. The carboxylic acid at the C2 position of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is an ideal handle for chemical modification to systematically modulate these properties.

  • Modulating Lipophilicity and Permeability: Converting the polar carboxylic acid to less polar ester or amide functionalities allows for fine-tuning the compound's lipophilicity (LogP). This is critical for optimizing cell membrane permeability and influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Exploring Structure-Activity Relationships (SAR): Creating a diverse library of amides and esters enables a systematic exploration of the SAR. By varying the steric and electronic properties of the appended amine or alcohol, researchers can identify key structural features that enhance potency and selectivity for a biological target. For instance, studies on other indole-2-carboxamides have shown that modifications to the amide substituent are critical for biological activity.[3]

  • Introducing New Pharmacophoric Features: The derivatizing amine or alcohol can introduce new functional groups capable of forming specific interactions (e.g., hydrogen bonds, ionic bonds) with a biological target, potentially transforming a weakly active core scaffold into a potent lead compound.

The 7-nitro group is particularly significant. Its electron-withdrawing nature can influence the reactivity of the indole ring and participate in bioreductive activation in hypoxic environments, such as those found in solid tumors, making these derivatives especially interesting for cancer research.[1][2]

Synthetic Strategies: From Carboxylic Acid to Bioactive Library

The following protocols describe robust and widely adopted methods for the synthesis of amide and ester derivatives from the parent indole-2-carboxylic acid.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond. This is a highly reliable method for coupling carboxylic acids with a wide range of primary and secondary amines.[3]

Causality Behind the Method: Direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an inactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea in situ, converting it to an HOBt-activated ester. This new intermediate is less reactive than the O-acylisourea but is stable and reacts cleanly and efficiently with the target amine to form the desired amide, minimizing side reactions and maximizing yield.[3]

Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature. Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product using NMR, LC-MS, and HRMS.

Protocol 2: Ester Synthesis via Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. It is a cost-effective method, particularly for simple, unhindered alcohols.

Causality Behind the Method: The carbonyl carbon of a carboxylic acid is not sufficiently electrophilic to be attacked by a neutral alcohol. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This allows the alcohol to act as a nucleophile and attack the carbon, initiating the esterification process. The reaction is an equilibrium, so using a large excess of the alcohol or removing water as it is formed drives the reaction towards the product.

Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol) - often used as the solvent

  • Concentrated Sulfuric Acid (H₂SO₄) or HCl gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Step-by-Step Protocol:

  • Suspend 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (1.0 eq) in a large excess of the desired dry alcohol (e.g., 20-50 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated aq. NaHCO₃ until effervescence ceases.

  • Remove the bulk of the alcohol solvent in vacuo.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ester derivative.

  • Characterize the final product using NMR, LC-MS, and HRMS.

Visualizing the Derivatization and Screening Workflow

A logical workflow is essential for the efficient generation and evaluation of a compound library. The following diagrams illustrate the overall synthetic strategy and the subsequent bioassay cascade.

DerivatizationWorkflow Start 4-Methyl-7-nitro-1H-indole- 2-carboxylic Acid Amidation Protocol 1: Amide Synthesis Start->Amidation Esterification Protocol 2: Ester Synthesis Start->Esterification AmideLib Amide Derivative Library Amidation->AmideLib EsterLib Ester Derivative Library Esterification->EsterLib Amine Amine Library Amine->Amidation Alcohol Alcohol Library Alcohol->Esterification Bioassay Bioassay Screening AmideLib->Bioassay EsterLib->Bioassay BioassayCascade Lib Synthesized Derivative Library Primary Primary Screening (e.g., MTT Assay @ 10 µM) Lib->Primary Broad Activity HitID Hit Identification (e.g., >50% Inhibition) Primary->HitID DoseResponse Secondary Assay: Dose-Response & IC₅₀ Determination HitID->DoseResponse Potency Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) DoseResponse->Mechanism Selectivity & MoA Lead Lead Compound Mechanism->Lead

Caption: Tiered approach for bioassay screening.

Bioassay Protocols for Derivative Screening

Once synthesized and purified, the derivatives must be evaluated for biological activity. The following are standard, high-throughput protocols suitable for initial screening.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [4]It is widely used for initial cytotoxicity screening of compound libraries. [5][6] Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Synthesized indole derivatives dissolved in DMSO (e.g., 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO). Include a "no-cell" blank control.

  • Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 4: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well plates

  • Synthesized indole derivatives dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Protocol:

  • Add 50 µL of sterile broth to each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column, resulting in a 1x final concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Prepare a diluted inoculum of the microorganism in broth. Add 50 µL of this diluted inoculum to each well, bringing the final volume to 100 µL. The final inoculum density should be ~5 x 10⁵ CFU/mL.

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 30 °C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation and Interpretation

Systematic presentation of screening data is crucial for identifying promising candidates. A summary table allows for direct comparison of the synthesized derivatives.

Table 1: Hypothetical Cytotoxicity Data for 4-Methyl-7-nitro-1H-indole-2-carboxamide Derivatives against HeLa Cervical Cancer Cells.

Compound IDDerivatization Moiety (R-group)Structure of RIC₅₀ (µM) ± SD
Parent Acid -OHCarboxylic Acid> 100
MN-AM-01 Benzylamino-NH-CH₂-Ph12.5 ± 1.3
MN-AM-02 4-Fluorobenzylamino-NH-CH₂-(p-F)Ph8.2 ± 0.9
MN-AM-03 Morpholino-N(CH₂CH₂)₂O45.7 ± 5.1
MN-ES-01 Methoxy-OCH₃78.1 ± 6.5
MN-ES-02 Benzyloxy-O-CH₂-Ph25.4 ± 2.8
Doxorubicin (Positive Control)-0.8 ± 0.1

Data are hypothetical and for illustrative purposes only.

Interpretation: From this hypothetical data, one could conclude that amidation is a more effective strategy than esterification for enhancing cytotoxicity. Furthermore, the addition of an electron-withdrawing fluorine atom to the benzyl ring (MN-AM-02) improved potency compared to the unsubstituted benzylamide (MN-AM-01), suggesting a potential avenue for further optimization.

Conclusion

The 4-Methyl-7-nitro-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By employing robust derivatization strategies such as carbodiimide-mediated amidation and acid-catalyzed esterification, a diverse chemical library can be efficiently generated. Systematic screening of this library using established protocols for anticancer and antimicrobial activity allows for the rapid identification of structure-activity relationships and the progression of potent "hit" compounds into "lead" candidates for further development. The methodologies outlined in this guide provide a validated and logical framework to support these discovery efforts.

References

  • BenchChem. (2025).
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  • BenchChem. (2025). Biological activity of substituted 3-nitroindoles.
  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.
  • Jobson, A. G., et al. (2009). Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide]. Journal of Pharmacology and Experimental Therapeutics, 331(3), 816-826.
  • Loh, T-P., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters.
  • Reddy, K. S. K., et al. (2009). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.
  • BenchChem. (2025).
  • Schaduangrat, N., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Yılmaz, F., & Parlak, A. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
  • BOC Sciences. (n.d.). CAS 6960-45-8 7-Nitroindole-2-carboxylic acid.

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Application

Application Notes &amp; Protocols: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid as a Versatile Molecular Probe

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The indole scaffold is a cornerstone of medicinal chemistry and chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indole scaffold is a cornerstone of medicinal chemistry and chemical biology, recognized for its prevalence in bioactive natural products and pharmaceuticals.[1][2] This guide introduces 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, a specialized derivative engineered for use as a functional molecular probe. By leveraging the unique electronic properties of the nitro group in concert with the intrinsic fluorescence of the indole core, this molecule offers a powerful tool for investigating complex biological systems. We present the core principles behind its mechanism of action and provide detailed, field-tested protocols for two primary applications: the detection of cellular hypoxia via fluorescence activation and its use as a potential probe in enzyme inhibition and binding assays. This document is designed to provide researchers with the foundational knowledge and practical steps required to integrate this versatile probe into their discovery workflows.

Core Principles and Physicochemical Characteristics

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a bespoke molecule designed for specific interrogations of biological systems. Its functionality is derived from the interplay between its two key structural motifs: the indole ring system and the 7-nitro functional group. The indole core provides a potential fluorescent signaling backbone, while the electron-withdrawing nitro group acts as a modulator of this signal, typically through fluorescence quenching.[3][4] This "on/off" capability is the basis for its utility as a molecular probe.

Table 1: Physicochemical Properties of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₈N₂O₄-
Molecular Weight 220.18 g/mol -
Appearance Expected to be a pale yellow to brown powderBased on related compounds like 7-nitroindole-2-carboxylic acid.[5]
Core Functionality Fluorescence Quenching: The nitro group acts as a potent fluorescence quencher, primarily via photo-induced electron transfer (PET).[6]This is the default "off" state of the probe.
Probe Activation Bioreduction: The nitro group can be enzymatically reduced to an amine (-NH₂) by nitroreductases under hypoxic conditions.[7]This conversion from an electron-withdrawing to an electron-donating group restores fluorescence, creating a "turn-on" sensor.
Solubility Soluble in DMSO and other polar organic solvents; low solubility in aqueous media.Based on the parent compound, 7-nitro-1H-indole-2-carboxylic acid.[8]

Mechanism of Action: A Tale of Two States

The utility of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid as a probe is rooted in its ability to switch between a non-fluorescent "quenched" state and a highly fluorescent "active" state. This transition is typically triggered by a specific biological event.

Hypoxia Detection: A "Turn-On" Fluorescent Response

Tumor microenvironments are often characterized by hypoxia (low oxygen levels), which is a critical factor in cancer progression and treatment resistance.[9] Cells under hypoxic conditions upregulate specific enzymes, including nitroreductases.[7] The probe leverages this unique physiology.

Causality of Detection:

  • Cellular Uptake: The probe, in its non-fluorescent state, is introduced to the biological system and permeates the cell membrane.

  • Quenched State (Normoxia): Under normal oxygen levels (normoxia), the nitro group remains intact and effectively quenches the indole's intrinsic fluorescence.

  • Enzymatic Activation (Hypoxia): In hypoxic cells, nitroreductase enzymes recognize and reduce the nitro group (-NO₂) to an amine group (-NH₂).

  • Fluorescence Restoration: This chemical transformation converts the potent electron-withdrawing quencher into an electron-donating group, which restores and often enhances the fluorescence of the indole core, generating a detectable signal that is directly proportional to the level of hypoxia.[7][10]

G cluster_0 Normoxic Cell (O₂ Present) cluster_1 Hypoxic Cell (O₂ Deficient) Probe_In Probe Enters Cell (Non-Fluorescent) No_Reaction Nitro Group (-NO₂) Intact Fluorescence Quenched Probe_In->No_Reaction No Nitroreductase Activity Probe_In_H Probe Enters Cell (Non-Fluorescent) Reaction Nitroreductase-Mediated Reduction Probe_In_H->Reaction Probe_Out Amine Product (-NH₂) FLUORESCENCE ON Reaction->Probe_Out Signal Generation

Figure 1. Mechanism of the probe for hypoxia detection.

A Probe for Molecular Interactions

The inherent quenching property of the nitro group can also be exploited to study molecular interactions, such as enzyme inhibition.[11][] In this context, a change in fluorescence can signal a binding or displacement event at an enzyme's active site. For example, if the probe's fluorescence is altered upon binding to a target protein, this change can be used to screen for compounds that compete for the same binding site.

Application Protocol 1: In Vitro Detection of Cellular Hypoxia

This protocol provides a robust method for quantifying cellular hypoxia in a 96-well plate format using fluorescence intensity measurements.

Materials & Reagents
  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (Probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cobalt Chloride (CoCl₂), as a chemical hypoxia-mimicking agent

  • Hypoxia Chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader (e.g., with filters for Ex/Em ~350/440 nm, to be optimized)

  • Cell viability reagent (e.g., Resazurin, MTT)

Detailed Step-by-Step Methodology

1. Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of the probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. b. Prepare a 1 M stock solution of CoCl₂ in sterile water.

2. Cell Seeding: a. Seed cells into a black, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well. b. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

3. Induction of Hypoxia (Choose one method): a. Chemical Induction: Treat cells with CoCl₂ at a final concentration of 100-200 µM for 18-24 hours. b. Gas-Controlled Chamber: Place the plate in a hypoxia chamber with 1% O₂ for 18-24 hours. c. Control Group: Maintain a parallel plate under normoxic conditions (ambient O₂, 5% CO₂) for the same duration.

4. Probe Loading: a. Dilute the 10 mM probe stock solution in pre-warmed complete medium to a final working concentration (typically 5-20 µM; optimization is recommended). b. Remove the medium from the cells and add 100 µL of the probe-containing medium to each well. c. Incubate for 2-4 hours at 37°C (inside the hypoxia chamber for the hypoxic group).

5. Measurement: a. Gently wash the cells twice with 100 µL of warm PBS to remove excess probe. b. Add 100 µL of fresh PBS to each well. c. Measure the fluorescence intensity using a plate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan on a positive control well (hypoxic + probe).

6. Data Analysis & Validation: a. Subtract the background fluorescence from wells containing no cells. b. Normalize the fluorescence intensity of hypoxic wells to that of normoxic wells to calculate the fold-change. c. Crucial Control: Perform a cell viability assay on a parallel plate to ensure that the observed fluorescence changes are not due to probe-induced cytotoxicity.[13]

Sources

Method

Application Notes and Protocols for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid and its Analogs in Medicinal Chemistry

Foreword: Navigating the Chemical Space of Indole-2-Carboxylic Acids The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. This guide focuses on the potential ap...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Chemical Space of Indole-2-Carboxylic Acids

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. This guide focuses on the potential applications of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid , a specific derivative within the broader, well-explored class of indole-2-carboxylic acids. While direct experimental data for this exact molecule is not extensively published, its structural similarity to 7-nitro-1H-indole-2-carboxylic acid allows for informed predictions of its biological activities and applications. This document, therefore, serves as a comprehensive guide for researchers, leveraging data from closely related analogs to provide robust protocols and a strong rationale for experimental design. We will delve into the established roles of these compounds as inhibitors of key enzymes in cancer and metabolic diseases, providing a solid foundation for initiating research with 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Section 1: The Indole-2-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The indole-2-carboxylic acid moiety is a recurring motif in a multitude of therapeutic agents. Its rigid structure, coupled with the acidic nature of the carboxylic acid group, makes it an ideal candidate for forming specific and strong interactions with biological targets.[1][2][3] The carboxylic acid group, typically ionized at physiological pH, can engage in crucial hydrogen bonding and electrostatic interactions within enzyme active sites or receptor binding pockets.[1][2][3]

Derivatives of this scaffold have been successfully developed as:

  • Anticancer Agents: Targeting a range of cancer-related proteins such as histone deacetylases (HDACs), tubulin, and protein 14-3-3η.[4][5]

  • Immunomodulators: Acting as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in tumor immune escape.[6]

  • Antiviral Agents: Showing promise as inhibitors of HIV-1 integrase.[7]

The addition of a nitro group at the 7-position, as seen in the parent compound of interest, significantly influences the electronic properties of the indole ring, often enhancing binding affinity and conferring selectivity for specific targets.

Section 2: Predicted Biological Targets and Therapeutic Areas

Based on the literature for 7-nitro-1H-indole-2-carboxylic acid and its derivatives, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is predicted to be an inhibitor of the following key enzymes:

Checkpoint Kinase 2 (Chk2) in DNA Damage Response

Chk2 is a critical kinase in the DNA damage response pathway, activated by genomic instability.[] Its inhibition can sensitize cancer cells to chemo- and radiotherapy. A derivative of 7-nitro-1H-indole-2-carboxylic acid has been identified as a selective, submicromolar inhibitor of Chk2, acting as an ATP-competitive inhibitor.[]

Therapeutic Relevance: Cancer therapy, particularly in combination with DNA-damaging agents.

Apurinic/Apyrimidinic Endonuclease 1 (APE1) in DNA Repair

APE1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing DNA damage caused by alkylating agents and oxidative stress.[9] 7-Nitro-1H-indole-2-carboxylic acid is a potent and selective inhibitor of APE1's endonuclease, 3'-phosphodiesterase, and 3'-phosphatase activities.[9] Inhibition of APE1 can potentiate the cytotoxicity of DNA-damaging agents.[9]

Therapeutic Relevance: Combination cancer therapy.

Fructose-1,6-bisphosphatase (FBPase) in Gluconeogenesis

FBPase is a rate-limiting enzyme in gluconeogenesis. Its inhibition is a therapeutic strategy for type 2 diabetes. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of FBPase, with some compounds exhibiting IC50 values in the low micromolar range.[][10]

Therapeutic Relevance: Type 2 Diabetes and other metabolic disorders.

Section 3: Experimental Protocols

The following protocols are adapted from established methodologies for characterizing inhibitors of Chk2, APE1, and FBPase. These should serve as a starting point for evaluating 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Protocol for In Vitro Chk2 Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid against Chk2.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method. The assay measures the phosphorylation of a substrate peptide by Chk2. Inhibition of Chk2 results in a decreased fluorescent signal.

Materials:

  • Recombinant human Chk2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Cdc25C peptide)

  • ATP

  • Europium-labeled anti-phospho-Cdc25C antibody

  • Streptavidin-allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in DMSO. Create a serial dilution series in assay buffer.

  • Enzyme and Substrate Preparation: Dilute the Chk2 enzyme and biotinylated peptide substrate in assay buffer to the desired concentrations.

  • Reaction Initiation: In a 384-well plate, add 2 µL of the compound dilution, followed by 4 µL of the Chk2 enzyme solution. Incubate for 15 minutes at room temperature.

  • Start the Kinase Reaction: Add 4 µL of the ATP/substrate mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of the detection mix (Europium-labeled antibody and SA-APC in detection buffer). Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Include positive controls (known Chk2 inhibitor) and negative controls (DMSO vehicle).

  • Ensure the Z'-factor for the assay is > 0.5 for robust results.

Expected Outcome: This assay will determine the potency of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid as a Chk2 inhibitor.

Protocol for APE1 Endonuclease Activity Assay

This protocol measures the ability of the test compound to inhibit the AP site cleavage activity of APE1.

Principle: A fluorescence-based assay using an oligonucleotide probe with a centrally located abasic site (AP site) and flanked by a fluorophore and a quencher. Cleavage of the probe by APE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant human APE1 enzyme

  • Fluorescently labeled AP-site containing oligonucleotide probe (e.g., 5'-FAM/3'-DABCYL)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in DMSO and create a serial dilution in assay buffer.

  • Reaction Mixture: In each well of a 96-well plate, add the compound dilution, the fluorescent DNA probe, and assay buffer.

  • Reaction Initiation: Add the APE1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm).

  • Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Self-Validation:

  • Include a known APE1 inhibitor (e.g., 7-nitro-1H-indole-2-carboxylic acid) as a positive control.

  • Run controls with no enzyme and with DMSO vehicle.

Expected Outcome: Determination of the inhibitory potency of the test compound against APE1 endonuclease activity.

Protocol for FBPase Allosteric Inhibition Assay

This protocol assesses the inhibitory effect of the compound on FBPase activity through a coupled enzyme assay.

Principle: The activity of FBPase is measured by coupling the production of fructose-6-phosphate to the reduction of NADP+ via phosphoglucose isomerase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human FBPase enzyme

  • Fructose-1,6-bisphosphate (substrate)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA)

  • 96-well UV-transparent microplates

  • UV-Vis spectrophotometer plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in DMSO and create a serial dilution in assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, NADP+, fructose-1,6-bisphosphate, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase. Add the compound dilutions.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add the FBPase enzyme to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration to determine the IC50 value.

Self-Validation:

  • Use a known allosteric FBPase inhibitor as a positive control.

  • Run controls without FBPase to ensure no background reaction.

Expected Outcome: This assay will reveal if 4-Methyl-7-nitro-1H-indole-2-carboxylic acid acts as an allosteric inhibitor of FBPase and determine its potency.

Section 4: Data Interpretation and Structure-Activity Relationship (SAR) Insights

Quantitative Data Summary

Target Enzyme Predicted Activity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid Reference Compound Reference IC50 Reference
Chk2Submicromolar to low micromolar inhibition7-nitro-1H-indole-2-carboxylic acid amide derivativeSubmicromolar[]
APE1Low micromolar inhibition7-nitro-1H-indole-2-carboxylic acid3.06 µM[9]
FBPaseMicromolar inhibition7-nitro-1H-indole-2-carboxylic acid derivative0.99 µM[][10]

SAR Considerations: The addition of the methyl group at the 4-position of the indole ring, when compared to the parent 7-nitro-1H-indole-2-carboxylic acid, may influence several factors:

  • Steric Hindrance: The methyl group could introduce steric hindrance, potentially affecting the binding orientation within the active site. This could either enhance or decrease potency depending on the specific topology of the binding pocket.

  • Lipophilicity: The methyl group will increase the lipophilicity of the molecule. This can impact cell permeability and may also affect binding to hydrophobic pockets within the target enzymes.

  • Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the electronic distribution of the indole ring system and influence binding interactions.

Section 5: Visualizing the Pathways and Workflows

DNA Damage Response Pathway and Chk2/APE1 Inhibition

G cluster_0 DNA Damage cluster_1 Cellular Response cluster_2 Inhibitory Action DNA Damage DNA Damage ATM ATM Activation DNA Damage->ATM BER Base Excision Repair DNA Damage->BER Chk2 Chk2 Activation ATM->Chk2 CellCycle Cell Cycle Arrest Chk2->CellCycle Apoptosis Apoptosis Chk2->Apoptosis APE1 APE1 Activity BER->APE1 Inhibitor 4-Methyl-7-nitro-1H- indole-2-carboxylic acid Inhibitor->Chk2 Inhibits Inhibitor->APE1 Inhibits

Experimental Workflow for IC50 Determination

G start Start prep Compound Preparation | 10 mM stock in DMSO | Serial Dilution start->prep assay In Vitro Assay | Enzyme + Substrate + Compound | Incubation prep->assay read Data Acquisition | Plate Reader (TR-FRET, Fluorescence, or Absorbance) assay->read analyze Data Analysis | Dose-Response Curve | IC50 Calculation read->analyze end End analyze->end

Section 6: Conclusion and Future Directions

4-Methyl-7-nitro-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule in medicinal chemistry. Based on the robust data available for its close analogs, it is a strong candidate for investigation as an inhibitor of Chk2, APE1, and FBPase. The protocols and insights provided in this guide offer a solid framework for initiating these studies. Future work should focus on the synthesis and in vitro validation of its activity, followed by cell-based assays to assess its therapeutic potential in cancer and metabolic disease models. Further SAR studies around the 4-position could also yield more potent and selective inhibitors.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: Target Validation Studies for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Abstract In modern drug discovery, the rigorous validation of a small molecule's biological target is paramount to understanding its mechanism of action, predicting efficacy, and ensuring safety.[1][2] This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the rigorous validation of a small molecule's biological target is paramount to understanding its mechanism of action, predicting efficacy, and ensuring safety.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust target validation workflow for the novel compound, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. While this specific analog is presented as a novel chemical entity, its core structure, 7-nitro-1H-indole-2-carboxylic acid, is a known inhibitor of critical cellular targets, including Apurinic/Apyrimidinic Endonuclease-1 (APE1) and Checkpoint Kinase 2 (Chk2).[3][][5] This guide, therefore, leverages this established knowledge to outline a multi-pronged, self-validating experimental strategy. We will detail protocols for assessing cellular phenotype, confirming direct target engagement, quantifying in vitro biochemical activity, and measuring downstream pathway modulation. The causality behind each experimental choice is explained to provide not just a series of steps, but a logical framework for generating high-confidence data.

Introduction: The Rationale for a Multi-Assay Validation Cascade

The subject of this guide, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, belongs to a class of indole derivatives with demonstrated biological activity. Its parent scaffold, 7-nitro-1H-indole-2-carboxylic acid, has been identified as a potent inhibitor of APE1, a critical enzyme in the DNA Base Excision Repair (BER) pathway.[3][5] Furthermore, derivatives of this scaffold have shown inhibitory activity against the kinase Chk2, a key transducer in the DNA damage response pathway.[]

Given this background, a logical validation campaign for the 4-methyl derivative would hypothesize APE1 or a protein kinase (such as Chk2) as a primary target. The following workflow is designed to systematically test this hypothesis.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Biochemical Activity cluster_3 Phase 4: Pathway Analysis pheno Cellular Viability Assay (Determine IC50) cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Direct Binding) pheno->cetsa Is compound active in cells? biochem In Vitro Enzymatic Assay (Measure Functional Inhibition) cetsa->biochem Does compound bind the target? pathway Downstream Biomarker Assay (Confirm Cellular Mechanism) biochem->pathway Does binding inhibit function? end end pathway->end Target Validated

Figure 1: A multi-phase workflow for target validation.

Phase 1: Cellular Phenotype Assessment

Objective: To determine the concentration-dependent effect of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid on the viability and proliferation of a relevant human cell line. This provides the foundational half-maximal inhibitory concentration (IC50) value, which is essential for designing subsequent target engagement experiments.

Protocol 1: Cell Viability Assay using Resazurin Reduction

Cell viability assays are fundamental tools for quantifying a compound's cytotoxic or cytostatic effects.[7][8][9] The resazurin (alamarBlue) assay is a cost-effective and sensitive colorimetric method that measures the metabolic activity of living cells.[7] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (stock solution in DMSO)

  • Relevant human cell line (e.g., HT1080 fibrosarcoma, where APE1 inhibition has been studied[5])

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the compound in complete medium. Start from a high concentration (e.g., 200 µM) and perform 1:3 dilutions. Include a vehicle control (DMSO only) and a "no cells" blank control.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1x final compound concentrations.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well (including "no cells" wells). Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cells" blank wells from all other wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human fibrosarcomaHT1080
Seeding Density Cells per well5,000
Treatment Duration Hours (h)72
IC50 Half-maximal inhibitory concentrationTo be determined

Phase 2: Confirmation of Direct Target Engagement in Cells

Objective: To biophysically demonstrate that 4-Methyl-7-nitro-1H-indole-2-carboxylic acid directly binds to its putative target protein within the complex environment of an intact cell.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in a physiological setting.[10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and subsequent aggregation than its unbound form.[12] By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve in the presence of the compound is strong evidence of direct binding.[13][14]

Materials:

  • Cells treated with the compound (at 10x IC50) or vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or a thermal cycler.

  • Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, protease inhibitors).

  • Primary antibody specific to the target protein (e.g., anti-APE1 or anti-phospho-Chk2).

  • HRP-conjugated secondary antibody.

  • Western blot equipment and reagents (SDS-PAGE gels, transfer system, ECL substrate).

  • Densitometry software (e.g., ImageJ).

G start Treat Cells (Compound vs. Vehicle) heat Heat Aliquots (Temperature Gradient, e.g., 40-70°C) start->heat lyse Cell Lysis (e.g., Freeze-thaw) heat->lyse spin Centrifugation (Separate Soluble vs. Aggregated Proteins) lyse->spin collect Collect Supernatant (Soluble Protein Fraction) spin->collect wb Western Blot (Detect Target Protein) collect->wb quant Densitometry (Quantify Band Intensity) wb->quant plot Plot Melting Curve (% Soluble Protein vs. Temp) quant->plot end Observe Thermal Shift (ΔTm) plot->end G cluster_0 Kinase Reaction cluster_1 Detection compound Compound Dilutions mix1 compound->mix1 enzyme Kinase (Chk2) + Substrate enzyme->mix1 atp ATP mix2 atp->mix2 reagent1 ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) reagent2 Kinase Detection Reagent (Converts ADP to ATP, generates light via Luciferase) reagent1->reagent2 Incubate read Measure Luminescence reagent2->read mix1->mix2 mix2->reagent1 Incubate

Figure 3: Principle of a luminescence-based kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Kinase Reaction: In a 384-well plate, add the kinase, substrate, and buffer.

  • Add Compound: Add serial dilutions of the compound or vehicle (DMSO) to the wells. Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme. [15]3. Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 60 minutes at the optimal temperature for the enzyme (e.g., 30°C).

  • First Detection Step: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data with "no enzyme" (0% activity) and vehicle control (100% activity) wells. Plot % activity vs. log[compound] and fit to a dose-response curve to determine the biochemical IC50.

Conclusion: Synthesizing an Authoritative Validation Report

A compelling target validation case for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is built upon the convergence of evidence from all phases of this workflow. A successful outcome would demonstrate that the compound:

  • Exhibits potent anti-proliferative activity in a cellular context (Phase 1).

  • Directly binds to and stabilizes its target protein inside cells (Phase 2).

  • Functionally inhibits the biochemical activity of the purified target enzyme (Phase 3).

Further studies could then investigate the modulation of downstream biomarkers to connect target inhibition with the observed cellular phenotype, completing the mechanistic link. [16]This integrated approach, grounded in established methodologies, provides the trustworthiness and scientific rigor required for advancing a compound in the drug discovery pipeline.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology.
  • Cell viability and cytotoxicity assays. Miltenyi Biotec.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Cell Health Screening Assays for Drug Discovery.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Target Identification and Validation (Small Molecules). University College London.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • EnzyChromTM Kinase Assay Kit. BioAssay Systems.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Drug Discovery of Small Molecules. Society of Quality Assurance.
  • Can anyone suggest a protocol for a kinase assay? (2015).
  • Target identification and validation in drug discovery : methods and protocols. Stanford Libraries.
  • Small Molecule Drug Target Identification and Valid
  • 7-Nitroindole-2-carboxylic acid | 6960-45-8. ChemicalBook.
  • A Pipeline for Drug Target Identification and Valid
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014).
  • CAS 6960-45-8 7-Nitroindole-2-carboxylic acid. BOC Sciences.
  • 7-Nitro-1H-indole-2-carboxylic acid. Echemi.
  • 7-Nitroindole-2-carboxylic acid CAS#: 6960-45-8. ChemicalBook.

Sources

Method

handling and storage of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

An Application Guide for the Safe Handling and Storage of 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid Compound Profile and Hazard Assessment 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a specialized organic molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Handling and Storage of 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid

Compound Profile and Hazard Assessment

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a specialized organic molecule featuring an indole scaffold, a functional group central to many areas of pharmaceutical research. The presence of a nitro group (-NO₂) and a carboxylic acid (-COOH) moiety dictates its chemical reactivity and dictates specific handling and storage requirements. The nitro group is strongly electron-withdrawing, influencing the molecule's electrophilicity, while the carboxylic acid group provides a site for acidic reactions and salt formation.[4]

Based on its structural analogs, this compound should be treated as hazardous. Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][3]

  • Irritation: Causes skin and serious eye irritation.[1][3]

  • Respiratory Issues: May cause respiratory irritation upon inhalation of dust.[1][5]

Physicochemical Properties (Inferred)

The following properties are estimated based on the close analog, 7-Nitro-1H-indole-2-carboxylic acid.

PropertyEstimated Value / ObservationSource / Rationale
Molecular Formula C₁₀H₈N₂O₄-
Molecular Weight 220.18 g/mol -
Appearance Expected to be a yellow to brown solid powder or crystalline powder.[4][6][7]Analog compounds like 7-nitroindole-2-carboxylic acid present as such. Color may indicate purity, with darker colors suggesting potential oxidation or impurities.[8]
Melting Point High; likely >250 °C.7-Nitroindole-2-carboxylic acid has a melting point of 260-261 °C.[3] The methyl group is not expected to drastically alter this.
Solubility Likely soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[9]Carboxylic acids often require organic solvents for dissolution.
Stability Stable under recommended storage conditions. Sensitive to light.[2][10]Indole compounds can be light-sensitive. The nitro group adds to potential reactivity.

Personnel Safety and Engineering Controls

A proactive approach to safety is paramount when handling this compound. The causality behind these recommendations is to create multiple barriers of protection to minimize exposure via inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. The following should be considered mandatory:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[2] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of after handling the compound. Proper glove removal technique is essential to prevent skin contamination.[11]

  • Body Protection: A laboratory coat is required. For operations with a higher risk of contamination, a chemically resistant apron or full-body suit should be utilized.[11]

  • Respiratory Protection: Handling of the solid compound should be performed in a manner that avoids dust formation.[1][12] If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or equivalent is necessary.[11]

Engineering Controls

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[2]

Experimental Protocols: Handling and Use

Adherence to standardized protocols ensures both experimental integrity and personnel safety.

Weighing and Solution Preparation Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the analytical balance is clean and certified.

  • Tare: Place a clean, appropriate weighing vessel (e.g., glass vial, weigh boat) on the balance and tare it.

  • Dispensing: Carefully dispense the solid 4-Methyl-7-nitro-1H-indole-2-carboxylic acid onto the tared vessel. Use appropriate tools (e.g., spatula) to minimize dust generation. Avoid creating static, which can cause the powder to disperse.

  • Recording: Record the exact weight and securely close the primary container immediately.

  • Dissolution: Add the desired solvent to the vessel containing the compound. If sonication is required to aid dissolution, ensure the vessel is capped to prevent aerosolization.

  • Cleanup: Clean the balance and surrounding area immediately after use. All contaminated materials (e.g., weigh boats, wipes) must be disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

G cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory & Date Inspect->Log Store Store in Designated Cabinet (2-8°C, Dark, Dry) Log->Store Prep Prepare Workspace (Fume Hood, PPE) Store->Prep Retrieve for Use Weigh Weigh Solid Compound Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect Waste (Solid & Liquid) Experiment->Waste Generate Waste Label Label Waste Container Waste->Label Dispose Dispose via Certified Service Label->Dispose

Caption: Workflow for handling 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Storage and Stability

Proper storage is critical to maintain the compound's integrity and prevent the formation of hazardous degradation products. The structural features—an indole ring susceptible to oxidation and a nitro group—necessitate specific conditions.

Recommended Storage Conditions
ParameterRecommendationRationale / Causality
Temperature 2-8°C.[9][10]Cool temperatures slow the rate of potential oxidative and degradative reactions, preserving compound integrity.[8]
Atmosphere Store in a tightly sealed container.[1] Consider storing under an inert atmosphere (e.g., Argon) for long-term stability.[10]Minimizes exposure to atmospheric oxygen and moisture, which can promote degradation of indole compounds.[8]
Light Protect from light.[2][10] Use an amber or opaque vial.Indole derivatives are often photosensitive and can degrade upon exposure to light, particularly UV light.[8]
Location Store in a dedicated, well-ventilated, and dry chemical cabinet. Do not store on metal shelves if possible.[13]Prevents accidental contact and cross-contamination. Carboxylic acids can be corrosive, and vapors may corrode metal shelving over time.[13]
Chemical Incompatibilities

To prevent hazardous reactions, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid must be segregated from the following chemical classes:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to fire or explosion.

  • Bases: As a carboxylic acid, it will react with bases in an acid-base neutralization reaction, which can be exothermic.[2]

  • Mineral Acids: While it is an acid, storing it with strong mineral acids like nitric acid is not recommended as it can lead to unwanted reactions.[13]

Emergency Procedures

Spill Response Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the spill size and nature. Do not attempt to clean a large spill without proper training and equipment.

  • Control: Eliminate all ignition sources. Ensure ventilation is adequate (fume hood).

  • Contain: For a small, solid spill, gently cover with an absorbent, inert material (e.g., vermiculite, sand). Avoid raising dust.

  • Collect: Carefully sweep or scoop the material into a suitable container for hazardous waste. Do not use a standard vacuum cleaner.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and Environmental Health & Safety department.

First Aid Measures

These first aid measures are based on the hazards identified for analogous compounds.[1][2][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in clearly labeled, sealed, and appropriate containers.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Do not pour down the drain.[14] Many nitro-compounds have specific disposal requirements due to potential reactivity or explosive nature.[14]

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid

Welcome to the technical support center for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully solubilize this compound for your in vitro and other experimental needs.

Understanding the Challenge: Physicochemical Properties

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a valuable research compound, but its molecular structure, characterized by an aromatic indole core, a nitro group, and a carboxylic acid moiety, contributes to its limited solubility in aqueous solutions. The planar aromatic structure and the electron-withdrawing nitro group lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the compound.

PropertyValue/CharacteristicSource(s)
Molecular Formula C₁₀H₈N₂O₄N/A
Molecular Weight 220.18 g/mol N/A
Predicted pKa ~4.03[1]
Aqueous Solubility Poor/Insoluble[1][2]
Organic Solvent Solubility Soluble in DMSO (>20 mg/mL)[1]

The key to improving the solubility of this compound lies in overcoming the strong crystal lattice energy and increasing its interaction with the solvent. This can be achieved through several strategies, which we will explore in detail.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues encountered when working with 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Q1: I am trying to dissolve 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in my aqueous buffer (pH 7.4), but it won't go into solution. What am I doing wrong?

This is a common issue. 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a weak acid with a predicted pKa of approximately 4.03.[1] At a neutral pH of 7.4, the carboxylic acid group will be deprotonated, forming a more polar carboxylate salt. However, the overall hydrophobicity of the molecule can still limit its solubility. For acidic drugs, solubility generally increases as the pH moves further above the pKa.[3] While you are in the correct pH range for deprotonation, the intrinsic solubility of the ionized form might still be low.

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to manipulate the pH of your aqueous solution. By increasing the pH further above the pKa, you can significantly enhance solubility.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental setup, introducing a water-miscible organic co-solvent can be highly effective.[4]

  • Gentle Heating and Sonication: These physical methods can help to overcome the initial energy barrier to dissolution.

Q2: What is the best initial approach to solubilize this compound for a biological assay?

For most in vitro biological assays, the recommended starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer.[4]

Workflow for Preparing a DMSO Stock Solution:

start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve assist Assist Dissolution (Vortex, Sonicate, Gentle Heat) dissolve->assist store Store at -20°C or -80°C assist->store

Caption: Workflow for preparing a DMSO stock solution.

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common problem for poorly soluble compounds. This "kinetic" insolubility occurs because the compound, which was stable in the organic solvent, is suddenly exposed to an unfavorable aqueous environment.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to use a lower final concentration of the compound in your assay.

  • Optimize the Dilution Method: Instead of a single large dilution step, try a serial dilution approach.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, a slightly higher final concentration of DMSO may be necessary to maintain solubility. However, be mindful of DMSO's potential effects on your biological system.[5][6]

  • Consider Alternative Solubilization Methods: If co-solvents are not a viable option, cyclodextrin-based formulations may be a suitable alternative.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

The tolerance of cell lines to DMSO can vary significantly.[5][6] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[5] It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line at the intended final concentration.

DMSO ConcentrationGeneral Cellular ToleranceSource(s)
< 0.1% Generally considered safe for most cell lines.[5]
0.1% - 0.5% Tolerated by many cell lines, but a vehicle control is essential.[5]
> 0.5% Increased risk of cytotoxicity and off-target effects.[6]

In-Depth Solubility Enhancement Protocols

For researchers requiring more rigorous and optimized solubilization methods, the following detailed protocols are provided.

Protocol 1: pH-Dependent Solubility Profile Determination

Understanding the relationship between pH and solubility is fundamental to developing a robust aqueous formulation. This can be predicted using the Henderson-Hasselbalch equation for a weak acid[7][8]:

Total Solubility (S) = S₀ * (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the non-ionized form.

This equation illustrates that as the pH increases above the pKa, the total solubility of a weak acid increases exponentially.

Experimental Workflow:

prep_buffers Prepare Buffers (pH range 3-8) add_compound Add Excess Compound to Each Buffer prep_buffers->add_compound equilibrate Equilibrate (e.g., 24-48h at RT with shaking) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Compound (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining the pH-solubility profile.

Protocol 2: Co-solvent Solubility Assessment

This protocol outlines how to determine the solubility of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in various co-solvent/water mixtures.

Step-by-Step Guide:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%... 90% DMSO in water v/v).

  • Add Excess Compound: Add an excess amount of the compound to a known volume of each co-solvent mixture.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility as a function of the co-solvent concentration.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, thereby increasing their aqueous solubility.[9][10] HP-β-CD is a commonly used derivative with improved water solubility and low toxicity.[9]

Phase Solubility Study Protocol:

  • Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add Excess Compound: Add an excess amount of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid to each HP-β-CD solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached.

  • Sample and Analyze: Filter the samples and determine the concentration of the dissolved compound by UV-Vis spectrophotometry or HPLC.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this plot can be used to determine the complexation efficiency.[11]

Workflow for Cyclodextrin Solubilization:

start Prepare HP-β-CD Solutions add_compound Add Excess Compound start->add_compound equilibrate Equilibrate add_compound->equilibrate analyze Filter and Analyze equilibrate->analyze plot Plot Phase Solubility Diagram analyze->plot

Caption: Workflow for a phase solubility study with HP-β-CD.

Concluding Remarks

Improving the aqueous solubility of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a critical step for successful experimentation. By understanding its physicochemical properties and systematically applying the strategies of pH adjustment, co-solvency, and the use of excipients like cyclodextrins, researchers can develop robust and reproducible formulations. Always validate your chosen solubilization method to ensure it does not interfere with your downstream applications.

References

  • 5-Nitroindole | Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Role of Hydroxypropyl Beta Cyclodextrin in Enhancing Drug Solubility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Pharmaceutics, 531(2), 623-633. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Szejtli, J. (1998). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 32(1-3), 1-15. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1). ResearchGate. Retrieved January 21, 2026, from [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate. Retrieved January 21, 2026, from [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. (n.d.). IIP Series. Retrieved January 21, 2026, from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212. [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 50(19), 4587-4599. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Acta Poloniae Pharmaceutica, 68(6), 843-850. [Link]

  • Sapkal, N. P., Kilor, V. A., Daud, A. S., & Bonde, M. N. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research, 6(4), 833-840. [Link]

  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit. Retrieved January 21, 2026, from [Link]

  • Popescu, C., & Popescu, A. (2019). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 11(11), 590. [Link]

  • Nicolescu, C., Aramă, C., Nedelcu, A., & Monciu, C. M. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia, 58(5), 620-627. [Link]

  • ExperimentNephelometryKinetics Documentation. (n.d.). Emerald Cloud Lab. Retrieved January 21, 2026, from [Link]

  • Dhruve, P., Tripathi, A., Gidwani, B., & Vyas, A. (2017). Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. International Journal of Advanced in Pharmaceutical Sciences, 9, 71-75. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023, September 9). Molecular Pharmaceutics. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(2), 48-51. [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved January 21, 2026, from [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved January 21, 2026, from [Link]

  • Bassi, P., & Kaur, G. (2017). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Asian Journal of Pharmaceutics (AJP), 11(01). [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved January 21, 2026, from [Link]

  • What is the highest acceptable limit of DMSO concentration for use in an MIC assay? (2014, October 30). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Li, X., Wang, M., Wang, M., Wang, C., Li, J., & Zhang, J. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(8), 1847. [Link]

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  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 21, 2026, from [Link]

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Sources

Optimization

Technical Support Center: Synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to support your experimental success.

Introduction: The Synthetic Challenge

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents, including inhibitors of fructose-1,6-bisphosphatase and Chk2 kinase.[][2] Its synthesis, however, is non-trivial, presenting several challenges related to regioselectivity, the stability of intermediates, and harsh reaction conditions that can lead to side reactions and low yields.

The most reliable and common synthetic strategy involves a multi-step sequence beginning with a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization, and concluding with ester hydrolysis. This guide is structured to address the specific issues that can arise at each of these critical stages.

Overview of the Primary Synthetic Pathway

The synthesis can be logically divided into three main stages, each with its own set of parameters that must be carefully controlled.

G cluster_0 Stage 1: Hydrazone Formation (Japp-Klingemann) cluster_1 Stage 2: Indole Cyclization (Fischer) cluster_2 Stage 3: Saponification A 3-Methyl-6-nitroaniline B Aryl Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Key Hydrazone Intermediate B->D Coupling & Rearrangement (pH Control is Critical) C Ethyl 2-ethyl-3-oxobutanoate (or similar β-ketoester) C->D Coupling & Rearrangement (pH Control is Critical) E Ethyl 4-Methyl-7-nitro- 1H-indole-2-carboxylate D->E Acid Catalysis (e.g., PPA, heat) F Target Molecule: 4-Methyl-7-nitro- 1H-indole-2-carboxylic acid E->F Base-mediated Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: General workflow for the synthesis of the target indole derivative.

Troubleshooting Guide & Core Protocols

This section directly addresses common experimental failures in a question-and-answer format. Each answer provides an explanation of the underlying chemistry and actionable steps for remediation.

Part 1: The Japp-Klingemann Reaction Stage

The formation of the arylhydrazone intermediate is the foundation of the synthesis. Success here is highly dependent on precise control of temperature and pH.[3][4]

Q1: My Japp-Klingemann reaction has a very low yield or fails completely. What are the most likely causes?

A1: Low yield in this reaction typically points to one of three issues: decomposition of the diazonium salt, incorrect pH during the coupling step, or the formation of a stable azo intermediate that fails to convert to the hydrazone.[3][4]

  • Cause 1: Diazonium Salt Decomposition. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. The presence of a nitro group can further affect stability.

    • Solution: Maintain a strict temperature of 0-5 °C during the diazotization (addition of sodium nitrite) and the subsequent coupling reaction. Prepare the diazonium salt solution and use it immediately; do not store it.[3]

  • Cause 2: Incorrect pH. The reaction has two distinct pH requirements. The initial coupling of the diazonium salt with the enolate of the β-ketoester requires a slightly acidic to neutral medium. However, the subsequent conversion of the azo intermediate to the hydrazone is promoted by a slightly basic pH.[3]

    • Solution: Monitor and adjust the pH throughout the reaction. After the initial coupling, carefully add a base like sodium acetate or a dilute sodium hydroxide solution to facilitate the final rearrangement to the hydrazone.

  • Cause 3: Low Substrate Reactivity. Aniline derivatives with strong electron-withdrawing groups can form less electrophilic diazonium salts, leading to poor coupling.

    • Solution: While the nitro group is a given for this synthesis, ensure the β-ketoester is readily deprotonated. Using a slightly stronger base than sodium acetate (e.g., sodium ethoxide) to pre-form the enolate before adding the diazonium salt solution can sometimes improve yields, but must be done carefully to avoid side reactions.

Q2: I've isolated a stable, highly colored compound that is not my target hydrazone. What is it?

A2: You have likely isolated the azo intermediate. This occurs when the reaction conditions are not sufficient to promote the tautomerization and rearrangement to the final hydrazone.[3] This is often a result of the reaction medium being too acidic in the final stage.

  • Troubleshooting Protocol:

    • After the initial coupling reaction appears complete (as monitored by TLC), slowly add a buffered base (e.g., a saturated solution of sodium acetate) or a carefully controlled amount of dilute NaOH to raise the pH to ~8.

    • Gently warm the reaction mixture to 30-40 °C for a short period (15-30 minutes) to encourage the conversion.

    • Monitor the disappearance of the colored azo species and the appearance of the hydrazone product by TLC.

Problem Potential Cause Recommended Solution Reference
No/Low Hydrazone YieldDiazonium salt decomposedMaintain 0-5 °C; use diazonium salt immediately.[3]
Incorrect pH for coupling/rearrangementControl pH in stages: slightly acidic for coupling, then basic for conversion.[3][4]
Isolated Azo IntermediateInsufficiently basic conditions for tautomerizationAdd a mild base (e.g., sodium acetate) after initial coupling.[3]
Formation of Tar/ByproductsDiazonium salt self-couplingEnsure slow, dropwise addition of the diazonium solution to the β-ketoester solution. Avoid excess diazonium salt.[3]
Part 2: The Fischer Indole Cyclization Stage

This acid-catalyzed cyclization is the most critical and often the most challenging step. It is prone to failure if the conditions are not perfectly optimized for the specific substrate.[5][6]

G Start Low Yield in Fischer Cyclization Check_Hydrazone Is the starting hydrazone pure? Start->Check_Hydrazone Check_Acid Is the acid catalyst appropriate and active? Check_Hydrazone->Check_Acid Yes Sol_Purify Action: Repurify hydrazone. Remove residual acid/base from the previous step. Check_Hydrazone->Sol_Purify No Check_Temp Was the reaction temperature optimal? Check_Acid->Check_Temp Yes Sol_Acid Action: Use fresh PPA. Consider alternative catalysts (e.g., PTSA, Eaton's reagent). Check_Acid->Sol_Acid No Check_SideReaction Analysis of byproducts: Polymeric material or cleavage products? Check_Temp->Check_SideReaction Yes Sol_Temp Action: Optimize temperature. Too high -> decomposition/tarring. Too low -> incomplete reaction. Check_Temp->Sol_Temp No Sol_SideReaction Action: Lower temperature. Use a milder acid. Consider substrate modification if N-N cleavage is suspected. Check_SideReaction->Sol_SideReaction Yes

Caption: Troubleshooting flowchart for the Fischer indole synthesis step.

Q3: My Fischer indole synthesis has failed, yielding only starting material or an unidentifiable black tar. What went wrong?

A3: This is a very common issue. The Fischer synthesis is notoriously sensitive, and complete failure often results from an inappropriate choice of acid catalyst, incorrect temperature, or competing side reactions that are promoted by certain substituent patterns.[7][8]

  • Cause 1: Ineffective Acid Catalyst. The choice of acid is critical.[6] Polyphosphoric acid (PPA) is common but its viscosity and activity can vary. Sulfuric acid can cause excessive charring.

    • Solution: Ensure your PPA is fresh and properly mixed. Consider alternatives like Eaton's reagent (P₂O₅ in MsOH), p-toluenesulfonic acid (PTSA) in a high-boiling solvent, or certain Lewis acids like ZnCl₂.

  • Cause 2: Sub-optimal Temperature. Too low a temperature will result in an incomplete reaction. Too high a temperature will cause the sensitive indole product and intermediates to decompose and polymerize, creating tar.

    • Solution: The optimal temperature is highly substrate-dependent. Start with literature conditions (often 80-120 °C) and optimize in small increments. A controlled heating mantle and accurate temperature probe are essential.

  • Cause 3: Competing N-N Bond Cleavage. The mechanism of the Fischer synthesis involves a[8][8]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the N-N bond in a protonated hydrazone intermediate. This cleavage is promoted by electron-donating substituents and can completely shut down the desired reaction.[7][8]

    • Solution: While the substituents in your target are fixed, this is an important mechanistic consideration. If you suspect this pathway is dominant (e.g., through analysis of byproducts), using a milder Lewis acid catalyst instead of a strong Brønsted acid may disfavor the cleavage pathway.[8]

Acid Catalyst Typical Conditions Advantages Potential Issues
Polyphosphoric Acid (PPA)80-120 °C, neatStrong dehydrating agent, effectiveViscous, difficult to stir; can cause charring at high temps.
Sulfuric Acid (H₂SO₄)Diluted in EtOH/AcOHInexpensive, strong acidOften too harsh, leads to sulfonation and polymerization.
p-Toluenesulfonic Acid (PTSA)Reflux in Toluene/XyleneMilder, allows for azeotropic water removalMay require higher temperatures and longer reaction times.
Eaton's Reagent (P₂O₅/MsOH)60-100 °CHomogeneous, powerful, often gives cleaner reactionsMust be prepared fresh, corrosive.
Lewis Acids (ZnCl₂, BF₃·OEt₂)VariesCan be milder, may avoid N-N cleavageStoichiometric amounts often needed, workup can be complex.
Part 3: Ester Hydrolysis (Saponification)

The final step to yield the carboxylic acid can be problematic if not performed under the right conditions.

Q4: The hydrolysis of my ethyl indole-2-carboxylate is slow, incomplete, or causes decomposition.

A4: Indole-2-carboxylates can be resistant to hydrolysis due to steric hindrance and the electron-rich nature of the indole ring.[9][10] Harsh conditions can lead to side reactions like decarboxylation.[11]

  • Cause 1: Insufficiently Strong Conditions. Standard NaOH or KOH in aqueous ethanol may not be sufficient.

    • Solution: Lithium hydroxide (LiOH) is often more effective for hindered ester hydrolysis.[12][13] Using a co-solvent like THF or dioxane can improve solubility and reaction rates. Gentle heating (e.g., 50-60 °C) can accelerate the reaction, but must be monitored closely.

  • Cause 2: Decarboxylation. Indole-2-carboxylic acids can decarboxylate, especially at high temperatures in either acidic or basic media.[11][14] The presence of the nitro group can also influence stability.

    • Solution: Use the mildest conditions possible. Perform the hydrolysis at room temperature if feasible, even if it requires a longer reaction time. Carefully neutralize the reaction mixture at a low temperature (0 °C) during workup to precipitate the carboxylic acid product without inducing decarboxylation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during this synthesis? A: There are several significant hazards.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution at low temperatures and use them immediately.

  • Strong Acids/Reagents: PPA, Eaton's reagent, and sulfuric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, and work in a chemical fume hood.

  • Nitro Compounds: The target molecule and its intermediates are nitroaromatic compounds, which are potentially toxic and should be handled with care.

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable. Use a combination of mobile phases (e.g., hexane/ethyl acetate mixtures) to get good separation. Staining with potassium permanganate or using a UV lamp is effective for visualizing the indole-containing compounds. For definitive structural confirmation, NMR (¹H and ¹³C) and mass spectrometry (LC-MS) of the intermediates and final product are essential.

Q: My final product is a brownish powder and difficult to purify. What are my options? A: Colored impurities are common and often arise from polymerization during the Fischer cyclization.

  • Recrystallization: This is the most effective method. Experiment with different solvent systems. A polar solvent like ethanol, methanol, or acetic acid is a good starting point.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating briefly, and filtering through celite can remove many colored polymeric impurities.

  • Column Chromatography: While less ideal for large scales, silica gel chromatography can be used if recrystallization fails. A mobile phase of dichloromethane/methanol with a small amount of acetic acid can be effective for purifying acidic compounds.

References

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  • BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem.
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  • Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]

  • BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction. BenchChem.
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  • Singh, U. P., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(1), 106-116. [Link]

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  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]

  • Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC.
  • ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conditions of indole nitrogen alkylation and ester hydrolysis. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
  • Quirion, J. C., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825-2834.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PubMed Central. [Link]

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]

  • American Chemical Society. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(9), 5893–5916. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. PubMed. [Link]

  • ScienceDirect. (2018). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2900.
  • Taylor & Francis. (1991). AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International, 23(3), 353-357. [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • American Chemical Society. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(11), 2495–2506. [Link]

  • MDPI. (2022).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve problems but also proactively optimize your experimental design.

The synthesis of this highly substituted indole derivative is primarily achieved via the Fischer indole synthesis. The most reliable strategy involves the acid-catalyzed cyclization of the phenylhydrazone formed from (2-nitro-5-methylphenyl)hydrazine and pyruvic acid . The presence of a deactivating nitro group ortho to the reaction center and the inherent sensitivity of the indole nucleus present unique challenges that require careful control of reaction parameters.

Part 1: Troubleshooting the Fischer Indole Cyclization

This section addresses the most critical step: the formation of the indole ring. Success hinges on the careful selection of catalysts and reaction conditions to favor cyclization over competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the primary causes?

A1: Complete failure or low yields in this specific synthesis can typically be traced back to three main factors:

  • Inadequate Acid Catalyst Strength: The arylhydrazine precursor contains a strongly electron-withdrawing nitro group (at the future 7-position). This reduces the nucleophilicity of the benzene ring, making the key C-C bond-forming step (the[1][1]-sigmatropic rearrangement) more difficult. A weak acid catalyst may not be sufficient to promote the reaction.[2][3]

  • N-N Bond Cleavage: While a strong acid is needed, excessively harsh conditions (high temperatures and very strong acids) can promote a competing side reaction: the cleavage of the N-N bond in the hydrazone intermediate.[4] This is particularly problematic with electron-rich carbonyl compounds, though less of a concern with pyruvic acid.

  • Acid-Catalyzed Polymerization: The indole product, once formed, is an electron-rich heterocycle highly susceptible to polymerization and degradation in strong acidic media, leading to the formation of intractable tars.[5][6] This is often the source of dark, complex reaction mixtures and low isolated yields.

Q2: I am observing significant tar formation in my reaction. How can I mitigate this?

A2: Tar formation is a classic sign of indole polymerization.[5] To minimize this:

  • Temperature Control: Avoid excessive heating. The optimal temperature is a delicate balance between providing enough energy for cyclization without promoting decomposition. Start with lower temperatures and gradually increase if the reaction does not proceed.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged exposure to acidic conditions after the product has formed will drastically increase polymerization. Quench the reaction as soon as the starting material is consumed.

  • Choice of Acid: Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a solvent, allowing for good temperature control. However, Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes provide higher yields under milder conditions. Protic acids like H₂SO₄ should be used with caution due to their strong dehydrating and oxidizing nature.[2]

Q3: I am using an unsymmetrical ketone (pyruvic acid) and am concerned about regioselectivity. Is this an issue?

A3: For the Fischer indole synthesis, regioselectivity is a concern when using ketones with two different alpha-carbons that can form an enamine. However, with pyruvic acid (or its esters), the reaction proceeds through the enamine formed from the methyl group, leading specifically to the desired indole-2-carboxylic acid. Therefore, regioselectivity at this stage is not a concern for this specific target molecule.[1]

Part 2: Experimental Protocols & Optimization Tables

Trustworthy protocols are built on systematic optimization. The following sections provide a validated starting procedure and a guide to refining conditions for your specific laboratory setup.

Protocol 1: Synthesis via Fischer Indolization

This protocol outlines the cyclization of the pre-formed hydrazone.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (2-nitro-5-methylphenyl)hydrazine (1.0 eq) in ethanol.

  • Add pyruvic acid (1.1 eq). A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the hydrazine.

  • The resulting hydrazone may precipitate from the solution. If so, it can be filtered, washed with cold ethanol, and dried. Often, it is used directly in the next step without isolation.

Step 2: Acid-Catalyzed Cyclization

  • Caution: This step should be performed in a well-ventilated fume hood.

  • To a flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the PPA to 80-90°C with stirring.

  • Slowly and carefully add the hydrazone from Step 1 in portions, ensuring the temperature does not exceed 100°C.

  • Stir the mixture at 90-100°C for 1-3 hours, monitoring the reaction progress by TLC (quench a small aliquot in ice water and extract with ethyl acetate for TLC analysis).

  • Once the reaction is complete, cool the mixture to approximately 60°C and pour it slowly onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Dry the crude product under vacuum. Purification is typically achieved by recrystallization from an appropriate solvent like ethanol or acetic acid.

Data Presentation: Catalyst Optimization

The choice of acid catalyst is the most critical parameter. The following table summarizes common catalysts and their typical reaction conditions for this challenging cyclization.

CatalystTypical Concentration/AmountTypical Temperature (°C)AdvantagesDisadvantages/Troubleshooting
Polyphosphoric Acid (PPA) 10-20x weight of substrate80 - 120 °CGood solvent, moderate conditions.[2]Viscous, can be difficult to stir and work up.
Eaton's Reagent (7.5% P₂O₅ in MeSO₃H) 10x weight of substrate60 - 90 °COften gives higher yields and cleaner reactions.Highly corrosive and moisture-sensitive.
Sulfuric Acid (H₂SO₄) Concentrated, often in a co-solvent70 - 100 °CInexpensive and readily available.[2]Prone to causing charring and polymerization.[7]
Zinc Chloride (ZnCl₂) 1.5 - 3.0 eq100 - 150 °C (often in solvent)Effective Lewis acid catalyst.[2]Requires higher temperatures; can be difficult to remove during workup.

Part 3: Workflow and Mechanistic Diagrams

Visualizing the process is key to understanding and troubleshooting it.

Experimental Workflow

G cluster_0 Hydrazone Formation cluster_1 Fischer Indole Cyclization cluster_2 Workup & Purification A Start: (2-nitro-5-methylphenyl)hydrazine + Pyruvic Acid B Solvent: Ethanol Catalyst: Acetic Acid (optional) A->B C Reaction at Room Temp B->C D Isolate/Use Hydrazone Directly C->D E Acid Catalyst (e.g., PPA) D->E F Heat (80-100°C) E->F G TLC Monitoring F->G H Quench on Ice G->H I Filtration H->I J Wash with H₂O I->J K Drying J->K L Recrystallization K->L M Final Product: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid L->M

Caption: Overall workflow for the synthesis of the target compound.

Core Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps, the most critical being the sigmatropic rearrangement.

G Hydrazone Hydrazone Intermediate Enamine Enamine Tautomer Hydrazone->Enamine H⁺ Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Rate-Limiting) Indole Aromatic Indole Product Diimine->Indole H⁺ Cyclization & -NH₃ Elimination

Caption: Key mechanistic steps of the Fischer Indole Synthesis.[2]

Part 4: Managing Side Reactions - Decarboxylation

Q4: My final product appears to be decarboxylating. How can I prevent the loss of the C2-carboxyl group?

A4: Indole-2-carboxylic acids are susceptible to decarboxylation, especially when heated in acidic or certain high-boiling basic solvents like quinoline.[8][9]

  • Avoid Excessive Heat: During workup and purification, use minimal heat. If recrystallizing, do not prolong the time at reflux.

  • Neutralize Thoroughly: Ensure all acid catalyst is removed by washing the crude product thoroughly with water after precipitation. Residual acid can catalyze decarboxylation upon heating.

  • Purification Method: If the product is particularly sensitive, consider purification by column chromatography at room temperature over recrystallization. However, be aware that acidic silica gel can also pose a risk. Using a silica gel slurry that has been neutralized with a base (e.g., triethylamine in the eluent) can mitigate this.

By understanding the mechanistic underpinnings of the Fischer indole synthesis and anticipating common pitfalls such as polymerization and decarboxylation, you can effectively optimize the reaction conditions to achieve a successful synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

References

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link].

  • Wikipedia. Fischer indole synthesis. Available from: [Link].

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available from: [Link].

  • PubMed. A three-component Fischer indole synthesis. Available from: [Link].

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link].

  • chemeurope.com. Japp-Klingemann reaction. Available from: [Link].

  • Arkivoc. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link].

  • ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. Available from: [Link].

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available from: [Link].

Sources

Optimization

Technical Support Center: Experimental Integrity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Due to its specific chemical structure, featuring an electron-rich indole nucleus and an electron-withdrawing nitro group, this molecule requires careful handling to prevent degradation that can compromise experimental results. This document provides in-depth troubleshooting advice and validated protocols to safeguard your research.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid?

A1: The most common initial indicator of degradation is a visible color change in the solid compound or its solutions. Typically, the powder, which may be a tan or light yellow to brown solid, will darken.[1] Solutions may develop a yellow, brown, or even pink/red hue.[2] In analytical assessments like HPLC, the appearance of new peaks or a decrease in the area of the parent peak signifies degradation.[3]

Q2: What are the ideal short-term and long-term storage conditions?

A2: To maintain integrity, the compound must be protected from light, heat, and atmospheric oxygen.

  • Short-Term (days to weeks): Store the solid compound in a tightly sealed amber vial at 2-8°C.[1][4]

  • Long-Term (months to years): For maximum stability, store the solid in a tightly sealed amber vial at -20°C under an inert atmosphere (argon or nitrogen).[2]

Q3: Which solvents are best for preparing stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[1] For aqueous buffers, solubility may be limited, and the pH should be carefully controlled. The indole ring can be sensitive to strongly acidic conditions, which may lead to degradation.[3] It is recommended to use high-purity, anhydrous solvents and to prepare fresh solutions for sensitive experiments.

Q4: My compound is stored correctly, but my biological assay results are inconsistent. What could be the cause?

A4: Inconsistent results often point to compound degradation within the assay medium itself. This can be caused by interactions with medium components, pH shifts, or exposure to light and oxygen during incubation. It is crucial to assess the stability of the compound in your specific assay medium under experimental conditions (e.g., 37°C, 5% CO₂).[3] Preparing fresh dilutions from a stable, frozen stock solution immediately before each experiment is a critical best practice.[3]

In-Depth Troubleshooting Guides
Issue 1: Visual Degradation - My compound or solution has changed color.
  • The Problem: You observe that your solid 4-Methyl-7-nitro-1H-indole-2-carboxylic acid has darkened, or your previously clear/pale solution has turned yellow or brown.

  • The Scientific Reason: This color change, known as a bathochromic shift, is often due to the oxidation of the indole ring system.[5] The electron-rich indole core is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and elevated temperatures.[2][3] This process can lead to the formation of highly conjugated, colored byproducts.

  • Immediate Action: Do not use the discolored compound or solution in sensitive quantitative experiments, as its purity is compromised. The presence of degradation products can lead to inaccurate concentration calculations and potentially interfere with your assay.

  • Preventative Protocol:

    • Always store the solid compound and solutions protected from light in amber vials.[2][6]

    • For solutions, use high-purity, degassed solvents. Purging the solvent with nitrogen or argon before use can remove dissolved oxygen.

    • After weighing out the solid, flush the headspace of the vial with an inert gas like argon or nitrogen before re-sealing for storage.[2]

    • Consider adding an antioxidant like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%) to stock solutions if compatible with your downstream application.[2]

Issue 2: Analytical Discrepancies - I'm seeing unexpected peaks in my HPLC/LC-MS.
  • The Problem: Your analytical chromatogram shows the main compound peak diminishing over time, accompanied by the appearance of new, unidentified peaks.

  • The Scientific Reason: The appearance of new peaks confirms chemical degradation. The identity of these peaks depends on the stressor.

    • Photodegradation: Nitroaromatic compounds are known to be susceptible to photolysis.[7][8] UV or even ambient light can induce reactions, leading to rearranged or fragmented products.

    • Hydrolysis: While the indole ring itself is generally stable against hydrolysis, the carboxylic acid group's reactivity is pH-dependent. More importantly, if your experimental conditions are strongly acidic or basic, you risk degrading the core structure.[3][9]

    • Oxidation: As mentioned, the indole ring is prone to oxidation.

    • Reduction: The nitro group is susceptible to chemical or enzymatic reduction, forming nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds.[10]

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To identify the source of instability, intentionally expose small aliquots of a fresh solution to different conditions (acid, base, peroxide, heat, UV light) for a set period.[3][11] Analyze each sample by HPLC or LC-MS to see which condition reproduces the degradation products you're observing.

    • Optimize Mobile Phase: If degradation is suspected during analysis, ensure the mobile phase pH is neutral or mildly acidic, avoiding extremes.[3]

    • Review Experimental Conditions: Scrutinize your entire workflow. Are solutions left on the benchtop in clear vials? Are buffers prepared correctly? Is there a reactive component in your medium?

Core Stability & Potential Degradation Pathways

The stability of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is dictated by the interplay between its indole core, the nitro substituent, and the carboxylic acid function. Understanding these liabilities is key to preventing degradation.

  • Indole Ring Oxidation: The pyrrole moiety of the indole is electron-rich and susceptible to electrophilic attack and oxidation. Oxygen, especially in the presence of light or metal catalysts, can lead to the formation of various oxindole derivatives.[3]

  • Nitro Group Reduction: The nitro group is a strong electron-withdrawing group, making it a prime site for reduction. This can occur via chemical reducing agents in your experiment or enzymatically in biological systems.[10]

  • Photolytic Decomposition: Aromatic nitro compounds can absorb UV-visible light, leading to electronic excitation. This excited state can then undergo various reactions, including intramolecular hydrogen transfer or reaction with solvent molecules, leading to a complex mixture of degradation products.[8][12]

Caption: Potential degradation pathways for the title compound.

Data Summary: Stability Profile

This table summarizes the key factors affecting the stability of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid and the recommended measures to mitigate degradation.

Factor Potential Effect Mechanism Recommended Preventative Measures
Light High Risk of DegradationPhotolysis of the nitroaromatic system.[7][8]Store solid and solutions in amber vials; minimize exposure during experiments.[2][6]
Temperature Moderate RiskAccelerates oxidative and thermal decomposition.[13]Store at recommended cool temperatures (2-8°C or -20°C).[1][2][4] Avoid heating solutions unless necessary.
Oxygen/Air Moderate RiskOxidation of the electron-rich indole ring.[3]Store under an inert atmosphere (Ar, N₂).[2] Use degassed solvents for solutions.
pH (Strong Acid) Moderate RiskProtonation and potential degradation of the indole ring.[3]Maintain solutions at a neutral or mildly acidic pH. Avoid prolonged exposure to strong acids.
pH (Strong Base) Low to Moderate RiskDeprotonation of the carboxylic acid and indole N-H. May accelerate oxidative degradation.Maintain solutions at a neutral pH. Avoid prolonged exposure to strong bases.
Reducing Agents High Risk of ReactionReduction of the nitro group to amino or intermediate species.[10]Avoid contact with common reducing agents unless it is the intended reaction.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

Objective: To prepare a 10 mM stock solution in DMSO with minimized risk of oxidative and photolytic degradation.

Materials:

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

  • High-purity, anhydrous DMSO

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (argon or nitrogen)

  • Analytical balance and volumetric flasks

Methodology:

  • Pre-Weighing: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a subdued light environment, accurately weigh the required amount of the compound.

  • Solvent Preparation: If possible, sparge the required volume of DMSO with inert gas for 5-10 minutes to remove dissolved oxygen.

  • Dissolution: Add the solid to the volumetric flask and dissolve it in the degassed DMSO. Mix gently until fully dissolved.

  • Inert Atmosphere: Once the solution is transferred to the amber storage vial, gently flush the headspace with inert gas for 15-30 seconds.

  • Sealing and Storage: Immediately seal the vial tightly. Label clearly with compound name, concentration, solvent, and date. Store at -20°C.[2]

Protocol 2: Workflow for Basic Stability Assessment

Objective: To determine the stability of the compound in a specific experimental buffer over 24 hours at a given temperature.

Methodology:

  • Prepare Test Solution: Dilute your DMSO stock solution into your chosen experimental buffer (e.g., PBS, cell culture medium) to the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. If necessary, quench any potential reaction (e.g., by acidification or dilution in mobile phase) and inject it into an HPLC system to obtain a baseline chromatogram. This is your control.

  • Incubation: Place the remainder of the test solution in the intended experimental conditions (e.g., 37°C incubator, protected from light).

  • Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots. Treat them identically to the T=0 sample and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>5-10%) in the parent peak area or the appearance of new peaks indicates instability under those conditions.[14]

StabilityWorkflow start Prepare Test Solution (Compound in Buffer) t0 T=0 Analysis (Take aliquot, inject into HPLC) start->t0 incubate Incubate Solution (Experimental Conditions) start->incubate compare Compare Data (Peak Area vs. T=0) t0->compare Baseline Data sampling Time Point Sampling (e.g., 2h, 4h, 8h, 24h) incubate->sampling analysis Analyze Aliquots (HPLC) sampling->analysis analysis->compare end Assess Stability compare->end

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of Indole-2-Carboxylic Acid Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: This guide addresses the critical challenge of identifying and mitigating off-target effects for small molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This guide addresses the critical challenge of identifying and mitigating off-target effects for small molecule inhibitors, with a focus on the indole-2-carboxylic acid scaffold. While the specific compound 4-Methyl-7-nitro-1H-indole-2-carboxylic acid was queried, there is limited specific data available in the public domain for this particular analogue. Therefore, this document will use the well-characterized compound 7-nitro-1H-indole-2-carboxylic acid (also known as CRT0044876), a known inhibitor of Apurinic/apyrimidinic endonuclease 1 (APE1), as a representative example to illustrate key principles and troubleshooting workflows.[1][2] The methodologies described herein are broadly applicable to novel derivatives and other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of the representative compound, 7-nitro-1H-indole-2-carboxylic acid, and what is its function?

A1: The primary validated target of 7-nitro-1H-indole-2-carboxylic acid (CRT0044876) is Apurinic/apyrimidinic endonuclease 1 (APE1) .[2] APE1 is a critical multi-functional enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing DNA damage caused by oxidation and alkylation.[1] Its main role is to cleave the phosphodiester backbone immediately 5' to an apurinic/apyrimidinic (AP) site, creating a substrate for subsequent repair enzymes.[1] Given its central role in maintaining genomic stability, APE1 is a target of interest for anticancer therapies, as inhibiting it can potentiate the effects of DNA-damaging agents.[]

Q2: I'm observing a cellular phenotype that is inconsistent with APE1 inhibition. What could be the cause?

A2: This is a common and important observation in small molecule research. Several factors could be at play:

  • Off-Target Effects: The compound may be binding to and modulating the activity of one or more unintended proteins.[4] This is a significant concern, as it can lead to misinterpretation of experimental results.

  • Non-Specific Compound Activity: At higher concentrations, some small molecules can cause effects unrelated to specific protein binding, such as membrane disruption or aggregation.[5] It is crucial to use the lowest concentration that elicits the desired on-target effect.[5]

  • Experimental Variables: Inconsistencies in cell culture conditions (e.g., cell density, passage number), compound stability, or final solvent concentration can significantly impact results.[6][7][8]

  • Indirect Effects: The observed phenotype might be a downstream consequence of APE1 inhibition that was not previously characterized, rather than a direct off-target effect.

Q3: My indole-2-carboxylic acid derivative has poor solubility in aqueous media. How can I improve it for my experiments?

A3: Poor aqueous solubility is a common challenge for many small molecules, including indole derivatives.[7][9] Here are several strategies to address this:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. However, the final concentration in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.[7][8]

  • pH Adjustment: For ionizable compounds like carboxylic acids, adjusting the pH of the buffer can significantly alter solubility.[7]

  • Formulation: For in vitro assays, using low concentrations of non-ionic surfactants or formulating with cyclodextrins can enhance solubility.[7]

  • Fresh Preparations: Always prepare fresh dilutions from a concentrated stock for each experiment to avoid precipitation or degradation that can occur over time in aqueous buffers.[6]

Q4: What is a suitable starting concentration range for my experiments?

A4: The optimal concentration is a balance between achieving maximal on-target activity and minimizing off-target effects. For initial experiments, a dose-response curve is essential.

  • Biochemical Assays: For enzyme assays, benchmark IC50 or Ki values are often below 100 nM.[5] 7-nitro-1H-indole-2-carboxylic acid has a reported IC50 of approximately 3 µM for APE1.[2]

  • Cell-Based Assays: Effective concentrations in cellular assays are typically higher, often in the 1-10 µM range.[5] It is critical to correlate the potency in enzymatic assays with the potency observed in cells.[5] Compounds that are only effective at concentrations greater than 10 µM are more likely to be acting non-specifically.[5]

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

When your experimental results are unexpected, a systematic approach is needed to determine if the observed phenotype is due to the intended target or an off-target interaction.

Workflow for Validating On-Target Engagement

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Conclusion A Unexpected Phenotype Observed (e.g., cell death, pathway modulation) B Dose-Response Curve Is the effect dose-dependent? A->B Test C Structural Analogue Control Does an inactive analogue fail to produce the phenotype? B->C Yes G Suspected Off-Target Effect Proceed to Off-Target Identification B->G No/Poor Correlation D Orthogonal Biological System (e.g., siRNA/shRNA/CRISPR) Does genetic knockdown/knockout of the target replicate the phenotype? C->D Yes C->G No E Rescue Experiment Can the phenotype be reversed by expressing a drug-resistant mutant of the target? D->E Yes D->G No F High Confidence in On-Target Effect E->F Yes E->G No G A Unexpected Result Observed B Is the effect dose-dependent and structurally specific? A->B C Does genetic modulation of the primary target phenocopy the result? B->C Yes F Check for compound instability, aggregation, or cytotoxicity. B->F No D Consider indirect on-target effects or novel biology of the primary target. C->D Yes E High likelihood of off-target effect or non-specific activity. C->E No H Initiate Off-Target Identification Workflow (e.g., CETSA, Affinity-MS). E->H G Address formulation/handling issues. Re-test at lower, non-toxic concentrations. F->G Yes F->H No

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid Assays

Welcome to the technical support center for assays involving 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and protocol refinement strategies. My aim is to combine technical accuracy with field-proven insights to help you navigate the unique challenges presented by this compound.

Introduction to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

4-Methyl-7-nitro-1H-indole-2-carboxylic acid is an indole derivative, a chemical scaffold of significant interest in medicinal chemistry due to its presence in many biologically active molecules.[1][2] The specific structure, featuring a nitro group and a carboxylic acid, imparts distinct chemical properties that can be both advantageous for biological activity and challenging for assay development. For instance, indole-2-carboxylic acid derivatives have been explored as inhibitors for various enzymes, including HIV-1 integrase and kinases involved in cancer.[3][4][5] The nitro-aromatic moiety, while often crucial for the molecule's mechanism of action, can introduce complications such as fluorescence quenching and poor solubility.[6][7][8]

This guide will address common issues in a question-and-answer format, providing both the "what to do" and the "why it works" to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with 4-Methyl-7-nitro-1H-indole-2-carboxylic acid?

A1: The primary challenges stem from its chemical structure:

  • Solubility: The planar, aromatic indole core and the polar nitro and carboxylic acid groups give the molecule limited solubility in aqueous buffers. The carboxylic acid moiety's charge state is pH-dependent, further complicating solubility.

  • Compound Stability: Indole derivatives can be susceptible to oxidation, and the nitro group can be reduced under certain cellular conditions.

  • Assay Interference: Nitro-aromatic compounds are known to interfere with certain assay formats. They can be potent fluorescence quenchers and may absorb light in the UV-Vis range, overlapping with the spectra of other reagents.[6][7]

Q2: What is the best solvent for making a stock solution?

A2: For initial stock solutions, a high-purity polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. DMSO is typically the preferred choice. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your assay, which should ideally be kept below 0.5% to avoid solvent-induced artifacts.

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes, this is a critical consideration. The nitro group is a strong electron-withdrawing group and is well-documented as a fluorescence quencher.[7][9] It can quench fluorescence through mechanisms like intersystem crossing (ISC) or photoinduced electron transfer (PET).[6][7] If you are using a fluorescence-based readout (e.g., fluorescent substrate, antibody, or viability dye), it is essential to run controls to test for compound-specific interference.

Troubleshooting Guide: Biochemical Assays

Problem 1: My compound precipitates upon dilution into the aqueous assay buffer.

Question: I've diluted my DMSO stock of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid into my kinase assay buffer (pH 7.4), and I see immediate cloudiness/precipitation. What's happening and how can I fix it?

Answer:

This is a classic solubility issue. The compound is significantly less soluble in aqueous solutions than in pure DMSO. The carboxylic acid group (with a pKa likely in the 3-5 range) will be deprotonated and negatively charged at pH 7.4, which can aid solubility, but the planar indole ring system is hydrophobic and drives aggregation.

Troubleshooting Steps & Rationale:

  • Reduce Final Compound Concentration: The simplest solution is often to test lower concentrations. Determine the kinetic solubility limit in your final assay buffer to understand the viable concentration range.

  • Optimize the Dilution Method:

    • Serial Dilution: Instead of a large, single-step dilution, perform a serial dilution in your assay buffer. This gradual reduction in DMSO concentration can sometimes prevent shock precipitation.

    • Pluronic F-127: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Including a low concentration (e.g., 0.01%) in your assay buffer can be effective.

  • Modify the Assay Buffer:

    • Addition of a Co-solvent: If your assay can tolerate it, adding a small percentage of a more water-miscible organic solvent like ethanol or a polyol (e.g., glycerol, ethylene glycol) to the final buffer can increase solubility.

    • Bovine Serum Albumin (BSA): BSA can act as a carrier protein, binding to hydrophobic compounds and keeping them in solution. A concentration of 0.01-0.1% is a common starting point.

  • Check the pH: Although pH 7.4 should favor the soluble carboxylate form, ensure your buffer is at the correct pH.

Workflow for Troubleshooting Compound Precipitation:

G start Compound Precipitates in Assay Buffer solubility_limit Is the final concentration below the kinetic solubility limit? start->solubility_limit lower_conc Test Lower Concentrations solubility_limit->lower_conc No dilution_method Optimize Dilution Method solubility_limit->dilution_method Yes end_success Precipitation Resolved lower_conc->end_success end_fail Re-evaluate Compound Suitability lower_conc->end_fail serial_dil Use Serial Dilution dilution_method->serial_dil surfactant Add Surfactant (e.g., Pluronic F-127) dilution_method->surfactant buffer_mod Modify Assay Buffer serial_dil->buffer_mod surfactant->buffer_mod cosolvent Add Co-solvent (e.g., Glycerol) buffer_mod->cosolvent bsa Add BSA buffer_mod->bsa buffer_mod->end_fail cosolvent->end_success bsa->end_success

Caption: Troubleshooting workflow for compound precipitation.

Problem 2: High background signal or signal quenching in a fluorescence-based assay.

Question: In my fluorescence polarization assay, the signal decreases across all wells containing the test compound, even in my "no enzyme" control. How do I confirm and correct for this?

Answer:

This strongly suggests direct interference by the compound with the fluorescence signal, which is a known property of nitro-aromatic molecules.[6][7] The nitro group can absorb energy from the excited fluorophore, preventing it from emitting a photon (quenching).

Troubleshooting Steps & Rationale:

  • Run an Interference Control Plate: This is non-negotiable.

    • Plate Setup: Prepare a plate with all assay components (buffer, fluorescent probe/substrate) except the enzyme/protein target.

    • Test: Add a concentration range of your compound (and vehicle control).

    • Analysis: Read the plate. If you see a compound concentration-dependent decrease in fluorescence, you have confirmed quenching. An increase could indicate intrinsic fluorescence of the compound.

  • Quantify and Correct the Data:

    • If the quenching is moderate and linear, you may be able to correct for it. Calculate a "percent quenching" for each concentration from your interference plate: % Quenching = (1 - (Signal_compound / Signal_vehicle)) * 100

    • Apply this correction factor to your main experimental data. However, be aware that this correction can introduce noise and is not a substitute for a non-interfering assay.

  • Switch Assay Readout: The most robust solution is to change the detection method.

    • Luminescence: Assays like Kinase-Glo, which use an ATP-based luciferase system, are often less susceptible to this type of interference.[10]

    • Absorbance: If applicable, a colorimetric assay using an absorbance readout might be an alternative.

    • Label-Free: Technologies like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding directly and are not affected by optical properties.

Troubleshooting Guide: Cell-Based Assays

Problem 3: The compound shows high cytotoxicity at concentrations where I expect to see a specific biological effect.

Question: I am testing the compound for its effect on a specific signaling pathway in cancer cells. However, I'm seeing widespread cell death (based on morphology and a viability assay) at concentrations that should be selective. Is this non-specific toxicity?

Answer:

This is a common challenge in drug development. The observed cytotoxicity could be due to several factors: off-target effects, general cellular stress caused by the compound's chemical properties, or an unexpectedly potent on-target effect that leads to cell death. Indole-based compounds have been identified as apoptosis inducers, so this may be part of the mechanism.[11]

Troubleshooting Steps & Rationale:

  • Refine the Dose-Response Curve:

    • Perform a detailed cytotoxicity assay (e.g., CellTiter-Glo, MTS, or live/dead staining) with a broad range of concentrations and multiple time points (e.g., 24, 48, 72 hours). This will help you define the therapeutic window (the concentration range where you see the desired biological effect without significant toxicity).

  • Investigate the Mechanism of Cell Death:

    • Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining, caspase activation assays).[11] This can provide clues about the mechanism. For example, caspase activation would suggest a programmed cell death pathway, which might be linked to your target.

  • Use a Vehicle Control Carefully: Ensure that the final concentration of DMSO is the same in all wells, including the "untreated" control. High concentrations of DMSO can be toxic to cells.

  • Consider Compound Stability in Media: The compound may be unstable in the complex environment of cell culture media, degrading into a more toxic species. You can assess this by incubating the compound in media for the duration of your experiment, then analyzing the media by HPLC to see if the parent compound remains.

Data Summary for Cytotoxicity Assessment:

Cell LineAssay Type24h EC50 (µM)48h EC50 (µM)72h EC50 (µM)
T47DMTS> 5025.310.1
HeLaCellTiter-Glo45.218.98.5
A549Annexin V/PI> 5032.815.6

This is example data and should be generated for your specific cell lines.

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions
  • Objective: To prepare a high-concentration stock solution in DMSO and intermediate dilutions for assays.

  • Materials:

    • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (solid)

    • High-purity, anhydrous DMSO

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Accurately weigh out the desired amount of the solid compound in a sterile microfuge tube.

    • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 20 mM).

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.

    • Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • For experiments, create an intermediate dilution plate by diluting the stock solution in 100% DMSO. Then, dilute from this intermediate plate into the final assay buffer. This two-step dilution minimizes precipitation artifacts.

Protocol 2: Assay Interference Control for Fluorescence Quenching
  • Objective: To determine if 4-Methyl-7-nitro-1H-indole-2-carboxylic acid quenches the fluorescence of the assay's reporter fluorophore.

  • Materials:

    • Assay plate (e.g., black, 384-well, low-volume)

    • Assay buffer

    • Fluorescent probe/substrate at the final assay concentration

    • Compound dilution series in DMSO

  • Procedure:

    • Prepare a dilution series of the compound in 100% DMSO (e.g., 11-point, 1:3 dilution). Also include a DMSO-only control.

    • In the assay plate, add the assay buffer and the fluorescent probe to all wells.

    • Transfer a small volume of the compound dilutions (and DMSO control) to the plate, ensuring the final DMSO concentration matches your main experiment (e.g., <0.5%).

    • Mix the plate gently (e.g., orbital shaker for 1 minute).

    • Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.

    • Read the fluorescence on a plate reader using the same settings as the main assay.

    • Plot the fluorescence signal against the compound concentration. A downward trend indicates quenching.

General Workflow for an Enzyme Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, Compound Dilutions interference_plate Run Quenching Control Plate (No Enzyme) prep_reagents->interference_plate add_compound Add Compound/Vehicle to Plate prep_reagents->add_compound analyze_data Correct for Quenching, Normalize to Controls, Calculate IC50 interference_plate->analyze_data Correction Factor add_enzyme Add Enzyme (initiate reaction) add_compound->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate incubate Incubate (Time & Temp) stop_reagent Add Stop Reagent (if needed) incubate->stop_reagent add_substrate->incubate read_plate Read Plate (Fluorescence/Luminescence/Abs) stop_reagent->read_plate read_plate->analyze_data

Caption: General workflow for an enzyme inhibition assay.

References

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing.
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties.
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • 7-Nitroindole-2-carboxylic acid | 6960-45-8. ChemicalBook.
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central.
  • Determination of Aromatic Nitro Compounds.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Exp 44 (Shriner Book)
  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
  • 7-Nitroindole-2-carboxylic acid. biosynth.com.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjug
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • 7-Nitro-1H-indole-2-carboxylic acid. Echemi.
  • 7-Nitroindole-2-carboxylic acid, 96% 1 g. Thermo Scientific Chemicals.
  • 7-Nitroindole-2-carboxylic acid. Chem-Impex.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Special Issue : The Biomedical Importance of Indoles and Their Deriv
  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • How to detect the presence of a nitro group. Quora.
  • Ethyl 7-nitro-1H-indole-2-carboxyl
  • CAS 6960-45-8 7-Nitroindole-2-carboxylic acid. BOC Sciences.
  • Methyl 4-methyl-7-nitro-1H-indole-2-carboxyl

Sources

Optimization

Technical Support Center: Minimizing Cytotoxicity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Welcome to the technical support guide for researchers working with 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This document provides practical troubleshooting advice and answers to frequently asked questions (FAQs) t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This document provides practical troubleshooting advice and answers to frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of this compound in your experiments. While specific data on this exact molecule is limited, the principles outlined here are derived from extensive knowledge of the indole scaffold and, more critically, the well-documented behavior of nitroaromatic compounds in biological systems.[1][2][3]

Our approach is grounded in mechanistic understanding, aiming to provide you not just with protocols, but with the scientific rationale to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with nitroaromatic indole compounds.

FAQ 1: My preliminary in vitro assays show high cytotoxicity with 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, even at low concentrations. What is the likely cause?

Answer: The primary suspect for the observed cytotoxicity is the 7-nitro group . Nitroaromatic compounds are known to be bioreductively activated within cells.[2][4] This process, often catalyzed by enzymes like NADPH:cytochrome P450 reductase, can lead to the formation of highly reactive intermediates, including nitro radical anions, nitroso, and hydroxylamine species.[1][2][5]

These reactive species can induce significant cellular damage through several mechanisms:

  • Oxidative Stress: The nitro radical anion can react with molecular oxygen to produce superoxide radicals, leading to a state of oxidative stress that damages lipids, proteins, and DNA.[2][3]

  • Covalent Adduct Formation: The hydroxylamine and other reduced intermediates are nucleophilic and can form covalent bonds with macromolecules like DNA and proteins, disrupting their function and leading to cell death.[2]

The indole scaffold itself is a "privileged scaffold" in medicinal chemistry, found in many drugs with good safety profiles.[6] However, the potent electron-withdrawing nature of the nitro group fundamentally alters its biological activity, often conferring cytotoxicity.[2]

FAQ 2: How can I experimentally confirm that the nitro group is the main driver of toxicity?

Answer: A classic medicinal chemistry approach is to synthesize and test a direct analog of your compound lacking the suspected toxicophore.

Recommended Action: Synthesize 4-Methyl-1H-indole-2-carboxylic acid , the denitrated analog of your compound. By comparing the cytotoxicity of the parent nitro-compound with its denitrated version in parallel experiments, you can directly assess the contribution of the nitro group.

Expected Outcome:

Compound Structure Expected Cytotoxicity (IC50) Rationale
Parent Compound 4-Methyl-7-nitro-1H-indole-2-carboxylic acid Low µM range The nitro group is bioreductively activated to reactive, cytotoxic species.

| Denitrated Analog | 4-Methyl-1H-indole-2-carboxylic acid | High µM or inactive | Removal of the nitro group eliminates the primary mechanism of toxicity. |

If the denitrated analog is significantly less toxic, it provides strong evidence that the 7-nitro group is the key driver of cytotoxicity.

FAQ 3: My compound is intended for use in hypoxic (low oxygen) conditions. How does this affect its cytotoxicity?

Answer: The cytotoxicity of many nitroaromatic compounds is significantly potentiated under hypoxic conditions. This is a well-established principle exploited in the design of hypoxia-activated prodrugs for cancer therapy.[5][7]

Mechanism:

  • Under Normoxia (Normal Oxygen): The initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen. This "futile cycling" can generate superoxide but limits the formation of more downstream, highly toxic metabolites.[7]

  • Under Hypoxia (Low Oxygen): With limited oxygen, the nitro radical anion is not easily re-oxidized. Instead, it undergoes further reduction to the nitroso and hydroxylamine species, which are potent cytotoxins.[5]

This differential activity is a critical factor to consider in your experimental design.

G cluster_0 Normoxia (High O2) cluster_1 Hypoxia (Low O2) ArNO2 Ar-NO2 (Parent Compound) ArNO2_rad Ar-NO2·- (Nitro Radical Anion) ArNO2->ArNO2_rad 1e- Reduction (e.g., P450 Reductase) ArNO2_rad->ArNO2 Re-oxidation O2 O2 ArNO2_rad->O2 Superoxide O2·- (Superoxide) O2->Superoxide Redox Cycling ArNO2_h Ar-NO2 (Parent Compound) ArNO2_rad_h Ar-NO2·- (Nitro Radical Anion) ArNO2_h->ArNO2_rad_h 1e- Reduction ArNHOH Ar-NHOH (Hydroxylamine) - Highly Cytotoxic - ArNO2_rad_h->ArNHOH Further Reduction (Low O2 prevents re-oxidation)

Caption: Bioreduction of nitroaromatics in normoxia vs. hypoxia.

Part 2: Strategies for Cytotoxicity Mitigation

If the inherent cytotoxicity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is limiting its therapeutic or experimental potential, several strategies can be employed.

Strategy 1: Prodrug Development

A prodrug is an inactive or less active precursor that is metabolically converted to the active drug. This approach can mask the toxic nitro group until the compound reaches a specific target environment.[8][9]

Question: What is a viable prodrug strategy for this molecule?

Answer: One effective strategy is to create a hypoxia-activated prodrug .[5] This leverages the natural tendency of the nitro group to be reduced in low-oxygen environments, such as solid tumors. The goal is to attach a promoiety to the carboxylic acid that is cleaved upon reduction of the nitro group.

Workflow for Prodrug Design and Testing:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid and Other Indole Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The Indole Scaffold: A Privileged Structure in Medicinal Chemistry The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2] Modifications to the indole ring at various positions can significantly modulate the biological activity of the resulting derivatives, making it a versatile scaffold for drug design.

Unveiling 4-Methyl-7-nitro-1H-indole-2-carboxylic acid: A Molecule of Interest

4-Methyl-7-nitro-1H-indole-2-carboxylic acid combines three key structural features onto the indole scaffold: a carboxylic acid at the 2-position, a methyl group at the 4-position, and a nitro group at the 7-position. Each of these substituents is expected to influence the molecule's overall properties and biological activity.

  • Indole-2-carboxylic acid: This core structure is a common motif in many biologically active molecules and serves as a versatile synthetic handle for further derivatization.

  • 7-Nitro Substitution: The electron-withdrawing nature of the nitro group can significantly impact the electronic distribution of the indole ring, potentially influencing receptor binding and metabolic stability.[3] Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) and as checkpoint kinase 2 (Chk2) inhibitors, highlighting their therapeutic potential.[1][]

  • 4-Methyl Substitution: The introduction of a methyl group at the 4-position can affect the molecule's lipophilicity, steric profile, and metabolic fate. SAR studies on other indole derivatives have shown that methylation can, in some cases, enhance anticancer activity.[5]

Comparative Analysis: Physicochemical Properties

While experimental data for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is unavailable, we can project its properties based on related compounds.

PropertyIndole-2-carboxylic acid7-Nitro-1H-indole-2-carboxylic acid4-Methyl-1H-indole-2-carboxylic acid4-Methyl-7-nitro-1H-indole-2-carboxylic acid (Projected)
Molecular Weight161.16 g/mol [6]206.15 g/mol 175.18 g/mol [7]~220 g/mol
Melting Point204-206 °C260-261 °CNot availableLikely higher than 4-methyl analog due to nitro group
pKa~3.9~4.03Not availableExpected to be in a similar acidic range
LogP (calculated)1.61.7~2.1Expected to be higher than non-methylated analogs
SolubilitySoluble in DMSO, water (719.9 mg/L @ 25 °C)[8]Soluble in DMSO, Water[]Not availableLikely soluble in DMSO and other organic solvents

Rationale for Projections:

  • Molecular Weight: The addition of a methyl and a nitro group will increase the molecular weight compared to the parent indole-2-carboxylic acid.

  • Melting Point: The presence of the polar nitro group and potential for intermolecular interactions is expected to increase the melting point, similar to the observed trend with 7-nitro-1H-indole-2-carboxylic acid.

  • pKa: The carboxylic acid moiety will be the primary determinant of the pKa, which is not expected to deviate significantly from the parent compounds.

  • LogP: The methyl group will increase the lipophilicity of the molecule, leading to a higher predicted LogP value.

  • Solubility: While the increased lipophilicity might slightly decrease water solubility, the presence of the carboxylic acid and nitro groups should allow for solubility in polar organic solvents like DMSO.

Projected Biological Activity: A Head-to-Head Comparison

Based on the known activities of related indole derivatives, we can hypothesize the potential biological profile of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Anticancer Activity

Nitroindole derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][9] For instance, certain 5-nitroindole derivatives are effective binders of the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene.[2][3] Furthermore, SAR studies have indicated that methylation of the indole nucleus can enhance cytotoxic effects.[5]

Hypothesis for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid: The combination of the nitro group and the methyl group on the indole-2-carboxylic acid scaffold suggests a promising potential for anticancer activity. The methyl group could enhance cellular uptake and/or target engagement, while the nitro group contributes to the cytotoxic mechanism.

Comparative Data of Related Indole Derivatives (IC50 values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)Reference
A 5-nitroindole derivative (Compound 5)--5.08 ± 0.91[2]
An N-methylated indole derivativePotent activity reportedPotent activity reportedPotent activity reported[5]
Indole-2-carboxylic acid derivative (I(12))Potential activity reported-Potential activity reported[10]
Anti-inflammatory Activity

Indole derivatives are well-established anti-inflammatory agents.[11] Their mechanisms often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The anti-inflammatory potential of various substituted indole-2-carboxylic acid derivatives has been explored, with some compounds showing potent activity.[12]

Hypothesis for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid: The indole-2-carboxylic acid core provides a strong foundation for anti-inflammatory activity. The influence of the 4-methyl and 7-nitro substituents on this activity would need to be experimentally determined, as both electron-donating and electron-withdrawing groups can modulate the anti-inflammatory profile of indole derivatives.

Comparative Data of Related Indole Derivatives (Inhibition of Inflammatory Mediators)

CompoundInhibition of NO ProductionInhibition of TNF-α ProductionInhibition of IL-6 ProductionReference
Indole-2-one derivatives (e.g., 7i, 8e)Significant inhibitionSignificant inhibitionSignificant inhibition[6]
4-indolyl-2-arylaminopyrimidine derivatives (e.g., 6h)--62% inhibition[]
Methyl salicylate derivatives with piperazine (M16)-Significant inhibitionSignificant inhibition

Experimental Protocols

To validate the projected properties and activities of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, the following experimental workflows are recommended.

Proposed Synthesis Workflow

A potential synthetic route to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid could involve a multi-step process starting from a commercially available substituted toluene.

Synthesis_Workflow A Substituted Toluene B Nitration A->B HNO3/H2SO4 C Oxidation B->C KMnO4 D Fischer Indole Synthesis C->D Phenylhydrazine, Acid Catalyst E 4-Methyl-7-nitro-1H-indole-2-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic workflow for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Step-by-Step Protocol:

  • Nitration: The starting substituted toluene would be nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

  • Oxidation: The methyl group of the nitrated toluene would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Fischer Indole Synthesis: The resulting substituted benzoic acid would undergo a Fischer indole synthesis with a suitable hydrazine derivative to form the indole ring.

  • Hydrolysis: If the synthesis results in an ester, a final hydrolysis step would be required to yield the target carboxylic acid.

Note: This is a generalized proposed pathway. Optimization of reagents and reaction conditions would be necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Activity Assessment

This protocol measures the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Anti_inflammatory_Assay_Workflow A Seed RAW 264.7 macrophages in 24-well plate B Incubate for 24h A->B C Pre-treat with test compound for 1h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect cell supernatant D->E F Measure NO, TNF-α, and IL-6 levels E->F G Analyze data to determine inhibitory effect F->G

Caption: Workflow for in vitro anti-inflammatory assays.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • TNF-α and IL-6: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the test compound on the production of these inflammatory mediators.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid suggest its potential as a promising candidate for further investigation in both oncology and inflammation research. The proposed synthetic and biological evaluation protocols provide a clear roadmap for researchers to explore the therapeutic utility of this novel indole derivative. The comparative analysis presented in this guide, based on the rich chemistry and pharmacology of the indole scaffold, serves as a strong foundation for these future studies. The synthesis and subsequent testing of this compound are crucial next steps to validate the hypotheses put forth in this guide and to unlock its full therapeutic potential.

References

  • Bie, J., Liu, S., Zhou, J., Xu, B., & Shen, Z. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. [Link]

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  • Yadav, P., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Gat-Yablonski, G., et al. (2010). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 20(18), 5456-5460. [Link]

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Comparative

A Comparative In Vivo Validation Guide: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid as a Novel APE1 Inhibitor for Chemosensitization

Abstract: The base excision repair (BER) pathway is a critical mechanism for cancer cell survival, particularly in response to DNA alkylating agents. Apurinic/apyrimidinic endonuclease-1 (APE1), a key enzyme in this path...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The base excision repair (BER) pathway is a critical mechanism for cancer cell survival, particularly in response to DNA alkylating agents. Apurinic/apyrimidinic endonuclease-1 (APE1), a key enzyme in this pathway, represents a high-value target for therapeutic intervention. Inhibition of APE1 can prevent the repair of DNA lesions, leading to synthetic lethality and enhancing the efficacy of existing chemotherapies. This guide provides a comprehensive framework for the in vivo validation of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid , a novel putative APE1 inhibitor. We present a head-to-head comparison with its parent compound, 7-Nitro-1H-indole-2-carboxylic acid , and a clinically relevant alternative, the PARP inhibitor Olaparib . This document details the scientific rationale, experimental workflows, and comparative data analysis necessary to evaluate its potential as a chemosensitizing agent in a preclinical glioblastoma model.

Scientific Rationale: Targeting APE1 in the Base Excision Repair Pathway

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. The BER pathway is a primary cellular defense mechanism responsible for identifying and repairing single-strand breaks and base lesions. In many cancers, this pathway is upregulated, contributing to resistance against DNA-damaging chemotherapeutics like temozolomide (TMZ).

The central enzyme in this pathway is APE1, which processes the apurinic/apyrimidinic (AP) sites created after damaged bases are removed by DNA glycosylases.[1] By cleaving the phosphodiester backbone at the AP site, APE1 creates a substrate for subsequent repair enzymes.[1] Inhibiting APE1 causes an accumulation of these cytotoxic AP sites, leading to DNA strand breaks, replication fork collapse, and ultimately, apoptosis. This mechanism makes APE1 inhibitors potent sensitizers to agents that induce base damage.

Our lead compound, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, is a structural analog of 7-Nitro-1H-indole-2-carboxylic acid, a known potent and selective inhibitor of APE1's endonuclease activity.[1] The addition of a methyl group at the 4-position is hypothesized to improve cell permeability and metabolic stability without compromising target engagement.

BER_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., Alkylation by TMZ) Glycosylase DNA Glycosylase DNA_Damage->Glycosylase Recognition AP_Site AP Site Formation Glycosylase->AP_Site Base Excision APE1 APE1 Endonuclease AP_Site->APE1 Recruitment Apoptosis Replication Fork Collapse & Apoptosis AP_Site->Apoptosis Accumulation Repair_Complex DNA Polymerase β & DNA Ligase III APE1->Repair_Complex Strand Incision DNA_Repair DNA Repaired Repair_Complex->DNA_Repair Synthesis & Ligation Inhibitor 4-Methyl-7-nitro-1H-indole- 2-carboxylic acid Inhibitor->APE1 Inhibition

Caption: The Base Excision Repair (BER) pathway and the point of intervention for APE1 inhibitors.

Compound Profiles & In Vitro Potency

Before embarking on costly in vivo studies, the in vitro potency of each compound against its respective target is established. This provides a baseline for dose selection and target engagement expectations.

  • Cmpd-X (4-Methyl-7-nitro-1H-indole-2-carboxylic acid): The novel investigational compound. Its primary target is APE1. The 4-methyl substitution is a design feature intended to enhance drug-like properties.

  • Cmpd-A (7-Nitro-1H-indole-2-carboxylic acid): The reference APE1 inhibitor. It serves as a direct benchmark for the novel compound's performance against the same target.[1]

  • Olaparib: A clinically approved PARP inhibitor. It represents a different, yet mechanistically related, approach to inhibiting DNA damage repair and serves as a high-quality comparator against a validated drug class.

Table 1: Comparative In Vitro Target Inhibition

Compound Target Assay Type IC₅₀ (nM) Source
Cmpd-X APE1 FRET-based endonuclease assay 150 Hypothetical Data
Cmpd-A APE1 FRET-based endonuclease assay 306 [1]

| Olaparib | PARP1 | Enzyme inhibition assay | 5 | Public Data |

In Vivo Validation: A Xenograft Model of Glioblastoma

The central objective is to determine if Cmpd-X can significantly enhance the anti-tumor activity of temozolomide (TMZ) in vivo.

Rationale for Model Selection

We selected a human glioblastoma (U87-MG) subcutaneous xenograft model in athymic nude mice. The rationale is threefold:

  • Clinical Relevance: Glioblastoma is an aggressive brain cancer where TMZ is the standard-of-care alkylating agent. Resistance, often mediated by DNA repair, is a major clinical challenge.

  • Model Robustness: The U87-MG cell line forms reliable, measurable subcutaneous tumors, which is ideal for assessing tumor growth inhibition (TGI) as a primary efficacy endpoint.

  • Chemosensitization Precedent: This model is widely used to test agents that sensitize tumors to TMZ.

Experimental Design & Workflow

The study is designed to assess efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety.

Experimental_Workflow cluster_workflow In Vivo Study Workflow cluster_treatment 5. Treatment Cycle (21 days) Acclimation 1. Animal Acclimation (Athymic Nude Mice, 7 days) Implantation 2. Tumor Implantation (U87-MG cells, subcutaneous) Acclimation->Implantation Staging 3. Tumor Staging (Wait for tumors ~100-150 mm³) Implantation->Staging Randomization 4. Randomization into Treatment Groups (n=10/group) Staging->Randomization Group1 Vehicle Group2 TMZ Group3 Cmpd-X Group4 Cmpd-X + TMZ Group5 Cmpd-A + TMZ Group6 Olaparib + TMZ Monitoring 6. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) Termination 7. Study Termination & Sample Collection (Blood for PK, Tumors for PD) Monitoring->Termination

Caption: Step-by-step workflow for the in vivo chemosensitization study.

Detailed Experimental Protocols

Trustworthy data originates from meticulously executed and well-controlled protocols.

Xenograft Model and Treatment Protocol
  • Cell Culture: U87-MG cells are cultured in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO₂.

  • Implantation: 5 x 10⁶ viable U87-MG cells in 100 µL of a 1:1 mixture of media and Matrigel are injected subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Staging and Randomization: Tumor growth is monitored three times weekly with digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Dosing Regimen:

    • Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline. Administered orally (PO), once daily (QD).

    • Temozolomide (TMZ): 50 mg/kg, PO, QD for 5 consecutive days (1 cycle).

    • Cmpd-X / Cmpd-A: 50 mg/kg, PO, QD for 21 days.

    • Olaparib: 50 mg/kg, PO, QD for 21 days.

    • For combination arms, the APE1/PARP inhibitors are administered 1-2 hours prior to TMZ to ensure maximal target inhibition at the time of DNA damage.

Pharmacokinetic (PK) Analysis Protocol
  • Study Design: A satellite group of non-tumor-bearing mice (n=3 per time point) is used.

  • Dosing: A single oral dose of Cmpd-X (50 mg/kg) is administered.

  • Sample Collection: Blood samples (~50 µL) are collected via tail vein or retro-orbital sinus at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA-coated tubes.

  • Sample Processing: Plasma is isolated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C.

  • Bioanalysis: Plasma concentrations of Cmpd-X are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) Biomarker Protocol (Comet Assay)

This protocol validates that the drug is inhibiting its target in the tumor tissue.

  • Sample Collection: At 4 hours post-final dose on day 5, tumors are excised from a subset of mice (n=3/group).

  • Single-Cell Suspension: Tumors are minced and digested (e.g., with collagenase/dispase) to obtain a single-cell suspension.

  • Comet Assay (Alkaline): The assay is performed using a commercial kit (e.g., Trevigen CometAssay®). Briefly, cells are embedded in low-melting-point agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions. DNA fragments (indicative of strand breaks and AP sites) migrate out of the nucleus, forming a "comet tail."

  • Imaging and Analysis: Slides are stained with a DNA dye (e.g., SYBR Gold) and imaged via fluorescence microscopy. The percentage of DNA in the comet tail is quantified using image analysis software. A significant increase in tail DNA in the Cmpd-X + TMZ group compared to the TMZ-only group indicates successful PD modulation.

Comparative Data Analysis

The following tables present hypothetical but realistic data to illustrate the decision-making process.

Table 2: Comparative Efficacy - Tumor Growth Inhibition (TGI)

Treatment Group Mean Tumor Volume (mm³) at Day 21 % TGI* P-value vs. TMZ
Vehicle 1540 ± 210 - -
TMZ (50 mg/kg) 895 ± 155 41.9% -
Cmpd-X (50 mg/kg) 1410 ± 190 8.4% (monotherapy) -
Cmpd-X + TMZ 315 ± 95 79.5% < 0.001
Cmpd-A + TMZ 480 ± 110 69.5% < 0.01
Olaparib + TMZ 350 ± 105 77.3% < 0.001

*TGI is calculated relative to the vehicle control group.

Table 3: Comparative Pharmacokinetics (Single Oral Dose, 50 mg/kg)

Compound Cₘₐₓ (ng/mL) Tₘₐₓ (hr) AUC₀₋₂₄ (ng·hr/mL) t₁/₂ (hr)
Cmpd-X 1850 2.0 12500 6.5
Cmpd-A 1100 1.5 6800 4.2

| Olaparib | 2500 | 2.0 | 15800 | 7.1 |

Table 4: Comparative Safety & Tolerability

Treatment Group Max Mean Body Weight Loss Treatment-Related Mortalities Notable Clinical Signs
Vehicle -1.5% 0/10 None
TMZ -8.5% 0/10 Mild lethargy on dosing days
Cmpd-X + TMZ -10.2% 0/10 Mild/moderate lethargy
Cmpd-A + TMZ -14.5% 1/10 Moderate lethargy, ruffled fur

| Olaparib + TMZ | -9.8% | 0/10 | Mild lethargy |

Discussion & Conclusion

The primary goal of this in vivo study was to validate the bioactivity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (Cmpd-X) as a chemosensitizing agent.

  • Efficacy: The hypothetical data clearly demonstrates that Cmpd-X provides a significant efficacy enhancement to TMZ, achieving a TGI of 79.5%. This was superior to the parent compound Cmpd-A (69.5%) and comparable to the clinically validated comparator, Olaparib (77.3%). The PD data (not tabled) would be expected to show a corresponding increase in DNA damage markers in the Cmpd-X + TMZ group, confirming the on-target mechanism.

  • Pharmacokinetics: The addition of the 4-methyl group appears to have successfully improved the PK profile. Cmpd-X exhibits a higher peak concentration (Cₘₐₓ) and nearly double the total exposure (AUC) compared to its parent compound, Cmpd-A. This improved exposure likely contributes to its enhanced efficacy.

  • Safety: Cmpd-X demonstrated a more favorable safety profile than Cmpd-A when combined with TMZ, with less body weight loss and no treatment-related mortalities. Its tolerability was on par with the Olaparib combination.

Decision_Matrix cluster_decision Lead Candidate Selection Logic Efficacy Superior Efficacy? (TGI > 75%) PK Improved PK Profile? (High AUC, Oral Bioavailability) Efficacy->PK Yes Deprioritize Deprioritize: Cmpd-A Efficacy->Deprioritize No Safety Acceptable Safety? (BW Loss < 15%, No Mortalities) PK->Safety Yes Backup Backup Candidate: Olaparib (Mechanism) PK->Backup No Lead_Candidate Lead Candidate: Cmpd-X Safety->Lead_Candidate Yes Safety->Backup No CmpdX Cmpd-X CmpdX->Efficacy Yes CmpdA Cmpd-A CmpdA->Efficacy No Olaparib Olaparib (Benchmark) Olaparib->Efficacy Yes

Caption: Decision matrix for selecting a lead candidate based on comparative in vivo data.

References

  • Zou, G., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. [Link]

  • Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry, 40(6), 841-850. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1676. [Link]

  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(5), 621-630. [Link]

  • Al-Ostath, O. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5671. [Link]

  • Al-Ostath, O. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]

  • Bie, J., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. [Link]

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Validation

A Comparative Guide to 4-Methyl-7-nitro-1H-indole-2-carboxylic acid and 7-nitro-1H-indole-2-carboxylic acid for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, indole-2-carboxylic acid derivatives have emerged as a versatile scaffold, yielding inhibitors for a range of therapeutic targets. Among these, 7-nitro-1H-indole-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, indole-2-carboxylic acid derivatives have emerged as a versatile scaffold, yielding inhibitors for a range of therapeutic targets. Among these, 7-nitro-1H-indole-2-carboxylic acid has been identified as a valuable compound with notable biological activities. This guide provides a detailed comparison between 7-nitro-1H-indole-2-carboxylic acid and its hypothetical methylated analog, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. While extensive experimental data exists for the former, the latter represents a novel chemical entity whose properties are predicted based on established structure-activity relationships (SAR) of indole derivatives. This document is intended to serve as a resource for researchers in medicinal chemistry and drug development, offering both established data and a theoretical framework to guide future investigations.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies. The addition of functional groups, such as nitro and methyl moieties, can profoundly influence the physicochemical properties and biological activity of the indole scaffold, offering a rich avenue for lead optimization.

This guide focuses on two specific derivatives: the known inhibitor 7-nitro-1H-indole-2-carboxylic acid and the novel, yet-to-be-synthesized 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. We will explore their chemical structures, physicochemical properties, and known or predicted biological activities, with a focus on their potential as enzyme inhibitors.

Molecular Structure and Physicochemical Properties: A Comparative Analysis

The fundamental difference between the two molecules lies in the presence of a methyl group at the C4 position of the indole ring in 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. This seemingly minor structural change can have significant implications for the molecule's properties and its interaction with biological targets.

Caption: Chemical structures of 7-nitro-1H-indole-2-carboxylic acid and 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Table 1: Comparison of Physicochemical Properties

Property7-nitro-1H-indole-2-carboxylic acid4-Methyl-7-nitro-1H-indole-2-carboxylic acid (Predicted)
Molecular Formula C₉H₆N₂O₄[1]C₁₀H₈N₂O₄
Molecular Weight 206.15 g/mol [1]220.18 g/mol
Melting Point 260-261 °C[1]Likely lower due to potential disruption of crystal packing by the methyl group.
pKa 4.03 ± 0.30 (Predicted)[1]Similar to the parent compound, with a slight potential increase due to the electron-donating nature of the methyl group.
Solubility Soluble in DMSO[1]Expected to have increased lipophilicity and potentially lower aqueous solubility.
Appearance Brown powder[2]Likely a solid, color to be determined.

The introduction of a methyl group at the C4 position is anticipated to increase the lipophilicity of the molecule. This could enhance membrane permeability, potentially leading to better cell-based activity, but may also decrease aqueous solubility. The electron-donating nature of the methyl group could subtly influence the electronic distribution within the indole ring, which might affect target binding.

Biological Activity: Known vs. Predicted

7-nitro-1H-indole-2-carboxylic acid has been identified as a versatile inhibitor of several enzymes, demonstrating its potential in various therapeutic areas.

Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibition

7-Nitro-1H-indole-2-carboxylic acid is a potent and selective inhibitor of APE1, an essential enzyme in the DNA base excision repair (BER) pathway.[1] It inhibits the AP endonuclease, 3''-phosphodiesterase, and 3''-phosphatase activities of APE1 at low micromolar concentrations.[1] This inhibition can sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination cancer therapy.

Predicted Activity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid: The addition of a methyl group at the C4 position could have several effects on APE1 inhibition. The increased lipophilicity might enhance binding to a hydrophobic pocket within the enzyme. However, the steric bulk of the methyl group could also hinder optimal binding if the binding site is sterically constrained. Experimental validation is necessary to determine the precise impact of this modification.

Fructose-1,6-bisphosphatase (FBPase) Inhibition

Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis.[3][] Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. Structure-activity relationship studies on these derivatives have led to the discovery of potent FBPase inhibitors.[3][]

Predicted Activity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid: The effect of a C4-methyl group on FBPase inhibition would depend on the specific binding mode of this class of inhibitors. If the C4 position is located within a region where steric bulk is tolerated or even beneficial for hydrophobic interactions, an increase in potency could be observed. Conversely, a clash with the protein surface would likely decrease activity.

Checkpoint Kinase 2 (Chk2) Inhibition

A derivative of 7-nitro-1H-indole-2-carboxylic acid has been synthesized and identified as a selective submicromolar inhibitor of Chk2, a key enzyme in the DNA damage response pathway.[] This highlights the adaptability of the 7-nitro-1H-indole-2-carboxylic acid scaffold for developing inhibitors against various kinases.

Predicted Activity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid: The impact of the C4-methyl group on Chk2 inhibition would need to be experimentally determined. Kinase active sites often have specific requirements for ligand size and shape, and the addition of a methyl group could either enhance or disrupt the necessary interactions.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy of these two compounds, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Synthesis of 7-nitro-1H-indole-2-carboxylic acid

A common synthetic route involves the hydrolysis of its methyl ester precursor.[1][5]

Step-by-step Protocol:

  • Dissolve methyl 7-nitro-1H-indole-2-carboxylate in a 1:1 mixture of tetrahydrofuran and water.

  • Add an excess of 1N aqueous sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by TLC.

  • Acidify the reaction mixture with an excess of 6N hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 7-nitro-1H-indole-2-carboxylic acid.[1][5]

A plausible synthetic route for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid would likely start from 3-methyl-2-nitroaniline, following a similar multi-step synthesis involving condensation and cyclization reactions.

G cluster_synthesis General Synthesis Workflow Start Start Precursor Methyl 7-nitro-1H-indole-2-carboxylate Start->Precursor Hydrolysis Hydrolysis (NaOH, THF/H2O) Precursor->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Product 7-nitro-1H-indole-2-carboxylic acid Purification->Product

Caption: General workflow for the synthesis of 7-nitro-1H-indole-2-carboxylic acid.

APE1 Inhibition Assay (Fluorescence-Based)

This assay measures the endonuclease activity of APE1 on a fluorogenic substrate.

Step-by-step Protocol:

  • Substrate Preparation: Utilize a double-stranded DNA substrate containing a tetrahydrofuran (THF) abasic site mimic, with a fluorophore (e.g., TAMRA) on one end and a quencher (e.g., BHQ-2) on the other.[6]

  • Reaction Setup: In a 1536-well plate, dispense purified APE1 enzyme.

  • Compound Addition: Add the test compounds (7-nitro-1H-indole-2-carboxylic acid and 4-Methyl-7-nitro-1H-indole-2-carboxylic acid) at various concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).[6]

  • Initiate Reaction: Add the fluorogenic APE1 substrate to all wells.

  • Fluorescence Reading: Measure the increase in fluorescence intensity over time using a plate reader. APE1 cleavage of the substrate separates the fluorophore and quencher, resulting in a signal increase.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values for each compound.

G cluster_assay APE1 Inhibition Assay Workflow Start Start Dispense_Enzyme Dispense APE1 Enzyme Start->Dispense_Enzyme Add_Compound Add Test Compound Dispense_Enzyme->Add_Compound Pre-incubation Pre-incubate Add_Compound->Pre-incubation Add_Substrate Add Fluorogenic Substrate Pre-incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Sources

Comparative

A Comparative Efficacy Analysis of Indole-2-Carboxylic Acid Derivatives: Focusing on the 7-Nitro Scaffold and the Potential Influence of 4-Methyl Substitution

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous approved drugs and investigational agents.[1][2][] Its inherent versatility allows for a wide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous approved drugs and investigational agents.[1][2][] Its inherent versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][] Within this broad class, indole-2-carboxylic acids have emerged as a particularly fruitful area of research, with derivatives showing promise as potent enzyme inhibitors.[1][4][5] This guide provides a comparative analysis of the efficacy of 7-nitro-1H-indole-2-carboxylic acid and its derivatives, with a forward-looking perspective on the potential impact of 4-methyl substitution, a modification yet to be extensively explored in the public domain.

While direct experimental efficacy data for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is not currently available in peer-reviewed literature, this guide will establish a robust framework for its potential evaluation. We will achieve this by examining the well-documented activities of the parent compound, 7-nitro-1H-indole-2-carboxylic acid, and other closely related analogues. By synthesizing existing data and applying established principles of medicinal chemistry, we can project a reasoned hypothesis for the efficacy profile of this novel derivative.

The Significance of the 7-Nitro-1H-indole-2-carboxylic Acid Scaffold

The introduction of a nitro group at the 7-position of the indole-2-carboxylic acid core has been shown to confer significant and specific biological activities. This substitution pattern has been a key feature in the development of inhibitors for several important therapeutic targets.

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

A notable study identified a series of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis.[5][6] Dysregulation of FBPase is implicated in type 2 diabetes, making it an attractive target for therapeutic intervention. In this context, one of the most potent inhibitors identified was a derivative of 7-nitro-1H-indole-2-carboxylic acid, compound 3.9, which exhibited an IC50 of 0.99 μM.[5][6] This demonstrates the potential of the 7-nitroindole-2-carboxylic acid scaffold in the development of novel anti-diabetic agents.

Inhibition of Checkpoint Kinase 2 (Chk2) and Apurinic/Apyrimidinic Endonuclease 1 (APE1)

Beyond metabolic diseases, 7-nitro-1H-indole-2-carboxylic acid has been investigated for its role in cancer therapy. It has been identified as a selective submicromolar inhibitor of Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway.[] Furthermore, it is a potent and selective inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1), another key enzyme in DNA repair, with an IC50 value of approximately 3 μM.[7] The inhibition of these DNA repair pathways can sensitize cancer cells to traditional therapies like chemotherapy and radiation.

The Potential Impact of 4-Methyl Substitution: A Structure-Activity Relationship (SAR) Perspective

While experimental data for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is absent, we can infer its potential activity based on established structure-activity relationships of substituted indoles. The introduction of a methyl group at the 4-position of the indole ring can influence the compound's properties in several ways:

  • Steric Effects: The methyl group can introduce steric hindrance, potentially altering the binding affinity and selectivity for its target enzyme. Depending on the topology of the binding pocket, this could either enhance or diminish its inhibitory activity.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly modify the electronic distribution of the indole ring system. This could influence hydrogen bonding interactions and the overall binding energy.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can affect its solubility, cell permeability, and metabolic stability, all of which are critical factors in its overall efficacy.

A study on the structure-activity relationships of 4-substituted 7-nitro-1H-indole-2-carboxylic acid derivatives as FBPase inhibitors explored a range of substituents at the 4-position, though it did not include a methyl group.[6] This highlights the need for further investigation into the effects of small alkyl substitutions at this position.

Comparative Efficacy of Other Indole-2-Carboxylic Acid Derivatives

To provide a broader context for the potential efficacy of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, it is instructive to compare the performance of other indole-2-carboxylic acid derivatives against various therapeutic targets.

Compound ClassTargetKey FindingsReference
6-acetamido-indole-2-carboxylic acid derivativesIDO1/TDOPotent dual inhibitors with IC50 values in the low micromolar range. Compound 9o-1 had an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO.[1]
Substituted indole-2-carboxylic acid derivativesHIV-1 IntegraseA series of derivatives showed marked inhibitory effects, with compound 17a having an IC50 value of 3.11 μM.[8]

This data underscores the versatility of the indole-2-carboxylic acid scaffold and suggests that with appropriate substitutions, it can be tailored to inhibit a wide range of enzymes with high potency.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key assays are provided below.

Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This assay determines the inhibitory activity of a compound against FBPase by measuring the rate of fructose-6-phosphate production.

Workflow:

FBPase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound Incubation Incubate compound, enzyme, and substrate Compound_Prep->Incubation Enzyme_Prep Prepare FBPase enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare Fructose-1,6- bisphosphate solution Substrate_Prep->Incubation Quench Stop reaction Incubation->Quench Detection Measure Fructose-6-Phosphate (e.g., colorimetric or fluorometric method) Quench->Detection IC50_Calc Calculate IC50 value Detection->IC50_Calc

Caption: Workflow for FBPase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Reaction Mixture: In a 96-well plate, add the test compound, FBPase enzyme, and the substrate (fructose-1,6-bisphosphate).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: Measure the amount of fructose-6-phosphate produced using a suitable detection method, such as a colorimetric assay involving the conversion of NADP+ to NADPH.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 7-nitro-1H-indole-2-carboxylic acid scaffold has proven to be a valuable starting point for the development of potent inhibitors of various therapeutic targets, including FBPase, Chk2, and APE1. While the specific efficacy of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid remains to be determined through direct experimental evaluation, the principles of medicinal chemistry and the available data on related compounds suggest that it holds significant potential.

The introduction of a 4-methyl group could modulate the steric, electronic, and lipophilic properties of the molecule, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties. Future research should focus on the synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid and its evaluation in a panel of relevant biological assays. Such studies will be crucial in elucidating the precise impact of this substitution and in determining the therapeutic potential of this novel compound. The detailed experimental protocols provided in this guide offer a clear roadmap for these future investigations.

References

  • Bie, J., Liu, S., Zhou, J., Xu, B., & Shen, Z. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862. [Link]

  • Pidugu, L. S., et al. (2023). Characterizing inhibitors of human AP endonuclease 1. bioRxiv. [Link]

  • Bie, J., Liu, S., Zhou, J., Xu, B., & Shen, Z. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. PubMed. [Link]

  • Wang, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]

  • Mo, X., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]

  • de Souza, M. V. N., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 17(15), e202200213. [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(10), 7195-7212. [Link]

  • Matrix Fine Chemicals. (n.d.). 7-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS 6960-45-8. [Link]

  • Google Patents. (n.d.). US10414732B2 - Polymorphic compounds and uses thereof.
  • de Oliveira, A. M., et al. (2022). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 27(19), 6527. [Link]

  • Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4146-4150. [Link]

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Validation

A Guide to the Cross-Validation of Experimental Results for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. Recognizing the nascent state of research on this specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. Recognizing the nascent state of research on this specific molecule, we present a robust, self-validating experimental workflow. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol not only for generating initial data but also for ensuring its reproducibility and reliability through rigorous cross-validation. We will draw comparisons with its close analog, 7-Nitro-1H-indole-2-carboxylic acid, and other relevant indole derivatives to contextualize the potential significance of this compound.

Introduction: The Case for a Novel Nitroindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Derivatives of nitroindole, such as 7-Nitro-1H-indole-2-carboxylic acid, have demonstrated compelling biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects, often attributed to the inhibition of critical cellular targets like Apurinic/Apyrimidinic Endonuclease-1 (APE1), a key enzyme in DNA base excision repair.[] The introduction of a methyl group at the 4-position of this scaffold, creating 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, presents an intriguing chemical modification. This substitution may modulate the compound's electronic properties, lipophilicity, and steric profile, potentially leading to altered target affinity, selectivity, and pharmacokinetic properties.

This guide will first outline a proposed synthetic route and a comprehensive analytical characterization plan. Subsequently, we will detail a strategy for assessing its biological activity, focusing on its potential as an anticancer agent. The cornerstone of this guide is a detailed protocol for the cross-validation of both the analytical and biological experimental results, ensuring the generation of high-quality, reproducible data essential for advancing a novel compound through the drug discovery pipeline.

Synthesis and Analytical Characterization

A robust and reproducible synthesis is the foundation of any meaningful experimental investigation. The proposed synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is adapted from established methods for related indole-2-carboxylic acids.

Proposed Synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

The synthesis can be envisioned as a multi-step process starting from commercially available 3-methyl-6-nitrotoluene. A plausible synthetic route involves the condensation with an oxalate ester followed by reductive cyclization.

Experimental Protocol: Synthesis

  • Condensation: To a solution of sodium ethoxide in ethanol, add 3-methyl-6-nitrotoluene followed by diethyl oxalate. The reaction mixture is stirred at reflux for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Cyclization: The resulting intermediate is then subjected to acidic hydrolysis to yield the corresponding pyruvic acid derivative. This is followed by a reductive cyclization using a reducing agent such as sodium dithionite or catalytic hydrogenation to form the indole ring.

  • Saponification: The resulting ester is saponified using a base such as potassium hydroxide in an aqueous alcoholic solution to yield the desired 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.[3]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final compound with high purity.

Synthesis_Workflow A 3-methyl-6-nitrotoluene B Condensation with Diethyl Oxalate A->B C Intermediate Pyruvic Acid Derivative B->C D Reductive Cyclization C->D E Ester Intermediate D->E F Saponification E->F G 4-Methyl-7-nitro-1H-indole- 2-carboxylic acid F->G

Caption: Proposed synthetic workflow for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Analytical Characterization and Validation

The identity and purity of the synthesized compound must be unequivocally established. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing characteristic shifts for the indole ring protons, the methyl group, and the carboxylic acid proton.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural confirmation.[4]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single sharp peak should be observed, with purity typically >98% as determined by peak area.[5]
Melting Point Physical characterization and purity indicator.A sharp melting point range indicates high purity.

Biological Activity Assessment: A Proposed Framework

Given the known anticancer properties of related nitroindoles, a logical starting point for the biological evaluation of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is to assess its in vitro cytotoxicity and its potential to inhibit APE1.

In Vitro Cytotoxicity Screening

Experimental Protocol: MTT Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[6]

  • Compound Treatment: Cells are treated with a range of concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (e.g., 0.1 to 100 µM) for 48-72 hours.[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

APE1 Endonuclease Activity Inhibition Assay

The ability of the compound to inhibit the DNA repair function of APE1 can be assessed using a fluorescence-based assay.

Experimental Protocol: APE1 Inhibition Assay

  • Assay Principle: A dual-labeled DNA oligonucleotide substrate containing a fluorescent reporter (e.g., FAM) and a quencher (e.g., DABCYL) with an abasic site mimic (e.g., THF) is used. In the intact state, the quencher suppresses the fluorescence. Upon cleavage of the abasic site by APE1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.[7]

  • Reaction Mixture: Recombinant human APE1 enzyme is incubated with the fluorescently labeled DNA substrate in the presence of varying concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

  • Fluorescence Monitoring: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value for APE1 inhibition is calculated.

APE1_Inhibition_Pathway A Damaged DNA (Abasic Site) B APE1 A->B recognizes C DNA Strand Break B->C cleaves D Base Excision Repair C->D E Genomic Integrity D->E F 4-Methyl-7-nitro-1H-indole- 2-carboxylic acid F->B inhibits

Caption: Inhibition of the APE1-mediated DNA repair pathway.

Cross-Validation of Experimental Results

Cross-validation is a critical process to ensure that experimental data is reliable and reproducible, a cornerstone of scientific integrity. This involves comparing data from different analytical methods or from the same method performed in different laboratories.[8]

Cross-Validation of the Analytical HPLC Method

This protocol outlines the cross-validation of the HPLC method for the quantification of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid between two hypothetical laboratories (Lab A and Lab B).

Experimental Protocol: HPLC Cross-Validation

  • Method Transfer: A detailed, validated HPLC method protocol from Lab A is transferred to Lab B. This includes information on the column, mobile phase composition, flow rate, injection volume, and detector wavelength.

  • Sample Exchange: Lab A prepares a set of quality control (QC) samples at low, medium, and high concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid in a relevant matrix. These samples are shipped to Lab B.

  • Analysis: Both laboratories analyze the QC samples in triplicate on three separate occasions.

  • Data Comparison: The results (mean concentration, standard deviation, and coefficient of variation) from both labs are compared.

Acceptance Criteria:

  • The difference in the mean values obtained by the two laboratories for each QC level should not exceed 15%.

  • The precision (coefficient of variation) at each QC level should not exceed 15% in both laboratories.

QC LevelLab A (µg/mL)Lab B (µg/mL)% DifferencePass/Fail
Low10.2 ± 0.89.8 ± 0.9-3.9%Pass
Medium51.5 ± 2.149.9 ± 2.5-3.1%Pass
High98.7 ± 4.5103.2 ± 5.1+4.6%Pass

Hypothetical data for illustrative purposes.

Cross_Validation_Workflow A Lab A: Develops & Validates HPLC Method B Method Transfer to Lab B A->B C Lab A Prepares QC Samples A->C D Sample Exchange C->D E Lab A Analyzes QC Samples D->E F Lab B Analyzes QC Samples D->F G Data Comparison E->G F->G H Acceptance Criteria Met? G->H I Method is Cross-Validated H->I Yes J Investigate & Remediate H->J No

Caption: Workflow for analytical method cross-validation between two laboratories.

Cross-Validation of Biological Data

To ensure the biological data is not an artifact of a specific experimental setup, it is crucial to demonstrate its reproducibility. This can be achieved by repeating the experiments on different days with different batches of reagents and, ideally, by having the key experiments independently replicated in a second laboratory. The same principles of comparing mean values and assessing variability apply.

Comparative Analysis with Alternative Compounds

The therapeutic potential of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can be benchmarked against its non-methylated counterpart and other known anticancer indole derivatives.

CompoundTarget(s)In Vitro Activity (IC50)Reference
4-Methyl-7-nitro-1H-indole-2-carboxylic acid Hypothesized: APE1To be determinedThis Guide
7-Nitro-1H-indole-2-carboxylic acid APE1, Chk2APE1 IC50 ≈ 3 µM[]
Indole Derivative (Fused Indole) Tubulin Polymerization22-31 nM (MCF-7, A549)[6]
Indole Derivative (Arylthioindole) Apoptosis Induction110-180 nM (MCF-7, A549)[6]
5-Nitroindole Derivatives c-Myc G-QuadruplexInduces cell cycle arrest[9]

This comparative table highlights the diverse mechanisms through which indole derivatives exert their anticancer effects and provides a framework for interpreting the experimental results obtained for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for the synthesis, characterization, biological evaluation, and cross-validation of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. By adhering to the detailed protocols and principles of cross-validation outlined herein, researchers can generate high-quality, reliable, and reproducible data. This is not merely a procedural checklist but a foundational strategy for ensuring the scientific integrity of the experimental results. The proposed workflow, from initial synthesis to comparative biological assessment, will enable a thorough investigation of this novel compound and a clear understanding of its potential as a therapeutic agent.

References

  • Bie, J., Liu, S., Zhou, J., Xu, B., & Shen, Z. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(6), 1850-1862.
  • Bellavita, R., et al. (2022).
  • Esqueda, A., Mohammed, M. Z., Madhusudan, S., & Neamati, N. (2012). Purification and specific assays for measuring APE-1 endonuclease activity. Methods in Molecular Biology, 928, 161-174.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • ChemMedChem. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1655.
  • Frontiers. (2019). Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms. Frontiers in Immunology, 10, 223.
  • ResearchGate. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
  • MDPI. (2021). Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression. International Journal of Molecular Sciences, 22(16), 8871.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439.
  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc.
  • PubMed Central. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114104.
  • Baghdad Science Journal. (2019). Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. Baghdad Science Journal, 16(1).
  • PubMed Central. (2011). Small molecule inhibitors of DNA repair nuclease activities of APE1. ACS Chemical Biology, 6(8), 805-813.
  • National Institutes of Health. (2021). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data.
  • PubMed Central. (2022). New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types. Redox Biology, 54, 102373.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 331-336.
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  • PubMed Central. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1655.

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Comparative

A Comparative Benchmarking Guide to 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid as a Novel Phosphoinositide 3-Kinase (PI3K) Inhibitor

This guide provides an in-depth, objective comparison of the novel compound, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, against established inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the novel compound, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, against established inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. We will explore the rationale behind the experimental design, present detailed protocols for robust characterization, and analyze comparative data to position this new chemical entity within the landscape of current PI3K-targeted therapies.

Introduction: The Rationale for Targeting the PI3K Pathway

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K enzymes.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This event orchestrates the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

Dysregulation of the PI3K pathway is one of the most frequent occurrences in human cancers, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[3][4] This aberrant, sustained signaling allows cancer cells to survive and multiply uncontrollably.[1] Consequently, targeting PI3K has become a cornerstone of modern oncology drug development, leading to the approval of several inhibitors.[5][6]

These inhibitors are broadly classified into pan-PI3K inhibitors, which target multiple Class I isoforms (α, β, γ, δ), and isoform-selective inhibitors, which offer the potential for improved therapeutic windows by targeting the specific isoforms driving a particular malignancy.[7][8] This guide presents a hypothetical, yet scientifically rigorous, benchmarking study of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (termed 'MNICA' for this guide) as a potential PI3K inhibitor. MNICA will be evaluated against a panel of known inhibitors to ascertain its potency, selectivity, and cellular efficacy.

The Comparative Panel: Benchmarking Against Known Standards

To provide a comprehensive performance context for MNICA, we have selected a panel of well-characterized PI3K inhibitors representing different selectivity profiles. The choice of these specific comparators allows for a multi-dimensional assessment of MNICA's activity.

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor .[8] It serves as a benchmark for broad-spectrum PI3K inhibition, providing a reference for the maximum achievable pathway suppression across all primary isoforms.

  • Alpelisib (BYL719): An isoform-selective inhibitor that specifically targets the p110α subunit (PI3Kα).[2][4] Its inclusion is critical for determining if MNICA shares a similar selectivity profile, which is particularly relevant for treating PIK3CA-mutant solid tumors.

  • Idelalisib (CAL-101): The first-in-class, FDA-approved isoform-selective inhibitor of p110δ (PI3Kδ).[7][9] This compound is a key benchmark for activity in hematological malignancies and helps to assess the delta-isoform specificity of MNICA.

Experimental Design & Methodologies

The following section details the step-by-step protocols used to generate the comparative data. The experimental workflow is designed to move from a direct biochemical assessment of enzyme inhibition to a more physiologically relevant cell-based context.

G cluster_0 Benchmarking Workflow A Biochemical Assay: ADP-Glo™ Kinase Assay B Cell-Based Assay: Western Blot for p-AKT (Ser473) A->B Confirms Cellular Target Engagement C Functional Cellular Assay: Crystal Violet Proliferation Assay B->C Links Target Inhibition to Phenotypic Outcome G cluster_0 Inhibitor Logic MNICA MNICA PI3Ka PI3Kα Inhibition (Biochemical Potency) MNICA->PI3Ka Shows high potency pAKT p-AKT Reduction (Cellular Target Engagement) PI3Ka->pAKT Leads to Proliferation Growth Inhibition (Functional Outcome) pAKT->Proliferation Results in

Caption: Logical flow from biochemical potency to cellular effect.

Our hypothetical results position 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (MNICA) as a potent and selective inhibitor of the PI3Kα isoform. The biochemical data in Table 1 shows an IC50 of 8.5 nM against PI3Kα, which is comparable to the established α-selective inhibitor, Alpelisib (4.6 nM). Importantly, MNICA demonstrates significant selectivity, with IC50 values against the β, γ, and δ isoforms being over 10-fold higher, a profile highly desirable for targeting PIK3CA-driven tumors while potentially minimizing off-isoform toxicities. [7][10] The self-validating nature of our experimental design is evident when comparing the biochemical data to the cellular results. The potent inhibition of PI3Kα in the enzymatic assay translates directly to effective inhibition of AKT phosphorylation in the MCF-7 cell line (Table 2), which is known to be dependent on PI3Kα signaling. The cellular IC50 for p-AKT inhibition (25.1 nM) is consistent with the biochemical potency and confirms that MNICA can effectively penetrate the cell membrane and engage its intracellular target.

Finally, the functional consequence of this pathway inhibition is demonstrated by the potent anti-proliferative effect observed in the crystal violet assay. The GI50 of 65.3 nM establishes a clear link between target engagement and a desired anti-cancer phenotype. The performance of MNICA is highly comparable to Alpelisib across all assays, suggesting it represents a promising new chemical scaffold for this target class. As expected, the PI3Kδ-selective inhibitor, Idelalisib, showed negligible activity in the PI3Kα-driven MCF-7 cell line, validating the isoform-dependency of the chosen cellular model.

Conclusion

This comparative guide demonstrates a comprehensive framework for evaluating a novel kinase inhibitor. Based on this hypothetical dataset, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid emerges as a potent and selective PI3Kα inhibitor with promising cellular activity, warranting further investigation in preclinical models of PIK3CA-mutant cancers. The methodologies presented provide a robust and self-validating system for the characterization of novel therapeutic agents targeting the PI3K pathway.

References

  • In Vitro Anticancer Activity of PI3K Alpha Selective Inhibitor BYL719 in Head and Neck Cancer. (n.d.). Anticancer Research. [Link]

  • Yang, Q., Modi, P., Newcomb, T., Queva, C., & Gandhi, V. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmacologica Sinica. [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols. [Link]

  • Fowler, N. H., Samaniego, F., Jurczak, W., & Jacobs, R. (2017). PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma. Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • Definition of PI3K delta inhibitor SHC014748M. (n.d.). National Cancer Institute. [Link]

  • Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia. [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com. [Link]

  • Examples of isoform-specific PI3K inhibitors approved for clinical use... (n.d.). ResearchGate. [Link]

  • Bosch, A., & Baselga, J. (2023). A New Wave of PI3Kα Inhibitors. Cancer Discovery. [Link]

  • Targeting PI3K: A New Generation of Agents Emerges. (2013). OncLive. [Link]

  • Vasan, N., Razavi, P., Johnson, J. L., & Baselga, J. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. [Link]

  • Crystal violet staining for identification of cell growth issues. (n.d.). TPP Techno Plastic Products AG. [Link]

  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. (2024). Cancers. [Link]

  • Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. (2025). BenchSci. [Link]

  • Bheemanaboina, R. R. Y., et al. (2020). Isoform-Selective PI3K Inhibitors for Various Diseases. Current Topics in Medicinal Chemistry. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). International Journal of Molecular Sciences. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2023). Cancers. [Link]

  • Isoform-Selective PI3K Inhibitors for Various Diseases. (2020). Bentham Science. [Link]

  • Western blot analysis for Akt-P at (Ser473) and (Thr308). Western blots... (n.d.). ResearchGate. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). Cell Communication and Signaling. [Link]

  • Figure 3: A) Western blot analysis of phospho-Akt (Ser473) (p-Akt) and... (n.d.). ResearchGate. [Link]

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Validation

A Researcher's Guide to Assessing the Selectivity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical determinant of a compound'...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step. The critical determinant of a compound's therapeutic potential lies in its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and a host of other complications that can derail an otherwise promising therapeutic candidate. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid .

The core scaffold, 7-nitro-1H-indole-2-carboxylic acid, has been identified as an inhibitor of AP Endonuclease 1 (APE1), a key enzyme in the DNA base excision repair pathway.[1][2] Furthermore, related indole derivatives have shown activity against other critical cellular enzymes, including Checkpoint Kinase 2 (Chk2), a central transducer in the DNA damage response pathway, and Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis.[3][4] Given this precedent, a thorough investigation into the selectivity of our 4-methyl substituted derivative is not just prudent, but essential.

This guide will provide a logical, multi-tiered approach to characterizing the selectivity profile of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. We will begin with robust in vitro enzymatic assays to determine its potency against our primary putative targets—APE1, Chk2, and FBPase. We will then expand our investigation to broader selectivity profiling against related enzyme families. Finally, we will delve into cell-based assays to confirm target engagement in a physiologically relevant context and to assess the compound's ultimate cellular selectivity. Throughout this process, we will emphasize the causality behind our experimental choices, ensuring a self-validating and scientifically rigorous assessment.

I. Foundational Assessment: In Vitro Enzymatic Inhibition

The initial step in characterizing a new inhibitor is to determine its potency against its putative targets in a controlled, purified system. This allows for a direct measurement of the compound's inhibitory activity without the complexities of a cellular environment. We will employ specific assays for APE1, Chk2, and FBPase, comparing the inhibitory activity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid with that of known selective inhibitors.

A. Target 1: AP Endonuclease 1 (APE1) - A Key Player in DNA Repair

APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for incising the phosphodiester backbone at apurinic/apyrimidinic (AP) sites in DNA.[5] Inhibition of APE1 can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic target.[1]

This assay utilizes a molecular beacon—a hairpin-forming oligonucleotide with a fluorophore and a quencher at opposite ends. The hairpin contains a single AP site. Cleavage of the AP site by APE1 linearizes the beacon, separating the fluorophore and quencher and resulting in a quantifiable increase in fluorescence.

Materials:

  • Recombinant human APE1 protein

  • Fluorescent molecular beacon substrate (e.g., with a 5'-FAM and 3'-DABCYL modification and a central tetrahydrofuran [THF] abasic site mimic)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (Test Compound)

  • Myricetin (Positive Control Inhibitor)[6]

  • DMSO (Vehicle Control)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and Myricetin in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 96-well plate, add 2 µL of the compound dilutions. For controls, add 2 µL of DMSO.

  • Add 88 µL of a master mix containing assay buffer, recombinant APE1 (final concentration ~0.5 nM), and the molecular beacon substrate (final concentration ~50 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) using a microplate reader.

  • Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

B. Target 2: Checkpoint Kinase 2 (Chk2) - A Guardian of the Genome

Chk2 is a serine/threonine kinase that plays a pivotal role in the DNA damage response, leading to cell cycle arrest, DNA repair, or apoptosis.[7] Selective Chk2 inhibitors are sought after for their potential to sensitize cancer cells to chemotherapy and radiation.[3]

This commercially available assay (Promega) measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[6]

Materials:

  • Recombinant human Chk2 kinase

  • Chk2tide substrate (a synthetic peptide substrate for Chk2)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (Test Compound)

  • CCT241533 (Positive Control Inhibitor)[3]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of the test compound and CCT241533 in kinase assay buffer.

  • To a 96-well plate, add 5 µL of the compound dilutions.

  • Add 10 µL of a solution containing Chk2 enzyme and Chk2tide substrate in kinase assay buffer.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration at the Km for ATP of Chk2).

  • Incubate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure luminescence using a microplate reader.

  • Calculate percent inhibition and determine the IC50 value.

C. Target 3: Fructose-1,6-bisphosphatase (FBPase) - A Metabolic Gatekeeper

FBPase is a key regulatory enzyme in the gluconeogenesis pathway. Its inhibition is a therapeutic strategy for type 2 diabetes by reducing excessive hepatic glucose production.[4]

This assay measures the production of fructose-6-phosphate (F6P) from the FBPase-catalyzed hydrolysis of fructose-1,6-bisphosphate. The F6P is then used in a coupled enzyme reaction that leads to the formation of a colored product, which can be measured spectrophotometrically.

Materials:

  • Recombinant human FBPase

  • Fructose-1,6-bisphosphate (substrate)

  • FBPase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

  • Coupled enzyme mix (containing phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+)

  • WST-1 (or similar tetrazolium salt that is reduced to a formazan dye)

  • 4-Methyl-7-nitro-1H-indole-2-carboxylic acid (Test Compound)

  • CS-917 (MB06322) (Positive Control Inhibitor)[8]

  • 96-well clear microplates

Procedure:

  • Prepare serial dilutions of the test compound and CS-917 in FBPase assay buffer.

  • In a 96-well plate, add 10 µL of the compound dilutions.

  • Add 40 µL of recombinant FBPase to each well.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of a master mix containing the FBP substrate and the coupled enzyme mix.

  • Incubate at 37°C for 30-60 minutes.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate percent inhibition and determine the IC50 value.

II. Broadening the Horizon: Selectivity Profiling

After determining the on-target potency of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, the next crucial step is to assess its selectivity. This involves screening the compound against a panel of related enzymes to identify potential off-target interactions.

G

A. Kinase Selectivity Panel

Given that one of the putative targets is Chk2, it is imperative to screen our compound against a broad panel of other kinases. Many kinase inhibitors exhibit off-target effects due to the conserved nature of the ATP-binding pocket. Commercial services offer screening against large panels of kinases (e.g., Eurofins DiscoverX, Reaction Biology).

Experimental Rationale: A primary screen is typically conducted at a single high concentration of the test compound (e.g., 10 µM). Any kinase showing significant inhibition (e.g., >50%) at this concentration is then subjected to a full dose-response analysis to determine its IC50 value. The selectivity is then expressed as the ratio of the off-target IC50 to the on-target (Chk2) IC50. A selectivity ratio of >100-fold is generally considered a good starting point for a selective inhibitor.

B. Phosphatase and Nuclease Selectivity

Similarly, to assess selectivity against FBPase and APE1, our compound should be tested against a panel of other phosphatases and nucleases, respectively. This is particularly important for identifying potential liabilities and understanding the compound's broader biological effects.

III. The Cellular Context: Target Engagement and Selectivity

In vitro assays, while essential, do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is critical to validate our findings in a cellular context.

G

A. Confirming Target Engagement in Live Cells

Several techniques can be employed to confirm that our compound is binding to its intended target within intact cells.

This assay measures the binding of a test compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same target.[9] A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Experimental Protocol (General Outline for Chk2):

  • HEK293 cells are transiently transfected with a plasmid encoding a Chk2-NanoLuc fusion protein.

  • Transfected cells are plated in a 96-well white plate.

  • Cells are treated with a fluorescent tracer specific for the Chk2 ATP-binding site.

  • Serial dilutions of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid are added to the wells.

  • After a 2-hour incubation, the NanoBRET substrate is added.

  • The BRET signal (ratio of tracer emission to NanoLuc emission) is measured on a luminometer.

  • A decrease in the BRET signal with increasing compound concentration indicates target engagement, from which a cellular IC50 can be derived.

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10] This change in stability can be detected by heating intact cells, lysing them, and quantifying the amount of soluble target protein remaining.

Experimental Protocol (General Outline for APE1):

  • Culture cells (e.g., HCT116) and treat with either vehicle (DMSO) or varying concentrations of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid for 1-2 hours.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble APE1 in the supernatant by Western blotting or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

B. Assessing Cellular Activity and Selectivity

Ultimately, we need to determine if the inhibition of the primary target translates to a cellular phenotype and whether this occurs at concentrations where off-targets are not engaged.

We can assess the functional consequence of Chk2 inhibition by measuring the phosphorylation of a downstream target. For example, in response to DNA damage (e.g., induced by etoposide), Chk2 autophosphorylates at Ser516 and phosphorylates substrates like CDC25A.

Experimental Protocol:

  • Plate a relevant cell line (e.g., U2OS) and treat with serial dilutions of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid for 1 hour.

  • Induce DNA damage by adding etoposide (e.g., 10 µM) for 1-2 hours.

  • Lyse the cells and perform Western blotting to detect phospho-Chk2 (Ser516) and total Chk2.

  • A dose-dependent decrease in Chk2 autophosphorylation indicates cellular inhibition of the kinase.

By comparing the IC50 from the functional cellular assay (e.g., Chk2 phosphorylation) with the concentration at which the compound affects overall cell health (e.g., using an MTS or CellTiter-Glo® assay), we can establish a therapeutic window. A selective compound should inhibit its target at concentrations significantly lower than those causing general cytotoxicity.

G

IV. Data Summary and Interpretation

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Potency of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Target4-Methyl-7-nitro-1H-indole-2-carboxylic acid IC50 (µM)Comparator IC50 (µM)Comparator Compound
APE1Experimental Value~3.0Myricetin
Chk2Experimental Value~0.003CCT241533
FBPaseExperimental ValueValue for active form of CS-917CS-917 (MB06322)
Table 2: Cellular Activity and Selectivity
Assay4-Methyl-7-nitro-1H-indole-2-carboxylic acid IC50/EC50 (µM)Interpretation
NanoBRET (Target Engagement)Experimental ValueDirect binding to target in cells
Chk2 PhosphorylationExperimental ValueFunctional inhibition of target in cells
Cell ViabilityExperimental ValueGeneral cytotoxicity
Selectivity Index (Cell Viability EC50) / (Chk2 Phos. IC50)Therapeutic window

Conclusion

This guide has outlined a rigorous, multi-faceted approach to assessing the selectivity of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. By systematically moving from purified enzyme assays to broad panel screening and finally to cell-based target engagement and functional assays, a researcher can build a comprehensive selectivity profile of the compound. This methodical process is fundamental to establishing the therapeutic potential of any new chemical entity and provides the necessary data to make informed decisions in the drug development pipeline. The ultimate goal is to identify a molecule with a wide therapeutic window, where potent on-target activity is clearly separated from any off-target effects and general cytotoxicity.

References

  • Simeonov, A., et al. (2009). Potent Inhibition of Human AP Endonuclease 1 by Arylstibonic Acids. Nucleic Acids Research, 37(19), 6390–6401. [Link]

  • Zawahir, Z., et al. (2009). Small molecule inhibitors of DNA repair nuclease activities of APE1. Journal of Molecular Biology, 393(4), 827-836. [Link]

  • BPS Bioscience. (n.d.). CHK2 Kinase Assay Kit. Retrieved January 20, 2026, from [Link]

  • Reinhardt, H. C., & Yaffe, M. B. (2014). CHK2 kinase in the DNA damage response and beyond. Journal of Molecular Cell Biology, 6(6), 444–454. [Link]

  • Souto, A. A., et al. (2021). Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells. Cell Death & Differentiation, 28, 1947–1960. [Link]

  • Simeonov, A., et al. (2009). AP Endonuclease 1: Biological updates and advances in activity analysis. DNA Repair, 8(12), 1359-1370. [Link]

  • Anderson, V. E., et al. (2012). CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors. Cancer Research, 72(8 Supplement), 1375-1375. [Link]

  • van Poelje, P. D., & Erion, M. D. (2007). Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes. Current opinion in investigational drugs (London, England : 2000), 8(4), 304–310. [Link]

  • Lountos, G. T., et al. (2011). Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy. Journal of structural biology, 176(2), 292–301. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 55, 411-433. [Link]

  • Erion, M. D., et al. (2005). MB06322 (CS-917): a potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes. Proceedings of the National Academy of Sciences of the United States of America, 102(22), 7970–7975. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved January 20, 2026, from [Link]

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Comparative

The Indole Scaffold: A Privileged Motif in the Design of Potent Enzyme and Protein-Protein Interaction Inhibitors

A Comparative Literature Review for Researchers and Drug Development Professionals The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Literature Review for Researchers and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound pharmacological relevance.[1][2] Its inherent structural features, including a π-electron-rich system and the ability to participate in hydrogen bonding and van der Waals interactions, make it an ideal scaffold for the design of inhibitors targeting a diverse array of biological targets.[3] This guide provides a comparative analysis of indole-based inhibitors, focusing on their performance against key classes of enzymes and protein-protein interactions, supported by experimental data and detailed methodologies for their evaluation. The U.S. Food and Drug Administration (FDA) has approved numerous indole-containing drugs for various clinical conditions, underscoring the therapeutic significance of this privileged scaffold.[1][2][4]

Indole-Based Kinase Inhibitors: Targeting the Engine Room of Cellular Signaling

Protein kinases, critical regulators of numerous cellular processes, have emerged as prominent targets for anticancer therapies.[5] The deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of therapeutic agents.[6] The indole scaffold has been extensively utilized in the design of potent kinase inhibitors, targeting a wide range of kinases including PIM, CDK, TK, AKT, SRC, PI3K, and GSK.[7]

Comparative Performance of Indole-Based Kinase Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the performance of several notable indole-based kinase inhibitors against their respective targets.

Compound/ScaffoldTarget Kinase(s)Reported IC50/Ki ValuesReference
Delgocitinib (6g)JAK1, JAK2, JAK3, TYK2IC50: 2.8 nM, 2.6 nM, 13 nM, 58 nM[6]
4-(3-chloroanilino)quinazoline (5a)EGFRKi: 16 nM, IC50: 40 nM[6]
Compound 5bEGFRIC50: 5 nM[6]
Amuvatinib (5h)EGFR T790M, Del19/T790M, L858R/T790M, EGFR WTIC50: 0.37 nM, 0.21 nM, 0.29 nM, 3.39 nM[6]
PD0183812 (3f)CDK4, CDK6IC50: 8 nM, 13 nM[6]
Compound VII (anilino-indole-based)EGFR, VEGFR-2IC50: 18 nM, 45 nM[8]
Compound VIII (morpholino-indole-based)EGFR, VEGFR-2IC50: 0.007 µM, 1.2 µM[8]
Compound Va (indole-2-carboxamide)EGFRIC50: 71 nM[8]
Compound 67aVEGFR-2IC50: 0.078 µM[9]

Structure-Activity Relationship (SAR) Insights:

The potency and selectivity of indole-based kinase inhibitors are heavily influenced by the nature and position of substituents on the indole ring.[5] For instance, in the development of tyrosine kinase inhibitors, the substitution pattern on the indole scaffold has a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting molecule.[5] Computational studies on indolylindazole-based ITK inhibitors have revealed that both edge-to-face π-π interactions with Phe437 in the ATP binding pocket and the dihedral torsion angle contribute to the inhibitor's potency.[10]

Experimental Workflow: In Vitro Kinase Inhibition Assay

The determination of an inhibitor's IC50 value is a critical step in its preclinical evaluation. A common method is the in vitro kinase activity assay, which can be performed using various detection methods, including luminescence.[11]

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection (Luminescence) cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of indole-based inhibitor add_inhibitor Add inhibitor or DMSO control to wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase reaction mixture (kinase, substrate, ATP) initiate_reaction Initiate reaction by adding substrate/ATP mixture prep_kinase->initiate_reaction add_kinase Add kinase to wells and pre-incubate add_inhibitor->add_kinase add_kinase->initiate_reaction incubate_reaction Incubate at 30°C for 60 minutes initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction incubate_stop Incubate for 40 minutes at room temperature stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate_stop->generate_signal incubate_signal Incubate for 30 minutes at room temperature generate_signal->incubate_signal read_plate Measure luminescence using a plate reader incubate_signal->read_plate plot_data Plot luminescence vs. log(inhibitor concentration) read_plate->plot_data calc_ic50 Fit data to a sigmoidal dose-response curve to determine IC50 plot_data->calc_ic50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the indole-based inhibitor in 100% DMSO and create a serial dilution.[11]

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted inhibitor or a DMSO control to each well. Add the kinase enzyme and pre-incubate to allow for inhibitor binding.[11]

  • Initiation and Incubation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. After incubation, add a kinase detection reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction, generating a luminescent signal.[11][12]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]

Indole-Based Enzyme Inhibitors: Modulating Key Cellular Processes

Beyond kinases, the indole scaffold has proven to be a fertile ground for the development of inhibitors targeting other crucial enzyme families, such as histone deacetylases (HDACs) and topoisomerases. These enzymes play pivotal roles in gene expression, DNA replication, and cell cycle control, making them attractive targets for anticancer drug development.[13][14][15]

Comparative Performance of Indole-Based Enzyme Inhibitors

The following table presents the inhibitory activities of several indole-based compounds against HDACs and topoisomerases.

Compound/ScaffoldTarget Enzyme(s)Reported IC50 ValuesReference
Compound 4o (indole-based hydroxamic acid)HDAC1, HDAC6IC50: 1.16 nM, 2.30 nM[14]
Compound 4k (indole-based hydroxamic acid)HDAC1, HDAC6IC50: 115.20 nM, 5.29 nM[14]
Compound I13 (indole-3-butyric acid derivative)HDAC1, HDAC3, HDAC6IC50: 13.9 nM, 12.1 nM, 7.71 nM[2][16]
GS-2, -3, -4 (pyrazolo[1,5-a]indole derivatives)Topoisomerase IIIC50: 10-30 µM[15]
GS-5 (pyrazolo[1,5-a]indole derivative)Topoisomerase I, Topoisomerase IIIC50: ~10 µM (Topo I), 10-30 µM (Topo II)[15]
Compound 5f (indole derivative of ursolic acid)Topoisomerase IIIC50: 0.56 µM (SMMC-7721 cells), 0.91 µM (HepG2 cells)[17]
Compound 32 (3-methyl-2-phenyl-1H-indole)Topoisomerase IIGI50: 4.4 µM (HeLa), 2.2 µM (A2780), 2.4 µM (MSTO-211H)[18]

Structure-Activity Relationship (SAR) Insights:

For indole-based HDAC inhibitors, the structure-activity relationship is well-defined. For instance, in a series of indole-based hydroxamic acids, a methoxy group at the C-5 position of the indole moiety was found to be crucial for high activity.[13] The nature of the "cap" group, the linker, and the zinc-binding group all contribute to the potency and selectivity of these inhibitors.[19][20] For topoisomerase inhibitors, modifications to the indole scaffold can lead to dual inhibition of both Topoisomerase I and II, as seen with the pyrazolo[1,5-a]indole derivative GS-5, which possesses a hydroxyl group at the C-6 position.[15]

Experimental Workflow: Cell Viability (MTT) Assay

A fundamental experiment to assess the anticancer potential of enzyme inhibitors is the cell viability assay, which measures the cytotoxic or cytostatic effects of a compound on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[21]

G cluster_prep 1. Cell Seeding & Treatment cluster_mtt 2. MTT Incubation cluster_formazan 3. Formazan Solubilization cluster_analysis 4. Data Analysis seed_cells Seed cancer cells in a 96-well plate incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with various concentrations of the indole-based inhibitor incubate_adhesion->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt remove_media Remove the MTT-containing medium incubate_mtt->remove_media add_solvent Add a solubilization solution (e.g., DMSO) to dissolve formazan crystals remove_media->add_solvent shake_plate Shake the plate to ensure complete dissolution add_solvent->shake_plate read_absorbance Measure absorbance at 570 nm using a plate reader shake_plate->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability plot_data Plot cell viability vs. inhibitor concentration to determine IC50 calculate_viability->plot_data

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Culture and Treatment: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight. Treat the cells with a range of concentrations of the indole-based inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to dissolve the formazan crystals.[1]

  • Absorbance Measurement and Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot this against the inhibitor concentration to determine the IC50 value.

Indole-Based Inhibitors of Protein-Protein Interactions: Disrupting Pathogenic Complexes

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases, including cancer.[22] Targeting PPIs with small molecules has historically been challenging due to the large and often flat nature of the interaction surfaces.[22] However, the indole scaffold has emerged as a promising starting point for the design of PPI inhibitors, particularly for targets like the anti-apoptotic protein Bcl-2.

Comparative Performance of Indole-Based Bcl-2 Inhibitors

The Bcl-2 family of proteins are key regulators of apoptosis, and their overexpression can lead to cancer cell survival. Inhibiting the interaction of Bcl-2 with pro-apoptotic proteins is a validated therapeutic strategy.

CompoundTarget PPIReported IC50 Values (ELISA)Reference
Compound U2Bcl-2/BimIC50: 1.2 ± 0.02 µM[12][23][24]
Compound U3Bcl-2/BimIC50: 11.10 ± 0.07 µM[12][23][24]
Gossypol (positive control)Bcl-2/BimIC50: 0.62 ± 0.01 µM[12][23]

Structure-Activity Relationship (SAR) Insights:

Molecular docking studies of indole-based Bcl-2 inhibitors have provided insights into their binding modes. For instance, compound U2 is suggested to form stable interactions with the Bcl-2 binding site through a combination of hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[12][23] The specific substitutions on the indole ring are critical for achieving high-affinity binding to the hydrophobic groove of Bcl-2.

Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[25][26][27] It is widely used to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants of small molecule inhibitors to their protein targets.

G cluster_prep 1. Preparation cluster_binding 2. Binding Analysis cluster_regeneration 3. Surface Regeneration cluster_analysis 4. Data Analysis prep_protein Immobilize target protein (e.g., Bcl-2) onto the sensor chip inject_analyte Inject analyte over the sensor surface at a constant flow rate (Association) prep_protein->inject_analyte prep_inhibitor Prepare a series of concentrations of the indole-based inhibitor (analyte) prep_inhibitor->inject_analyte inject_buffer Inject running buffer to monitor the dissociation of the complex (Dissociation) inject_analyte->inject_buffer inject_regen Inject a regeneration solution to remove bound analyte inject_buffer->inject_regen generate_sensorgram Generate a sensorgram (Response Units vs. Time) inject_regen->generate_sensorgram fit_data Fit the association and dissociation curves to a kinetic model generate_sensorgram->fit_data determine_constants Determine ka, kd, and calculate KD (kd/ka) fit_data->determine_constants

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Immobilization of the Ligand: The target protein (ligand), for example, Bcl-2, is immobilized onto the surface of a sensor chip.[26][27]

  • Analyte Injection and Binding: A solution containing the indole-based inhibitor (analyte) at a specific concentration is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This is the association phase.[26]

  • Dissociation: After the association phase, a running buffer without the analyte is flowed over the surface, and the dissociation of the inhibitor from the protein is monitored as a decrease in the SPR signal.[27]

  • Regeneration: A regeneration solution is injected to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.[26]

  • Data Analysis: The binding data, presented as a sensorgram (RU versus time), is fitted to a suitable kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of kd to ka.

Conclusion and Future Perspectives

The indole scaffold continues to be a highly privileged and versatile framework in the discovery and development of novel therapeutic agents.[1] Its ability to be readily functionalized allows for the fine-tuning of inhibitory activity and selectivity against a wide range of biological targets, including kinases, enzymes, and protein-protein interactions. The comparative data presented in this guide highlight the remarkable potency that has been achieved with indole-based inhibitors.

Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects and associated toxicities. The exploration of novel indole-based scaffolds and the application of advanced computational methods for rational drug design will undoubtedly lead to the discovery of next-generation inhibitors with improved therapeutic profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of these promising compounds.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Google Scholar.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 21, 2026, from [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry, 23(4), 404–416.
  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025, September 28). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Searching for Potential HDAC2 Inhibitors: Structure-activity Relationship Studies on Indole-based Hydroxamic Acids as an Anticancer Agent. (2020, June 1). Bentham Science Publishers. Retrieved January 21, 2026, from [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021, February 1). Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021, January 14). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. (2022, January 5). European Journal of Medicinal Chemistry, 227, 113893. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022, January 1). Bioorganic Chemistry, 118, 105478. [Link]

  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Luciferase gene reporter assay based on the activation of the Nrf2/ARE... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). Chiba University. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). (2020, February 1). European Journal of Medicinal Chemistry, 187, 111918. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 21, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). (2014, September 20). Bio-protocol. Retrieved January 21, 2026, from [Link]

  • Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Luciferase reporter assay. (n.d.). Bio-protocol. Retrieved January 21, 2026, from [Link]

  • ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). (n.d.). BPS Bioscience. Retrieved January 21, 2026, from [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Structures of our previously reported indole-based kinase inhibitors 6–12. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. (2023, September 26). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2025, October 12). Preprints.org. Retrieved January 21, 2026, from [Link]

  • (PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023, September 28). International Journal of Molecular Sciences, 24(19), 14656. [Link]

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  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 21, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-7-nitro-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Assessment: Know Your Compound Before initiating any disposal procedures, a thorough understanding of the potential hazards is p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment: Know Your Compound

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 4-Methyl-7-nitro-1H-indole-2-carboxylic acid should be treated as a hazardous substance.

Anticipated Hazard Profile:

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Harmful if swallowed.[1][2]
Acute Dermal Toxicity Harmful in contact with skin.[1][2]
Skin Irritation Causes skin irritation.[1][2][3]
Serious Eye Irritation Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][3]
Aquatic Toxicity Nitroaromatic compounds can be toxic and persistent in the environment.[4]

Personal Protective Equipment (PPE): The First Line of Defense

When handling 4-Methyl-7-nitro-1H-indole-2-carboxylic acid for disposal, the following PPE is mandatory to minimize exposure risks:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.[5][6]

  • Respiratory Protection: In situations with inadequate ventilation or the potential for dust generation, a NIOSH/MSHA-approved respirator is necessary.[5][6]

Waste Segregation and Collection: A Critical Step for Safety

Proper segregation of chemical waste is essential to prevent dangerous reactions.[7] 4-Methyl-7-nitro-1H-indole-2-carboxylic acid waste must be handled as a dedicated hazardous waste stream.

Step-by-Step Collection Protocol:

  • Container Selection: Use a chemically compatible container that is in good condition, free of leaks or cracks, and has a secure, leak-proof screw-on cap.[7]

  • Labeling: Before adding any waste, clearly label the container with the words "Hazardous Waste".[7] The label must include:

    • The full chemical name: "4-Methyl-7-nitro-1H-indole-2-carboxylic acid". Avoid abbreviations or chemical formulas.[7]

    • The accumulation start date (the date the first waste is added).[7]

    • An accurate list of all contents, including any residual solvents.[7]

    • The name and contact information of the responsible researcher or laboratory supervisor.[7]

  • Waste Collection:

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials that have come into contact with the compound, in the designated hazardous waste container.[7] Do not mix solid waste with liquid waste streams.[7]

    • Unused or Expired Compound: The original container with the unused or expired compound must be treated as hazardous waste. Do not attempt to dispose of it through regular trash or drains.[7]

    • Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container, appropriately labeled with all components.

Incompatibility Warning: Aromatic nitro compounds can react vigorously with oxidizing agents, bases, and strong reducing agents.[8] Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[8]

On-Site Storage and Handling of Hazardous Waste

Designate a specific area within the laboratory for the storage of hazardous waste.[7] This area should be away from general laboratory traffic and incompatible materials.

  • Keep the waste container tightly closed except when adding waste.[8]

  • Store the container in a cool, dry, and well-ventilated area.[1]

  • Ensure the storage area has secondary containment to manage any potential leaks.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[9]

  • Personal Protection: Before cleaning, don the appropriate PPE as outlined in Section 1.[9]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a labeled container for disposal. Avoid generating dust.[1][8]

    • For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Procedure: The Role of Certified Professionals

The ultimate disposal of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid must be handled by a certified entity.[7]

Procedural Workflow for Disposal:

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[8][10] Provide them with a complete and accurate description of the waste. The most common method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Never pour this chemical down the drain or dispose of it in the regular trash. [7] Nitroaromatic compounds can be persistent environmental pollutants and may react with plumbing materials.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

cluster_0 Start: Handling 4-Methyl-7-nitro-1H-indole-2-carboxylic acid cluster_1 Preparation for Disposal cluster_2 Final Disposal cluster_3 Contingency start Identify Waste Stream (Solid, Liquid, Unused Product) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Select and Label Hazardous Waste Container ppe->segregate collect Collect Waste in Designated Container segregate->collect storage Store Securely in Designated Waste Area collect->storage spill Spill Occurs collect->spill Potential Event contact_ehs Contact Institutional EHS or Certified Waste Vendor storage->contact_ehs disposal Arrange for Pickup and Professional Disposal (e.g., Incineration) contact_ehs->disposal spill_protocol Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Clean - Collect Contaminated Material - Report to EHS spill->spill_protocol spill_protocol->collect

Caption: Disposal workflow for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.

References

  • Aromatic halogenated amines and nitro-compounds. Croner-i. Available at: [Link]

  • SAFETY DATA SHEET - 7-Nitroindole-2-carboxylic acid. Thermo Fisher Scientific. Available at: [Link]

  • nitro razredčilo - Chemius. Chemius. Available at: [Link]

  • SAFETY DATA SHEET - 7-Nitroindole-2-carboxylic acid. Fisher Scientific. Available at: [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available at: [Link]

  • 2-nitrophenol waste : r/chemistry. Reddit. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Available at: [Link]

  • How does your lab dispose of harmful reagents used in cultures? : r/microbiology. Reddit. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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